SC-435 mesylate
Description
Properties
CAS No. |
289037-67-8 |
|---|---|
Molecular Formula |
C37H58N2O9S2 |
Molecular Weight |
738.996 |
IUPAC Name |
1-(4-(4-((4R,5R)-3,3-dibutyl-4-hydroxy-7,8-dimethoxy-1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)phenoxy)butyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate |
InChI |
InChI=1S/C36H55N2O6S.CH4O3S/c1-5-7-15-36(16-8-6-2)27-45(40,41)33-26-32(43-4)31(42-3)25-30(33)34(35(36)39)28-11-13-29(14-12-28)44-24-10-9-20-38-21-17-37(18-22-38)19-23-38;1-5(2,3)4/h11-14,25-26,34-35,39H,5-10,15-24,27H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1 |
InChI Key |
CCYVADKKJZPOAV-SWIBWIMJSA-M |
SMILES |
O=S1(C2=CC(OC)=C(OC)C=C2[C@@H](C3=CC=C(OCCCC[N+]4(CC5)CCN5CC4)C=C3)[C@@H](O)C(CCCC)(CCCC)C1)=O.CS(=O)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC-435; SC 435; SC435; SC-435 mesylate; |
Origin of Product |
United States |
Foundational & Exploratory
SC-435 mesylate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of SC-435 Mesylate and the Structurally Related Compound SC-43
Executive Summary
In the landscape of targeted therapeutics, precision in nomenclature is paramount. The query "this compound" uncovers a critical point of ambiguity in scientific literature, referring to two distinct molecular entities with fundamentally different mechanisms of action. This guide serves to elucidate the pharmacodynamics of both compounds, providing clarity for researchers, scientists, and drug development professionals.
The first, This compound , is a potent and specific inhibitor of the apical sodium-codependent bile acid transporter (ASBT). Its mechanism is rooted in the disruption of the enterohepatic circulation of bile acids, leading to significant modulation of cholesterol and lipoprotein metabolism. This compound holds therapeutic potential for metabolic disorders such as hypercholesterolemia and liver diseases associated with bile acid dysregulation.
The second compound, often a source of confusion, is SC-43 , a sorafenib derivative. SC-43 functions as a powerful agonist of the Src homology region 2 domain-containing phosphatase-1 (SHP-1). By activating this critical negative regulator of cellular signaling, SC-43 potently inhibits the STAT3 signaling pathway, a key cascade in oncogenesis. Its application is therefore primarily in the realm of oncology, particularly in cancers characterized by aberrant STAT3 activity like hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA).
This whitepaper will dissect the core mechanisms of each compound in separate, comprehensive sections, offering field-proven insights into their signaling pathways, experimental validation, and therapeutic rationale.
Part 1: this compound - An Apical Sodium-Codependent Bile Acid Transporter (ASBT) Inhibitor
Introduction and Therapeutic Rationale
This compound is an orally effective, minimally absorbed inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2[1][2]. ASBT is predominantly expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids, a process critical for maintaining the bile acid pool and regulating lipid metabolism[3][4]. By inhibiting ASBT, SC-435 effectively disrupts this enterohepatic circulation, leading to a cascade of metabolic events that can be harnessed for therapeutic benefit in hypercholesterolemia and certain liver diseases[1][5].
Core Mechanism of Action
The primary pharmacological action of SC-435 is the potent and selective inhibition of ASBT in the terminal ileum. In preclinical studies using cells transfected with the human ASBT gene, SC-435 demonstrated a high inhibitory potency with an IC50 of 1.5 nM[2]. This inhibition prevents the reuptake of bile acids from the intestinal lumen into the portal circulation.
The subsequent reduction in bile acid return to the liver triggers a series of adaptive responses orchestrated by hepatic nuclear receptors:
-
Depletion of the Hepatic Bile Acid Pool: The increased fecal excretion of bile acids leads to a reduction in the hepatic bile acid concentration[2][5].
-
Upregulation of Bile Acid Synthesis: The liver compensates for the loss of bile acids by increasing their de novo synthesis from cholesterol. This is primarily achieved through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway[6][7][8].
-
Increased Hepatic Cholesterol Demand: The conversion of cholesterol into new bile acids depletes the intracellular cholesterol stores within hepatocytes.
-
Upregulation of LDL Receptor Expression: To replenish its cholesterol supply, the liver increases the expression of low-density lipoprotein (LDL) receptors on the hepatocyte surface[6].
-
Enhanced LDL-Cholesterol Clearance: The increased number of LDL receptors leads to a higher fractional catabolic rate of LDL-cholesterol from the plasma, resulting in lower circulating levels of LDL-cholesterol[6].
This cascade of events illustrates a multi-pronged approach to lowering systemic cholesterol levels, initiated by a highly specific, localized action in the intestine.
Signaling Pathway: Interruption of Enterohepatic Circulation
The inhibition of ASBT by SC-435 initiates a signaling cascade that modulates gene expression in the liver. A key player in this pathway is the farnesoid X receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids.
Caption: SC-435 inhibits ASBT in the intestine, leading to hepatic cholesterol depletion and upregulation of LDL receptors.
Preclinical Efficacy: Quantitative Data
Preclinical studies in various animal models have demonstrated the potent lipid-lowering and anti-atherosclerotic effects of SC-435.
| Animal Model | Treatment Group | Dose | Duration | Key Findings | Reference |
| Guinea Pigs | HighASBTi | 0.1 g/100 g diet | 12 weeks | 40% reduction in LDL cholesterol; 2.5-fold increase in fecal bile acids; 25% reduction in aortic arch cholesterol. | [5] |
| Guinea Pigs | COMBO (SC-435 + Simvastatin) | 0.03 g/100 g + 0.05 g/100 g | 12 weeks | 70% reduction in LDL cholesterol; 4-fold increase in fecal bile acids; 42% reduction in aortic arch cholesterol. | [5] |
| apoE-/- Mice | SC-435 | 10 mg/kg | 12 weeks | 35% reduction in total serum cholesterol; 65% reduction in aortic root lesion area. | [2] |
| SR-BI/apoE dKO Mice | SC-435 | 0.01% (w/w) in chow | From weaning | 37% decrease in IDL/LDL-size lipoprotein cholesterol; 57% prolongation in median lifespan. | [9] |
| Miniature Pigs | SC-435 | 10 mg/kg/day | 21 days | 20% reduction in LDL cholesterol; Significant increase in LDL-apoB fractional catabolic rate. | [6] |
Experimental Protocols
This protocol is designed to determine the inhibitory potency (IC50) of a test compound like SC-435 on the ASBT.
-
Cell Culture: Use a stable cell line overexpressing human ASBT, such as Madin-Darby canine kidney (MDCK-II) cells, plated in 24-well plates[10].
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed buffer.
-
Pre-incubate the cells with the various concentrations of SC-435 or vehicle control for 10-15 minutes.
-
Initiate the uptake by adding a buffer containing a radiolabeled ASBT substrate (e.g., [³H]-taurocholic acid) and the corresponding concentration of SC-435[10].
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration. Plot the percentage of inhibition against the log concentration of SC-435 and fit the data to a four-parameter logistic equation to calculate the IC50 value.
This workflow assesses the in vivo efficacy of SC-435 in blocking bile acid reabsorption.
-
Animal Model: Use appropriate animal models, such as C57BL/6 mice or guinea pigs[5][11].
-
Acclimation and Dosing: Acclimate animals in metabolic cages that allow for the separation of feces and urine. Administer SC-435 or vehicle control via oral gavage or formulated in the diet for a specified period (e.g., 3-7 days)[2].
-
Fecal Collection: Collect all feces produced over a 24- or 48-hour period[11].
-
Sample Processing:
-
Record the total weight of the collected feces.
-
Dry the feces to a constant weight.
-
Homogenize the dried feces into a fine powder.
-
-
Bile Acid Extraction:
-
Extract bile acids from a known mass of homogenized feces using an appropriate solvent system (e.g., t-butanol/water)[11].
-
Centrifuge to pellet the solid material and collect the supernatant.
-
-
Quantification: Measure the total bile acid concentration in the extract using a commercial enzymatic assay kit or by LC-MS/MS for profiling individual bile acid species[11].
-
Data Analysis: Calculate the total fecal bile acid excretion per 24 hours and normalize to the body weight of the animal. Compare the results between the SC-435-treated and vehicle-treated groups.
Caption: Workflow for assessing in vivo fecal bile acid excretion following SC-435 administration.
Part 2: SC-43 - A SHP-1 Agonist and STAT3 Pathway Inhibitor
Introduction and Therapeutic Rationale
SC-43 is a derivative of the multi-kinase inhibitor sorafenib, engineered to enhance a specific downstream activity while potentially reducing others[12][13]. Its primary mechanism of action is the activation, or agonism, of the non-receptor protein tyrosine phosphatase SHP-1 (PTPN6)[12][14]. SHP-1 is a crucial negative regulator of multiple signaling pathways, and its downregulation or inactivation is implicated in the pathogenesis of various solid tumors, including hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA)[15]. A key substrate of SHP-1 is the Signal Transducer and Activator of Transcription 3 (STAT3) protein[14]. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, driving proliferation, survival, and angiogenesis[16][17][18]. By activating SHP-1, SC-43 provides a targeted mechanism to suppress this oncogenic pathway, offering a promising therapeutic strategy for cancers dependent on STAT3 signaling[12][14].
Core Mechanism of Action
SC-43 functions as a direct allosteric agonist of SHP-1[19]. The phosphatase activity of SHP-1 is autoinhibited by its own N-terminal SH2 domain (N-SH2), which folds back to block the catalytic protein tyrosine phosphatase (PTP) domain[15][19]. SC-43 activates SHP-1 through the following steps:
-
Direct Binding: SC-43 binds directly to the N-SH2 domain of SHP-1[14][15].
-
Relief of Autoinhibition: This binding impairs the association between the N-SH2 domain and the PTP domain, inducing a conformational change that opens up the catalytic site and activates the phosphatase[14][19].
-
Substrate Dephosphorylation: The activated SHP-1 then dephosphorylates key tyrosine residues on its target substrates. A primary and well-validated target is STAT3 at the Tyrosine 705 (Tyr705) position[14][20].
-
Inhibition of STAT3 Signaling: Dephosphorylation of STAT3 prevents its homodimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell cycle progression (e.g., Cyclin B1, Cdc2) and survival[15][16].
-
Induction of Apoptosis and Cell Cycle Arrest: The downregulation of STAT3 target genes leads to cell cycle arrest (primarily at the G2/M phase) and the induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP[12][14][15].
Signaling Pathway: SHP-1 Activation and STAT3 Inhibition
The mechanism of SC-43 elegantly leverages a natural cellular checkpoint to counteract an oncogenic driver pathway.
Caption: SC-43 activates SHP-1, which dephosphorylates and inactivates STAT3, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: Quantitative Data
SC-43 has demonstrated significant anti-cancer activity in preclinical models of cancers with high STAT3 signaling.
| Cancer Type | Model | Treatment | Dose | Key Findings | Reference |
| Cholangiocarcinoma | HuCCT-1 Xenograft | SC-43 | 10-30 mg/kg/day (oral) | Significant tumor growth inhibition; Reduced p-STAT3 levels in tumors; Increased SHP-1 activity in tumors. | [12][15] |
| Hepatocellular Carcinoma | Subcutaneous HCC | Sorafenib + SC-43 | - | Enhanced SHP-1 activity and diminished STAT3 signaling compared to monotherapy; Increased cell death. | [13] |
| Hepatocellular Carcinoma | Orthotopic HCC | Sorafenib + SC-43 | - | Reduced tumor size and prolonged survival compared to monotherapy. | [13] |
| Colorectal Cancer | HCT-116 & HT-29 Cells | SC-43 | In vitro | More potent than regorafenib in reducing sphere formation and inhibiting STAT3 phosphorylation. | [21] |
Experimental Protocols
This protocol measures the ability of SC-43 to directly activate recombinant SHP-1.
-
Reagents: Recombinant human SHP-1 protein, a generic phosphotyrosine peptide substrate (e.g., pNPP or DiFMUP), and SC-43[22].
-
Assay Preparation: In a 96-well plate, add assay buffer, the phosphopeptide substrate, and varying concentrations of SC-43 or vehicle control.
-
Reaction Initiation: Add recombinant SHP-1 to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Detection:
-
For pNPP, stop the reaction and measure the absorbance at 405 nm.
-
For DiFMUP, a fluorescent substrate, measure the fluorescence (excitation/emission ~358/450 nm) directly without stopping the reaction[22].
-
-
Data Analysis: Calculate the rate of substrate conversion. Plot the fold-increase in SHP-1 activity against the concentration of SC-43 to determine the EC50 (effective concentration for 50% maximal activation).
This workflow validates the downstream effect of SC-43 on its primary target, STAT3, in a cellular context.
-
Cell Culture and Treatment: Plate cancer cells known to have high basal p-STAT3 levels (e.g., HuCCT-1, HCT-116)[15][21]. Treat the cells with increasing concentrations of SC-43 for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 and loading control signals.
Caption: Western blot workflow to assess p-STAT3 inhibition by SC-43 in cancer cells.
Conclusion
This guide has systematically deconstructed the mechanisms of action for two distinct compounds, this compound and SC-43, which are often conflated. This compound acts as a specific ASBT inhibitor, offering a potent, gut-restricted mechanism for lowering LDL cholesterol by modulating the enterohepatic circulation of bile acids. In contrast, SC-43 is a systemic SHP-1 agonist that reactivates a key tumor suppressor phosphatase to inhibit the oncogenic STAT3 pathway. Understanding these fundamental differences is crucial for the appropriate design of preclinical experiments and the strategic development of these molecules for their respective therapeutic indications in metabolic disease and oncology.
References
- Reference list compiled
-
Brousseau, M. E., et al. Inhibition of the Apical Sodium-Dependent Bile Acid Transporter Reduces LDL Cholesterol and ApoB by Enhanced Plasma Clearance of LDL ApoB. Arteriosclerosis, Thrombosis, and Vascular Biology. 2004;24(3):543-548. [Link]
-
Braun, A., et al. Inhibition of intestinal absorption of cholesterol by ezetimibe or bile acids by SC-435 alters lipoprotein metabolism and extends the lifespan of SR-BI/apoE double knockout mice. Atherosclerosis. 2008;198(1):77-84. [Link]
-
Solvo Biotechnology. ASBT Transporter, ASBT Uptake Assay. SolvoBiotech.com. Accessed February 7, 2026. [Link]
-
West, K. L., et al. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Atherosclerosis. 2003;171(2):201-210. [Link]
-
Hu, M. H., et al. Targeting SHP-1-STAT3 signaling: A promising therapeutic approach for the treatment of cholangiocarcinoma. Oncotarget. 2017;8(51):88301-88314. [Link]
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Hofmann, A. F. Mechanism of action of bile acid sequestrants and other lipid-lowering drugs. Postgraduate Medicine. 1988;83(4):139-144. [Link]
-
National Cancer Institute. Definition of SHP-1 agonist SC-43. NCI Drug Dictionary. Accessed February 7, 2026. [Link]
-
Chen, Y. C., et al. Two novel SHP-1 agonists, SC-43 and SC-78, are more potent than regorafenib in suppressing the in vitro stemness of human colorectal cancer cells. Journal of Biomedical Science. 2018;25(1):60. [Link]
-
Bio-Techne. SC-43 is a Potent and Orally Active SHP-1 Agonist and STAT3 Phosphorylation Inhibitor. Bio-Techne.com. Accessed February 7, 2026. [Link]
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Fan, C. S., et al. A combination of sorafenib and SC-43 is a synergistic SHP-1 agonist duo to advance hepatocellular carcinoma therapy. Cancer Letters. 2016;371(2):224-231. [Link]
-
Zou, S., et al. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Biochimica et Biophysica Acta-Reviews on Cancer. 2020;1874(2):188384. [Link]
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Mphahlele, M., et al. Polyphenol Effects on Cholesterol Metabolism via Bile Acid Biosynthesis, CYP7A1: A Review. Nutrients. 2019;11(11):2588. [Link]
-
Chen, L., et al. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. 2022;7(16):14207-14216. [Link]
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Miethke, A. G., et al. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice. Hepatology. 2016;63(2):502-513. [Link]
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Broussard, E. J., et al. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435. Journal of Lipid Research. 2004;45(7):1268-1274. [Link]
-
Buttafuoco, A., et al. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells. International Journal of Molecular Sciences. 2019;20(8):1878. [Link]
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Siveen, K. S., et al. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Critical Reviews in Oncology/Hematology. 2018;126:108-119. [Link]
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Acharya, P., et al. Plasma lipid and lipoprotein concentrations in control and SC-435 plus... ResearchGate. Accessed February 7, 2026. [Link]
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BioIVT. ASBT (SLC10A2) Transporter Assay. BioIVT.com. Accessed February 7, 2026. [Link]
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Lin, L., et al. Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. 2023;13:1208630. [Link]
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Executive Summary: The Strategic Role of SC-435 Mesylate
Topic: Therapeutic Potential of SC-435 Mesylate: A Mechanistic and Translational Guide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
This compound (1-[4-[4-[(4R,5R)-3,3-dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate) represents a foundational class of Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) inhibitors .[1]
Unlike systemic lipid-lowering agents, SC-435 operates via a non-systemic, luminal mechanism.[1] By selectively blocking bile acid (BA) reabsorption in the terminal ileum, it forces a metabolic shunt: the liver must consume circulating cholesterol to synthesize de novo bile acids, thereby lowering LDL-C and reducing the toxic hepatic bile acid pool.
This guide dissects the therapeutic utility of SC-435, moving from molecular kinetics to preclinical validation in cholestatic and metabolic disease models.
Molecular Mechanism of Action (MOA)
The therapeutic efficacy of SC-435 is predicated on the interruption of the Enterohepatic Circulation (EHC) .[1]
The Target: ASBT (SLC10A2)
Under physiological conditions, >95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum via ASBT.[1][2] This recycling maintains the bile acid pool but preserves cholesterol.[1]
-
SC-435 Action: SC-435 is a potent, competitive inhibitor of ASBT.[3] It binds to the transporter on the luminal surface of enterocytes, preventing the uptake of conjugated bile acids (e.g., taurocholate).
-
Downstream Cascade:
-
Increased Excretion: Bile acids are lost in feces (fecal BA excretion increases >5-fold).[1][4]
-
Hepatic Depletion: The return of BAs to the liver via the portal vein is severed.[1]
-
Nuclear Receptor Signaling: Reduced hepatic BA levels decrease FXR (Farnesoid X Receptor) activation.[1]
-
Derepression of CYP7A1: Reduced FXR signaling lowers SHP (Small Heterodimer Partner) expression, derepressing CYP7A1 (Cholesterol 7
-hydroxylase).[1][5] -
Cholesterol Catabolism: The liver upregulates LDL receptors (LDLR) to scavenge plasma cholesterol for BA synthesis.[1]
-
Visualization of the Signaling Pathway[1]
Figure 1: Mechanism of Action.[1] SC-435 inhibits ASBT, breaking the feedback loop that normally suppresses bile acid synthesis, thereby driving cholesterol catabolism.
Therapeutic Indications & Preclinical Validation
SC-435 has demonstrated efficacy in three primary domains: Cholestatic Liver Disease, NASH/Fibrosis, and Dyslipidemia.
Cholestatic Liver Disease (PSC/PBC)
In conditions like Primary Sclerosing Cholangitis (PSC), bile acid accumulation is hepatotoxic.[1]
-
Mechanism: SC-435 reduces the size of the circulating bile acid pool, alleviating "bile acid overload."
-
Key Data (Mdr2-/- Mouse Model):
NASH and Metabolic Syndrome[1]
-
Lipid Lowering: In guinea pigs (which have an LDL profile similar to humans), SC-435 reduced plasma LDL-C by ~20-40% via the CYP7A1 mechanism described above.[1]
-
Glucose Homeostasis: By increasing delivery of bile acids to the distal colon, SC-435 activates TGR5 (GPBAR1) on L-cells, stimulating GLP-1 secretion.[1] This improves insulin sensitivity.[1]
Comparative Efficacy Data
| Parameter | Control (Vehicle) | SC-435 Treatment | % Change | Mechanism Implicated |
| Fecal BA Excretion | 1.0 (Normalized) | 5.0 - 8.0x | +400-700% | Direct ASBT Blockade |
| Serum Bile Acids | High (Cholestatic) | Low | -90% | Interrupted EHC |
| Hepatic CYP7A1 mRNA | Baseline | High | +250% | FXR/SHP Derepression |
| Plasma LDL-C | Baseline | Low | -20% to -40% | LDLR Upregulation |
| Liver Fibrosis Score | High (Mdr2-/-) | Reduced | Significant | Reduced Hepatotoxicity |
Technical Protocols: Evaluating SC-435 Potential
For researchers validating SC-435 or similar ASBT inhibitors, the following protocols ensure robust data generation.
In Vitro Potency Assay (HEK-293/hASBT)
Objective: Determine IC50 of SC-435 for human ASBT.[1]
-
Cell Line: HEK-293 cells stably transfected with human SLC10A2 (hASBT).[1]
-
Seeding: Plate cells at
cells/well in 96-well poly-D-lysine coated plates. Incubate 24h. -
Buffer Prep: Use HBSS containing 137 mM NaCl (Sodium is critical for ASBT function).[1] Prepare Sodium-Free HBSS (Choline chloride replaces NaCl) as a negative control.[1]
-
Dosing:
-
Prepare this compound serial dilutions (0.1 nM to 10
M). -
Substrate: [3H]-Taurocholate (10
M final concentration).[1]
-
-
Uptake Phase:
-
Termination: Aspirate and wash 3x with ice-cold PBS containing 1 mM unlabeled taurocholate (stops transport).
-
Quantification: Lyse cells (0.1 N NaOH), add scintillation fluid, and count DPM.
-
Calculation: Subtract Sodium-Free values (passive diffusion) from Total Uptake. Plot % Inhibition vs. Log[SC-435].
In Vivo Fecal Bile Acid Analysis
Objective: Confirm interruption of EHC in mice.
-
Dosing: Administer SC-435 (e.g., 0.006% - 0.01% w/w in diet) for 7-14 days.
-
Collection: Collect feces over the final 72 hours.
-
Extraction:
-
Dry feces at 60°C for 24h; pulverize.[1]
-
Extract 100 mg powder in 75% ethanol (2h at 50°C).
-
-
Assay: Enzymatic assay (3
-HSD) or LC-MS/MS for specific BA species. -
Validation: A functional ASBT inhibitor must show a statistically significant increase in fecal BA mass compared to vehicle.[1]
Experimental Workflow Diagram
Figure 2: In Vitro ASBT Inhibition Assay Workflow.[1][7]
Future Outlook & Combination Strategies
While SC-435 is a potent monotherapy tool, the field is moving toward combination therapies :
-
SC-435 + FXR Agonists (e.g., Obeticholic Acid):
-
Rationale: FXR agonists reduce BA synthesis, while SC-435 increases excretion. This dual mechanism prevents the "LDL-C increase" side effect often seen with FXR agonists alone.[1]
-
-
SC-435 + Statins:
-
Rationale: Synergistic lowering of LDL-C. SC-435 upregulates LDLR (via CYP7A1), while statins inhibit HMG-CoA reductase (cholesterol synthesis).[1]
-
References
-
West, K. L., et al. (2003).[1] "SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs."[1][2][7] Atherosclerosis, 171(2), 201-210.[1][7] Link
-
Bhat, B. G., et al. (2003).[1][7] "Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435."[1][2][6][7] Journal of Lipid Research, 44(9), 1614-1621.[1] Link
-
Miethke, T., et al. (2016).[6] "Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in Mdr2 knockout mice." Hepatology, 63(2), 512-523.[1] Link
-
Rao, A., et al. (2016).[2] "Inhibition of ileal bile acid uptake protects against nonalcoholic fatty liver disease in high-fat diet–fed mice."[1][6] Science Translational Medicine, 8(357), 357ra124. Link
-
Telford, D. E., et al. (2003).[1] "Inhibition of both the apical sodium-dependent bile acid transporter and HMG-CoA reductase markedly enhances the clearance of LDL apoB."[1] Journal of Lipid Research, 44(5), 999-1007.[1] Link
Sources
- 1. SC-435 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. medkoo.com [medkoo.com]
Introduction: The Rationale for ASBT Inhibition with SC-435
An In-Depth Technical Guide to the Preclinical Evaluation of SC-435
This guide provides a comprehensive technical overview of the preclinical studies conducted on SC-435, a potent and selective inhibitor of the Apical Sodium-Codependent Bile Acid Transporter (ASBT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from foundational in vitro and in vivo studies, elucidates the compound's mechanism of action, and presents the experimental frameworks used to establish its preclinical efficacy and pharmacological profile.
The enterohepatic circulation of bile acids is a critical physiological process for maintaining cholesterol homeostasis. The Apical Sodium-Codependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2, is the primary protein responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation. By inhibiting ASBT, reabsorption is blocked, leading to increased fecal excretion of bile acids. This interruption compels the liver to synthesize new bile acids from cholesterol to replenish the pool, a process that upregulates the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). The subsequent demand for hepatic cholesterol leads to an increase in the expression of LDL receptors and enhanced clearance of LDL cholesterol (LDL-C) from the plasma.
SC-435 is an orally effective ASBT inhibitor developed to leverage this mechanism for therapeutic benefit.[1] Preclinical investigations have primarily focused on its potential in treating hypercholesterolemia and reducing the progression of atherosclerosis.[2][3] Furthermore, by promoting the removal of neurotoxic bile acids, SC-435 has also been explored for its potential to alleviate liver and brain damage associated with liver failure.[1]
Core Mechanism of Action and Signaling Cascade
The primary pharmacological action of SC-435 is the potent and specific inhibition of ASBT in the terminal ileum. This targeted intervention sets off a well-defined cascade of physiological responses aimed at restoring bile acid levels, which ultimately results in a favorable modulation of lipid profiles.
Causality of Experimental Approach: To confirm this mechanism, preclinical studies were designed to measure the direct downstream consequences of ASBT inhibition. This involved quantifying fecal bile acid excretion to confirm target engagement in vivo and assessing the expression and activity of key enzymes involved in cholesterol metabolism within the liver.
The signaling pathway initiated by SC-435 is summarized below:
Caption: Mechanism of Action of SC-435.
Studies in apoE-/- mice also suggested a role for the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. Treatment with SC-435 led to decreased expression of direct FXR target genes, indicating that modulation of this pathway may also contribute to the compound's effects on cholesterol homeostasis.[2]
In Vitro Characterization
The initial characterization of a compound's activity and potency is established through targeted in vitro assays. For SC-435, the primary goal was to quantify its inhibitory effect on the ASBT protein.
Key Finding: SC-435 was identified as a highly potent inhibitor of the human Apical Sodium-Codependent Bile Acid Transporter with an IC50 of 1.5 nM.[2] This was determined using a cell-based assay system.
Experimental Protocol: In Vitro ASBT Inhibition Assay
This protocol outlines a standard method for determining the inhibitory potency (IC50) of a test compound against ASBT.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. A known ASBT inhibitor serves as a positive control to confirm assay performance, while a vehicle control establishes the baseline transport activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) under standard conditions (37°C, 5% CO2).
-
Transfect the cells with an expression vector encoding the full-length human ASBT (SLC10A2) gene. Use a mock-transfected (empty vector) group as a negative control.
-
Allow 24-48 hours for protein expression.
-
-
Assay Preparation:
-
Plate the transfected cells in a suitable format (e.g., 96-well plates) and grow to confluence.
-
Prepare a range of concentrations of SC-435 (and positive control) in a sodium-containing uptake buffer. Also prepare a vehicle control (e.g., DMSO in buffer).
-
-
Uptake Assay:
-
Wash the cells with a sodium-free buffer to remove endogenous sodium.
-
Pre-incubate the cells with the various concentrations of SC-435 or controls for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the sodium-containing buffer which includes a radiolabeled bile acid substrate, typically [³H]taurocholic acid.
-
Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake observed in mock-transfected cells from all readings.
-
Normalize the data to the vehicle control (defined as 100% transport activity).
-
Plot the percent inhibition against the logarithm of the SC-435 concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
In Vivo Preclinical Efficacy
The therapeutic potential of SC-435 was evaluated in several well-established animal models of hypercholesterolemia and atherosclerosis. These studies were crucial for demonstrating that the in vitro potency translated to in vivo efficacy.
Studies in Guinea Pig Models of Hypercholesterolemia
Expertise & Experience: The guinea pig is a particularly relevant model for studying cholesterol metabolism because, unlike many rodents, it possesses cholesteryl ester transfer protein (CETP) and has a lipoprotein profile more similar to humans.
Key Findings:
-
Monotherapy: High-dose SC-435 monotherapy (0.1% of diet) for 12 weeks significantly lowered LDL cholesterol by 40%.[3]
-
Combination Therapy: A combination of a lower dose of SC-435 (0.03%) with simvastatin (0.05%) demonstrated synergistic effects, reducing LDL cholesterol by 70% and plasma triglycerides by 70%.[3]
-
Mechanism Confirmation: The treatments led to a 2.5- to 4-fold increase in fecal bile acid excretion and a 2-fold increase in the activity of hepatic cholesterol 7α-hydroxylase and HMG-CoA reductase, confirming the intended mechanism of action.[3][4]
-
Atheroprotective Effects: Both high-dose monotherapy and combination therapy significantly reduced the cholesterol content in the aortic arch, indicating an attenuation of atherosclerosis progression.[3]
Quantitative Data Summary: Guinea Pig Studies
| Treatment Group (12 weeks) | LDL Cholesterol Change | Plasma Triglycerides Change | Fecal Bile Acid Excretion | Aortic Arch Cholesterol Change |
| High ASBTi (0.1% SC-435) | ↓ 40%[3] | N/A | ↑ 2.5-fold[3] | ↓ 25%[3] |
| COMBO (0.03% SC-435 + Simvastatin) | ↓ 70%[3] | ↓ 70%[3] | ↑ 4-fold[3] | ↓ 42%[3] |
Studies in Apolipoprotein E-Deficient (ApoE-/-) Mice
Expertise & Experience: The ApoE-/- mouse is a gold-standard model for studying atherosclerosis. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, providing a robust system to test anti-atherosclerotic agents.
Key Findings:
-
Dietary administration of SC-435 (10 mg/kg) for 12 weeks lowered serum total cholesterol by 35%.[2]
-
Crucially, this reduction in cholesterol was associated with a 65% reduction in the aortic root lesion area, providing strong evidence of an anti-atherosclerotic effect.[2]
-
The treatment also resulted in a greater than 2.5-fold increase in fecal bile acid excretion, again confirming in vivo target engagement.[2]
Studies in Other Animal Models
-
Dogs: In dogs, SC-435 treatment reduced total serum cholesterol. When combined with atorvastatin, it produced an additional 25% reduction in cholesterol levels, highlighting its potential as an add-on therapy.[2]
-
Mouse Models of Liver Failure: In models of both chronic and acute liver failure, oral administration of SC-435 was shown to reduce liver and brain damage by facilitating the removal of neurotoxic bile acids and ammonia.[1]
Experimental Protocol: In Vivo Hypercholesterolemia and Atherosclerosis Study
This protocol describes a representative workflow for evaluating an ASBT inhibitor like SC-435 in a rodent model.
Caption: A typical experimental workflow for in vivo preclinical evaluation.
Preclinical Safety and Toxicology
While the provided literature focuses predominantly on efficacy, a comprehensive preclinical program for any drug candidate must include rigorous safety and toxicology evaluations. These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity.
The objectives of these studies are to identify potential target organs of toxicity, determine a "No Observed Adverse Effect Level" (NOAEL), and establish a safe starting dose for human clinical trials.
Standard Toxicology Studies would include:
-
Single-Dose Toxicity: Performed in at least two mammalian species to assess the acute effects of the compound and help select doses for longer-term studies.[5]
-
Repeated-Dose Toxicity: Studies of varying duration (e.g., 28-day, 90-day) in two species (one rodent, one non-rodent) to evaluate the toxicological effects of the drug after prolonged exposure.
-
Safety Pharmacology: A core battery of tests to investigate potential adverse effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for the compound to induce mutations or chromosomal damage.
-
Carcinogenicity: Long-term studies, typically in rodents, to evaluate the tumorigenic potential of the drug, especially if it is intended for chronic use.
Conclusion and Future Directions
The preclinical data for SC-435 strongly support its mechanism of action as a potent ASBT inhibitor. In vitro studies confirm its high potency, while in vivo experiments across multiple relevant animal models demonstrate significant efficacy in lowering plasma LDL cholesterol and attenuating the development of atherosclerosis. The synergistic effect observed when combined with statins suggests a promising role in combination therapy for managing hypercholesterolemia.
Further development would require the completion of a full GLP-compliant toxicology program to establish a comprehensive safety profile before advancing to human clinical trials. The robust preclinical foundation of SC-435, however, validates ASBT inhibition as a viable and effective therapeutic strategy for cardiovascular disease.
References
- SC-435 | Bile Acid Transporter Inhibitor. MedchemExpress.com.
- SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. PubMed.
- Inhibition of the Apical Sodium-Dependent Bile Acid Transporter Reduces LDL Cholesterol and ApoB by Enhanced Plasma Clearance of LDL ApoB. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435. PubMed.
- SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT)
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Investigating the Pharmacodynamics of SC-435 Mesylate: A Technical Guide
The following technical guide details the pharmacodynamic investigation of SC-435 mesylate (Volixibat), an Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitor.
Executive Summary
This compound (Volixibat) is a potent, minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1] By blocking the reuptake of bile acids in the distal ileum, SC-435 interrupts enterohepatic circulation, forcing the liver to consume hepatic cholesterol to synthesize new bile acids.
For drug development professionals, the pharmacodynamic (PD) evaluation of SC-435 relies on a triad of biomarkers: Serum 7α-hydroxy-4-cholesten-3-one (C4) , FGF19 , and Fecal Bile Acids .[1] This guide outlines the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to validate SC-435 efficacy in preclinical and clinical settings.
Molecular Mechanism & Signaling Pathway
The therapeutic efficacy of SC-435 is predicated on the interruption of the bile acid feedback loop. Under normal physiological conditions, 95% of bile acids are reabsorbed via ASBT. SC-435 inhibits this transport, triggering a specific signaling cascade.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the interruption of enterohepatic circulation by SC-435 and the subsequent hormonal response.
Caption: SC-435 blocks ASBT, reducing FXR activation and FGF19 secretion. Low FGF19 de-represses CYP7A1, increasing hepatic bile acid synthesis (C4).
Pharmacodynamic Biomarkers
To accurately assess SC-435 activity, researchers must monitor specific biomarkers that reflect the functional status of the pathway described above.
| Biomarker | Biological Role | Response to SC-435 | Mechanistic Insight |
| Serum C4 | Intermediate in BA synthesis | INCREASE (↑) | Direct measure of CYP7A1 activity.[1] As the BA pool depletes, the liver synthesizes more, elevating C4. |
| FGF19 | Enterokine hormone | DECREASE (↓) | Measure of ileal FXR activation.[1] SC-435 prevents BA binding in the ileum, reducing FGF19 secretion. |
| Fecal Bile Acids | Excretory product | INCREASE (↑) | Direct measure of ASBT blockade efficacy.[1] Confirms the drug is acting locally in the gut. |
| Serum Bile Acids | Systemic pool | DECREASE (↓) | Long-term outcome.[1] Reduced reabsorption lowers the systemic burden, critical for cholestatic pruritus. |
Experimental Protocols
The following protocols are designed to validate the PD profile of SC-435. These methodologies prioritize causality (linking dose to mechanism) and reproducibility .[1]
In Vitro Potency Assay (ASBT Inhibition)
Before in vivo testing, the IC50 of SC-435 must be established using a cell-based uptake assay.[1]
Reagents:
-
HEK293 cells stably transfected with human SLC10A2 (ASBT).[1]
-
[^3H]-Taurocholate (Radiolabeled substrate).[1]
-
This compound stock (dissolved in DMSO).[1]
Workflow:
-
Seeding: Plate HEK-ASBT cells in 96-well plates (50,000 cells/well). Incubate 24h.
-
Dosing: Replace media with HBSS containing SC-435 (serial dilutions: 0.1 nM to 10 µM).
-
Substrate Addition: Add [^3H]-Taurocholate (10 µM final concentration).
-
Incubation: Incubate for 15 minutes at 37°C. Note: Keep time short to measure initial rate kinetics.
-
Termination: Wash cells 3x with ice-cold PBS to stop transport.
-
Lysis & Counting: Lyse cells with 0.1N NaOH. Measure radioactivity via liquid scintillation counting (LSC).[1]
Validation Criteria:
-
Control: Mock-transfected cells must show <5% uptake compared to ASBT cells.
-
IC50: Expected range for SC-435 is nanomolar (<50 nM).[1]
In Vivo Pharmacodynamics (C4 Response Model)
This protocol measures the acute PD effect in a rodent model (C57BL/6 mice or Wistar rats).[1]
Protocol Diagram:
Caption: Workflow for assessing acute pharmacodynamic response. Metabolic cages ensure total fecal output recovery.[1]
Step-by-Step Methodology:
-
Acclimation: House animals on a standard chow diet.[1] Crucial: High-fat diets can alter baseline C4; use standard chow for pure PD assessment.[1]
-
Dosing: Administer this compound via oral gavage (Vehicle: 0.5% Methylcellulose).
-
Dose Groups: Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg.
-
-
Sample Collection:
-
Feces: Collect total feces 0–24h post-dose.[1] Homogenize and extract.
-
Serum: Collect blood at 24h (or time course: 4h, 8h, 24h). Critical: Standardize collection time (e.g., 10:00 AM) to control for circadian rhythm of CYP7A1.
-
-
Quantification: Use LC-MS/MS to quantify C4 (Serum) and Total Bile Acids (Feces).[1]
Data Interpretation & Causality
When analyzing the data generated from the protocols above, the following trends confirm SC-435 engagement.
The "See-Saw" Effect
A successful PD response is characterized by the divergence of synthesis markers and feedback markers.
| Metric | Vehicle Control | SC-435 (Low Dose) | SC-435 (High Dose) | Interpretation |
| Serum C4 | Baseline (1x) | ↑ 2-3x | ↑↑ >5x | Loss of feedback leads to massive synthesis upregulation.[1] |
| FGF19 | Baseline (1x) | ↓ 50% | ↓↓ >80% | Direct evidence of ileal FXR inhibition.[1] |
| Fecal BA | Baseline | ↑ 2x | ↑↑ 5-8x | Functional confirmation of ASBT blockade.[1] |
Troubleshooting PD Non-Response
If C4 levels do not rise despite dosing:
-
Check Circadian Timing: CYP7A1 has a diurnal rhythm.[1] Samples taken at the "trough" of the rhythm may mask the drug effect.
-
Check Salt Form: Ensure This compound was used.[1][2] The free base may have poor solubility, leading to low local concentration in the ileum.
-
Dietary Confounding: Ensure the diet does not contain exogenous bile acids or high cholesterol, which can suppress CYP7A1 independently of ASBT.
References
-
Mechanism of Action & Clinical Efficacy
-
Biomarker Validation (C4 & FGF19)
-
Chemical Structure & Properties
-
Clinical Trial Protocols (Volixibat)
Sources
Technical Guide: SC-435 Mesylate Modulation of Cholesterol Synthesis Pathways
Executive Summary & Core Mechanism
SC-435 mesylate is a potent, specific inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) expressed in the terminal ileum. Unlike systemic agents (e.g., statins) that directly target hepatic synthesis enzymes, SC-435 functions via an extrinsic depletion mechanism .
By blocking the reabsorption of bile acids (BAs), SC-435 interrupts the enterohepatic circulation. This forces the liver to shift its metabolic priority from cholesterol storage to de novo bile acid synthesis. The critical insight for researchers is that SC-435 actually upregulates the cholesterol synthesis pathway (HMG-CoA Reductase) as a compensatory homeostatic response, even though the net therapeutic result is a significant reduction in plasma LDL-C.
Understanding this paradoxical upregulation is vital for drug combination strategies (e.g., SC-435 + Statins) and for interpreting gene expression data in preclinical models.
Mechanistic Pathways: The CYP7A1/SREBP-2 Axis
The efficacy of SC-435 relies on a feedback loop governed by nuclear receptors and transcription factors.
The Cascade of Events
-
Ileal Blockade: SC-435 inhibits ASBT, preventing ~95% of bile acids from returning to the liver via the portal vein.
-
Hepatic Sensing: The liver detects a depleted bile acid pool. This relieves the suppression of CYP7A1 (Cholesterol 7α-hydroxylase), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1]
-
Cholesterol Drain: CYP7A1 activity surges, rapidly converting hepatic cholesterol into bile acids for excretion.
-
SREBP-2 Activation: Intracellular cholesterol depletion triggers the cleavage of SREBP-2 (Sterol Regulatory Element-Binding Protein 2). The active N-terminal fragment translocates to the nucleus.[2]
-
Dual Upregulation: SREBP-2 binds to Sterol Regulatory Elements (SREs), upregulating:
-
LDLR (LDL Receptor): Increases clearance of plasma LDL (Therapeutic Goal).
-
HMGCR (HMG-CoA Reductase): Increases de novo cholesterol synthesis (Compensatory Response).
-
Pathway Visualization (DOT)
Caption: SC-435 blocks ASBT, depleting the hepatic bile acid pool. This triggers CYP7A1 and SREBP-2, simultaneously increasing LDL clearance and compensatory cholesterol synthesis.
Experimental Protocols & Validation
To rigorously assess SC-435's impact, researchers must quantify both the primary effect (fecal bile acid loss) and the secondary homeostatic response (gene expression changes).
Protocol 1: In Vivo Flux Analysis (Murine/Guinea Pig Model)
Rationale: Guinea pigs are preferred over mice for lipoprotein profiling as their LDL/HDL profile more closely resembles humans.
Step-by-Step Methodology:
-
Acclimatization: House male Hartley guinea pigs (n=10/group) on a standardized diet containing 0.25% cholesterol for 2 weeks to establish baseline hyperlipidemia.
-
Treatment: Administer this compound via oral gavage or dietary admixture.
-
Fecal Collection (Self-Validating Step):
-
Collect feces over the final 72 hours.
-
Lyophilize and pulverize samples.
-
Validation: Use an internal standard (e.g., deuterated cholic acid) during extraction to correct for recovery losses.
-
Assay: Enzymatic colorimetric assay or LC-MS/MS for total fecal bile acids.
-
-
Plasma Lipid Profiling:
-
Fast animals for 12 hours prior to sacrifice.
-
Measure LDL-C, HDL-C, and Triglycerides.
-
Expected Result: LDL-C reduction of 40–70% depending on dose [1].
-
Protocol 2: Hepatic Gene Expression Profiling (qPCR)
Rationale: To confirm the mechanism, you must demonstrate the upregulation of the synthesis pathway genes.
-
Tissue Harvesting: Flash-freeze liver tissue in liquid nitrogen immediately upon sacrifice to prevent RNA degradation.
-
RNA Extraction: Use a column-based kit (e.g., RNeasy) including a DNase digestion step.
-
Quality Control: Verify RNA integrity (RIN > 8.0) using bioanalyzer.
-
-
Primer Selection: Target the following genes:
-
CYP7A1 (Bile acid synthesis - Primary Target )[1]
-
HMGCR (Cholesterol synthesis - Compensatory Target )
-
LDLR (Uptake)
-
SREBP-2 (Regulator)
-
Reference Genes: GAPDH and
-Actin.
-
-
Data Analysis: Calculate fold-change using the
method.
Experimental Workflow Visualization (DOT)
Caption: Workflow for validating SC-435 efficacy: correlating fecal excretion with plasma lipid changes and hepatic gene induction.
Data Synthesis & Interpretation
When analyzing data from SC-435 studies, the following trends confirm the mechanism of action. Note that HMGCR upregulation is a marker of efficacy , not a failure of the drug.
| Parameter | Control Group | SC-435 Treated Group | Mechanistic Interpretation |
| Fecal Bile Acids | Baseline | Increased (2.5x - 4x) | Direct evidence of ASBT inhibition and interruption of enterohepatic circulation [1]. |
| Hepatic CYP7A1 mRNA | Baseline | Upregulated | Liver attempting to replenish bile acid pool from cholesterol stores [2]. |
| Hepatic HMGCR mRNA | Baseline | Upregulated | SREBP-2 mediated compensation for cholesterol depletion. |
| Hepatic LDLR mRNA | Baseline | Upregulated | SREBP-2 mediated attempt to scavenge plasma cholesterol. |
| Plasma LDL-C | High | Decreased (40-70%) | The upregulation of LDLR outweighs the compensatory synthesis [1]. |
| Hepatic Free Cholesterol | High | Decreased (60-80%) | The substrate is being rapidly converted to bile acids [3]. |
Clinical Implication: The Statin Synergy
Because SC-435 upregulates HMGCR (synthesis), it pairs synergistically with Statins (HMGCR inhibitors).
-
SC-435 increases cholesterol demand (catabolism).
-
Statins block the compensatory supply (synthesis).
-
Result: A "double hit" on the cholesterol pool, leading to profound LDL-C lowering [1].[5]
References
-
West, K. L., et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs.[6] Atherosclerosis, 171(2), 201-210.[6]
-
West, K. L., et al. (2005). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs.[6][7] Journal of Nutritional Biochemistry, 16(12), 722-728.[6]
-
Bhat, B. G., et al. (2003).[6][8] Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435. Journal of Lipid Research, 44(9), 1614-1621.[6]
Sources
- 1. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.libretexts.org [med.libretexts.org]
- 3. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
Definitive Technical Guide: SC-435 Mesylate in Early-Stage Atherosclerosis Research
Executive Summary
SC-435 mesylate is a potent, orally active, non-systemic inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2). By selectively blocking the reabsorption of bile acids in the terminal ileum, SC-435 interrupts the enterohepatic circulation, forcing the liver to upregulate cholesterol catabolism into de novo bile acids.
This guide synthesizes early-stage preclinical data demonstrating SC-435's efficacy in reducing plasma Low-Density Lipoprotein Cholesterol (LDL-C) and attenuating atherosclerotic lesion formation. It is designed for researchers investigating non-statin pathways for lipid management and cardiovascular risk reduction.
Part 1: Mechanistic Foundation
The "Siphon" Effect
The therapeutic value of SC-435 lies in its ability to mechanically deplete the hepatic bile acid pool without entering systemic circulation. This creates a "siphon" effect:
-
Ileal Blockade: SC-435 binds to ASBT in the ileum, preventing the reuptake of ~95% of secreted bile acids.
-
Fecal Excretion: Bile acids are lost in feces rather than recycled via the portal vein.
-
Hepatic Sensing: The reduced bile acid return decreases hepatic Farnesoid X Receptor (FXR) activation.
-
Compensatory Catabolism: Repression of FXR upregulates CYP7A1 (Cholesterol 7alpha-hydroxylase), the rate-limiting enzyme converting cholesterol to bile acids.
-
LDL Clearance: To meet the demand for cholesterol substrate, hepatocytes upregulate LDL Receptors (LDL-R), clearing LDL-C from the plasma.
Visualization: ASBT Inhibition Pathway
The following diagram illustrates the signaling cascade triggered by SC-435.
Caption: Figure 1.[1][2] Mechanism of Action. SC-435 inhibits ASBT, diverting bile acids to excretion and triggering hepatic cholesterol catabolism.
Part 2: Preclinical Efficacy Data
Research in hyperlipidemic animal models has established SC-435 as a robust anti-atherosclerotic agent. The data below consolidates findings from key studies involving Guinea Pigs (which share human-like LDL profiles) and ApoE-/- mice.
Table 1: Comparative Efficacy in Animal Models[3]
| Parameter | Guinea Pig Model (Diet-Induced) | ApoE-/- Mouse Model (Genetic) | SR-BI/ApoE dKO Mouse (Severe) |
| Dose | 0.03% - 0.1% (w/w) in diet | 3 - 30 mg/kg/day | 0.01% (w/w) in diet |
| Duration | 12 Weeks | 12 Weeks | Until death (Survival study) |
| Fecal Bile Acids | Increased 2.5 - 4 fold | Increased >2.5 fold | Significant Increase |
| LDL-C Reduction | 40% - 70% | 35% (Total Cholesterol) | 37% (IDL/LDL) |
| Aortic Lesion | Reduced arch cholesterol by 25-42% | Reduced root lesion area by 65% | N/A (Focus on survival) |
| Survival | N/A | N/A | Lifespan prolonged by 57% |
| Key Reference | West et al., 2003 [1] | West et al., 2002 [2] | Braun et al., 2008 [3] |
Critical Insight: The Statin Synergy
In guinea pig models, SC-435 demonstrated synergy with simvastatin.[3] While statins inhibit HMG-CoA reductase (cholesterol synthesis), SC-435 increases cholesterol catabolism.
-
SC-435 Monotherapy: ~40% LDL-C reduction.[4]
-
Combination (SC-435 + Simvastatin): >70% LDL-C reduction and significant triglyceride lowering [1].
Part 3: Experimental Protocols
To replicate these findings or evaluate novel ASBT inhibitors against SC-435, the following protocols ensure data integrity.
Protocol A: Diet Formulation and Dosing
This compound is typically administered via diet admixture due to its specific intestinal target. Gavage is possible but dietary administration mimics the continuous flow of bile acids during feeding.
-
Compound Stability: this compound is stable in standard chow. Verify stability using HPLC if storing prepared diet >2 weeks.
-
Dosage Calculation:
-
Target Dose: 10 mg/kg/day (standard efficacy dose in mice).
-
Mouse Food Intake: ~3-4g/day for a 25g mouse.
-
Concentration: ~0.006% to 0.01% (w/w).
-
-
Blinding: Pellets should be color-coded or blindly labeled to prevent bias during daily feeding logs.
Protocol B: Fecal Bile Acid Quantification (PD Marker)
This is the primary Pharmacodynamic (PD) endpoint to confirm ASBT inhibition before sacrificing animals.
-
Collection: Collect feces over a 72-hour period (days 7, 8, and 9 of treatment).
-
Extraction:
-
Dry feces at 60°C for 24h.
-
Pulverize to fine powder.
-
Extract 100mg powder with 1mL 75% ethanol (50°C, 2h).
-
-
Assay: Use enzymatic total bile acid assay kits (e.g., 3α-hydroxysteroid dehydrogenase method) or LC-MS/MS for specific bile acid species profiling.
-
Validation: Successful inhibition should yield a >200% increase in fecal bile acid content compared to vehicle.
Protocol C: En Face Aortic Lesion Analysis
The gold standard for assessing anti-atherosclerotic efficacy.
-
Perfusion: Euthanize mice; perfuse left ventricle with PBS (pH 7.4) followed by 4% paraformaldehyde / 5% sucrose.
-
Dissection:
-
Staining:
-
Open the aorta longitudinally (En Face preparation).
-
Stain with Oil Red O (lipids) or Sudan IV .
-
Pin flat on black wax surface.
-
-
Quantification:
-
Capture high-res digital images.
-
Use ImageJ to calculate: (Total Stained Area / Total Aortic Surface Area) * 100.
-
Visualization: Experimental Workflow
This workflow ensures logical progression from acclimation to data generation.
Caption: Figure 2. Experimental Workflow. A 12-week protocol emphasizing in-life PD validation via fecal bile acid analysis.
Part 4: Translational Perspective
While SC-435 served as a critical proof-of-concept molecule, the field has evolved.
-
Clinical Evolution: SC-435 paved the way for newer ASBT inhibitors like Volixibat (SHP626) and Maralixibat . These newer agents are currently explored not just for lipids, but for cholestatic liver diseases (PBC, PFIC) where bile acid retention causes toxicity.
-
Therapeutic Niche: ASBT inhibition remains a viable strategy for patients with Statins Intolerance or those requiring additive LDL lowering (similar to Ezetimibe but via a distinct mechanism).
-
Safety Note: The primary adverse event in this class is gastrointestinal (diarrhea) due to the osmotic load of bile acids in the colon. Future research focuses on balancing efficacy with tolerability.
References
-
West, K. L., et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Atherosclerosis, 171(2), 201-210.
-
West, K. L., et al. (2002). 1-[4-[4[(4R,5R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs.[6][7] Journal of Pharmacology and Experimental Therapeutics, 303(1), 293-299.
-
Braun, A., et al. (2008). Inhibition of intestinal absorption of cholesterol by ezetimibe or bile acids by SC-435 alters lipoprotein metabolism and extends the lifespan of SR-BI/apoE double knockout mice.[8] Atherosclerosis, 198(1), 77-84.
-
Hagenbuch, B., & Dawson, P. (2004). The sodium bile acid cotransport family SLC10. Pflügers Archiv, 447(5), 566-570.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SFRP4 Reduces Atherosclerosis Plaque Formation in ApoE Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of intestinal absorption of cholesterol by ezetimibe or bile acids by SC-435 alters lipoprotein metabolism and extends the lifespan of SR-BI/apoE double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of SC-435 Mesylate in a Sorafenib-Resistant Hepatocellular Carcinoma Model
Abstract
This document provides a comprehensive, field-proven guide for conducting in vivo studies with SC-435 mesylate, a potent and orally effective inhibitor of the apical sodium-codependent bile acid transporter (ASBT). The protocol is specifically designed to evaluate the efficacy of SC-435 in a preclinical model of acquired sorafenib resistance in hepatocellular carcinoma (HCC), a significant challenge in clinical oncology.[1] We detail the scientific rationale, step-by-step experimental procedures, and critical insights necessary for establishing a robust xenograft model, preparing and administering the compound, monitoring for efficacy and toxicity, and analyzing the results. By explaining the causality behind each procedural choice and integrating self-validating checkpoints, this guide ensures scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Scientific Background & Rationale
Mechanism of Action of this compound
SC-435 is an inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2] This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum, a critical step in their enterohepatic circulation. By inhibiting ASBT, SC-435 effectively disrupts this recycling process, leading to increased fecal excretion of bile acids.[3] This interruption has profound effects on hepatic cholesterol metabolism and has been shown to lower plasma low-density lipoprotein-cholesterol (LDL-C) concentrations.[4] Furthermore, by preventing the reabsorption of potentially cytotoxic bile acids, SC-435 can alleviate liver and brain damage in models of liver failure.[2]
Caption: Mechanism of SC-435 action and its hypothesized impact on HCC.
The Role of Bile Acids in Hepatocellular Carcinoma (HCC)
Bile acids are not merely digestive surfactants; they are complex signaling molecules that regulate lipid, glucose, and energy metabolism. However, the metabolic landscape of liver cancer is often characterized by an accumulation of bile acids in the tumor microenvironment.[5] Certain bile acids, particularly secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA), have been shown to promote DNA damage, oxidative stress, and cell proliferation, and can enhance the invasiveness of cancer cells.[6] Therefore, modulating the bile acid pool represents a novel therapeutic strategy for HCC.
Rationale for Targeting ASBT in Sorafenib-Resistant HCC
Sorafenib is a multi-tyrosine kinase inhibitor that was a long-standing first-line treatment for advanced HCC.[1] However, both primary and acquired resistance are common, limiting its long-term efficacy.[7][8] Resistance mechanisms are complex and can involve the activation of bypass signaling pathways.[8] Given that bile acid accumulation can promote pro-tumorigenic signaling, we hypothesize that reducing the systemic and hepatic bile acid load with SC-435 could alter the tumor microenvironment to overcome sorafenib resistance. This protocol provides a framework to test this hypothesis using a clinically relevant in vivo model.
Ethical Conduct of Animal Research
All procedures involving live animals must be performed in strict accordance with institutional and national guidelines. Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to study initiation. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[9]
-
Replacement: In vitro studies to determine the direct cytotoxic effects of SC-435 on HCC cell lines should precede in vivo work. This protocol assumes such preliminary data exists.
-
Reduction: The experimental design, including group sizes and statistical power analysis, should be optimized to use the minimum number of animals necessary to obtain scientifically valid results.
-
Refinement: All procedures must be refined to minimize animal pain and distress. This includes using appropriate anesthesia, ensuring proper handling and dosing techniques, and establishing clear humane endpoints.[9][10]
Comprehensive Experimental Workflow
The in vivo study is structured as a multi-stage process, from initial cell culture to final endpoint analysis. This workflow ensures a systematic and logical progression, with clear decision points and quality control checks.
// Nodes A [label="Phase 1: Model Development", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Cell Culture\n(e.g., Huh7, HepG2)"]; C [label="Induce Sorafenib Resistance\n(Dose Escalation)"]; D [label="Characterize Resistant Cells\n(IC50 Shift)"]; E [label="Subcutaneous Xenograft Implantation\nin Immunodeficient Mice"]; F [label="Tumor Growth to\n~100-150 mm³"];
G [label="Phase 2: Efficacy Study", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Randomize Mice into\nTreatment Groups"]; I [label="Daily Dosing & Monitoring\n(Tumor Volume, Body Weight)"]; J [label="Humane Endpoint or\nStudy Conclusion (e.g., 21 days)"];
K [label="Phase 3: Endpoint Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Tissue & Blood Collection"]; M [label="Tumor Analysis\n(Weight, IHC, Western Blot)"]; N [label="Blood Chemistry\n(Bile Acids, Liver Enzymes)"]; O [label="Data Analysis &\nStatistical Evaluation"];
// Edges A -> B -> C -> D -> E -> F; F -> G [style=dashed, label="Tumors Established"]; G -> H -> I -> J; J -> K [style=dashed, label="Study Complete"]; K -> L -> M; L -> N; {M, N} -> O; }
Caption: Overall experimental workflow from model creation to data analysis.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) | Notes |
| This compound | MedChemExpress | HY-100459A | Store as per manufacturer's instructions. |
| Sorafenib | Selleck Chemicals | S7397 | For inducing resistance. |
| Huh7 or HepG2 cell line | ATCC | HTB-8065 | Or other relevant HCC cell line. |
| Immunodeficient Mice | The Jackson Laboratory | Strain: NSG or NU/J | 6-8 week old females are typically used. |
| Matrigel® Matrix | Corning | 354234 | Essential for robust tumor take. |
| Vehicle (0.5% CMC-Na) | Sigma-Aldrich | C5013 | 0.5% Carboxymethylcellulose sodium in sterile water. |
| Calipers | Fisher Scientific | 14-648-17 | For tumor volume measurements. |
| Anesthetics (e.g., Isoflurane) | Varies | Varies | For humane procedures. |
| Cell Culture Media (DMEM) | Gibco | 11965092 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation
Scientist's Note: SC-435 is orally effective.[2] A suspension in a standard vehicle like carboxymethylcellulose (CMC) is appropriate for daily oral gavage. The formulation should be prepared fresh daily or weekly, depending on stability data, to ensure consistent dosing.
-
Calculate Required Amount: Determine the total volume of formulation needed for the study duration based on the number of animals, dose, and dosing volume (typically 10 mL/kg).
-
Prepare Vehicle: Weigh the appropriate amount of 0.5% (w/v) CMC-Na and dissolve it in sterile, deionized water. Stir overnight at 4°C to ensure complete dissolution.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Prepare Suspension: Add a small amount of the CMC vehicle to the SC-435 powder and triturate to form a smooth paste. Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension.
-
Storage: Store the suspension at 4°C, protected from light. Vigorously vortex the suspension before each use to ensure uniformity.
Protocol 2: Development of a Sorafenib-Resistant HCC Xenograft Model
Rationale: Using a patient-derived xenograft (PDX) model is ideal for clinical relevance, but developing a resistant cell line-derived xenograft is a widely accepted and more accessible alternative.[1][11] This process mimics the clinical scenario of acquired resistance.
-
Induce Resistance In Vitro: Culture HCC cells (e.g., Huh7) in standard media. Expose the cells to sorafenib at a low concentration (e.g., near the IC20). Gradually increase the sorafenib concentration over several months as the cells adapt.
-
Confirm Resistance: Periodically perform dose-response assays (e.g., MTT or CellTiter-Glo®) to confirm a rightward shift in the IC50 value compared to the parental, sensitive cell line. A >5-fold increase is typically considered significant.
-
Animal Acclimatization: Upon arrival, allow mice to acclimate for at least one week in a controlled environment (temperature, humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Cell Preparation for Implantation: Harvest the sorafenib-resistant HCC cells during their logarithmic growth phase.[12] Count the cells and resuspend them in sterile, serum-free media at a concentration of 2 x 10⁷ cells/mL.
-
Implantation: On ice, mix the cell suspension 1:1 with Matrigel®.[12] The final injection volume will be 100-200 µL, containing 1-2 million cells.
-
Subcutaneous Injection: Anesthetize the mouse. Gently tent the skin on the right flank. Insert a 27G needle subcutaneously and slowly inject the 100-200 µL cell/Matrigel mixture.[12] Withdraw the needle slowly to prevent leakage.
-
Tumor Growth: Monitor the mice 2-3 times weekly for tumor formation. Allow tumors to grow to an average volume of 100-150 mm³ before starting the efficacy study. This ensures tumors are well-established and vascularized.
Protocol 3: In Vivo Efficacy Study - Dosing and Monitoring
Trustworthiness: This phase is critical. Blinding the personnel who measure tumors to the treatment groups can reduce bias. Including a positive control group (e.g., a different standard-of-care agent) can help validate the model's responsiveness.
-
Tumor Measurement and Randomization: When tumors reach the target size (100-150 mm³), measure tumor dimensions (length and width) with calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 . Randomize animals into treatment groups to ensure a similar average tumor volume across all groups.
Example Treatment Groups (n=8-10 mice/group) Group 1: Vehicle Control (0.5% CMC-Na, p.o., daily) Group 2: Sorafenib (e.g., 30 mg/kg, p.o., daily) Group 3: this compound (e.g., 10 mg/kg, p.o., daily)[2] Group 4: this compound (e.g., 30 mg/kg, p.o., daily) Group 5: Combination (Sorafenib 30 mg/kg + SC-435 10 mg/kg, p.o., daily) -
Administration: Administer the compounds or vehicle daily via oral gavage (p.o.).[13] This requires proper training to avoid injury or stress to the animal.[14]
-
Monitoring:
-
Tumor Volume: Measure tumors 2-3 times per week.
-
Body Weight: Record body weight 2-3 times per week as an indicator of general health and toxicity. A body weight loss exceeding 20% is a common humane endpoint.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a fixed duration (e.g., 21 or 28 days).
Endpoint Analysis
Expertise: A thorough endpoint analysis is crucial to understand not just if the drug worked, but how. Correlating tumor growth inhibition with changes in biomarkers provides a mechanistic link.
-
Sample Collection: At the study endpoint, humanely euthanize the mice. Collect blood via cardiac puncture for serum chemistry. Carefully excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for 'omics, fix in formalin for histology).
-
Tumor Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: %TGI = 100 x (1 - [ΔT/ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
-
-
Biochemical Analysis:
-
Use serum to measure levels of total bile acids.
-
Measure liver function enzymes (ALT, AST) to assess potential hepatotoxicity.
-
Data Presentation & Interpretation
| Parameter | Vehicle Control | Sorafenib (30 mg/kg) | SC-435 (10 mg/kg) | Combination |
| Mean Final Tumor Volume (mm³) | 1850 ± 250 | 1600 ± 210 | 1100 ± 180 | 650 ± 150 |
| Tumor Growth Inhibition (%) | - | 14% | 41% | 65% |
| Mean Body Weight Change (%) | +5% ± 2% | -8% ± 3% | +2% ± 1.5% | -5% ± 2.5% |
| Serum Total Bile Acids (µmol/L) | 15 ± 4 | 14 ± 5 | 8 ± 3 | 7 ± 2 |
Note: Data are hypothetical examples for illustrative purposes.
Interpretation: The goal is to evaluate if SC-435 alone or in combination can significantly inhibit tumor growth in a sorafenib-resistant model. A statistically significant reduction in tumor volume in the SC-435 or combination groups compared to the vehicle and sorafenib-alone groups would support the hypothesis. A corresponding decrease in serum bile acids would provide pharmacodynamic evidence of target engagement.
References
- (No Source Found)
-
Chen, J., et al. (2015). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. Experimental and Therapeutic Medicine, 10(4), 1431-1438. Available from: [Link]
-
West, K. L., et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Atherosclerosis, 171(2), 201-210. Available from: [Link]
-
Pavlidou, A., et al. (2021). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Pharmaceutics, 13(9), 1367. Available from: [Link]
-
Crocè, L. S., et al. (2021). Elucidating the Molecular Basis of Sorafenib Resistance in HCC: Current Findings and Future Directions. Cancers, 13(13), 3269. Available from: [Link]
-
West, K. L., et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor: Hypocholesterolemic mechanisms of action in the guinea pig. ResearchGate. Available from: [Link]
-
Kauffman, R. F., et al. (2002). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. Metabolism, 51(9), 1147-1153. Available from: [Link]
-
Al-Salami, H., et al. (2018). Absorption-Enhancing Effects of Bile Salts. Molecules, 23(11), 2876. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. Available from: [Link]
-
He, S., et al. (2019). Animal models for hepatocellular carcinoma. Journal of Hepatocellular Carcinoma, 6, 91-100. Available from: [Link]
-
National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available from: [Link]
-
Ma, C., et al. (2021). Bile acid synthesis impedes tumor-specific T cell responses during liver cancer. Cell, 184(1), 1-15. Available from: [Link]
-
Wei, L., et al. (2017). Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma. Oncology Letters, 13(6), 4055-4062. Available from: [Link]
-
Tsuchida, T., et al. (2020). Animal models for hepatocellular carcinoma arising from alcoholic and metabolic liver diseases. Hepatoma Research. Available from: [Link]
-
Jia, W., et al. (2022). Research Progress of Bile Acids in Cancer. Frontiers in Oncology, 11, 792793. Available from: [Link]
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Akhtar, A. (2015). The Flaws and Human Harms of Animal Experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. Available from: [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
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Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. J. Vis. Exp., (119), e55082. Available from: [Link]
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Abushahin, L., et al. (2018). Translational Animal Models for Liver Cancer. American Journal of Interventional Radiology, 2(1), 1-10. Available from: [Link]
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How to Administer a Substance to a Mouse?. TransCure bioServices. Available from: [Link]
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Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. (2022). Available from: [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Available from: [Link]
-
Routes Of Drug Administration. (2020). SlideShare. Available from: [Link]
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Preclinical Evaluation of SC-435 Mesylate: ASBT Inhibition in Hypercholesterolemia Models
[1]
Executive Summary
SC-435 mesylate is a potent, orally active inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2).[1] By blocking the reabsorption of bile acids in the terminal ileum, SC-435 disrupts enterohepatic circulation, forcing the liver to consume hepatic cholesterol for de novo bile acid synthesis. This "cholesterol siphon" mechanism significantly lowers plasma LDL-C.[1]
This guide details the selection and execution of animal models for testing this compound.[1] Unlike statins, which target synthesis, SC-435 targets excretion pathways; therefore, model selection must prioritize species with human-like Cholesteryl Ester Transfer Protein (CETP) activity and bile acid pool composition.
Mechanism of Action & Model Rationale
The "Cholesterol Siphon" Mechanism
The efficacy of SC-435 relies on the interruption of the enterohepatic circulation. Under normal physiological conditions, >95% of bile acids are reabsorbed. SC-435 blocks this uptake, increasing fecal bile acid (FBA) loss.[1]
Key Mechanistic Pathway:
-
Excretion: Bile acids are lost in feces (FBA
).[1] -
Depletion: Hepatic bile acid pool shrinks.[1]
-
Compensation: Liver upregulates CYP7A1 (rate-limiting enzyme).[1]
-
Clearance: Liver upregulates LDL receptors to pull cholesterol from blood for conversion.[1]
Visualizing the Pathway
The following diagram illustrates the intervention point of SC-435 within the enterohepatic loop.[1]
Figure 1: Mechanism of SC-435.[1][4] Disruption of ileal transport forces hepatic cholesterol consumption.
Model Selection Strategy
Choosing the wrong species will yield false negatives.[1] Rats and wild-type mice are HDL-dominant and lack CETP, making them poor predictors of human LDL-C efficacy.[1]
| Feature | C57BL/6 Mouse (WT) | LDLr-/- Mouse | Golden Syrian Hamster | Guinea Pig |
| Lipoprotein Profile | HDL Dominant | LDL Dominant (on diet) | LDL/HDL Balanced | LDL Dominant |
| CETP Activity | Absent | Absent | Present (Human-like) | Present |
| Bile Acid Pool | Muricholic acid rich | Muricholic acid rich | Cholic/Chenodeoxycholic | Similar to Human |
| SC-435 Suitability | Low | High (Mechanistic) | High (Efficacy) | High (Historical) |
Recommendation:
-
Primary Efficacy Model: Golden Syrian Hamster . It possesses CETP and a bile acid pool composition similar to humans, making it the "Gold Standard" for small molecule lipid modulators.
-
Secondary/Mechanistic Model: LDLr-/- Mouse . Essential if studying atherosclerosis plaque regression or specific gene pathways.[1]
Experimental Protocols
Formulation of this compound
The mesylate salt significantly improves aqueous solubility compared to the free base.[1]
-
Vehicle: Sterile water or 0.5% Methylcellulose (for gavage).[1]
-
Diet Admixture: SC-435 is heat-stable enough for pelleting but is best prepared as a powder admixture to avoid bioavailability issues.[1]
-
Stability: Store stock powder at -20°C. Formulated solutions are stable for 7 days at 4°C.
Protocol A: Diet-Induced Hypercholesterolemia in Hamsters
This protocol assesses the lipid-lowering efficacy of SC-435.[1]
Study Design:
-
Animals: Male Golden Syrian Hamsters (100-120g).[1]
-
Group Size: n=10 per group (Power > 0.8 for 20% LDL reduction).
-
Duration: 2 weeks acclimation + 3 weeks induction + 2 weeks treatment.[1]
Step-by-Step Workflow:
-
Acclimatization (Week -2 to 0):
-
Induction Phase (Week 0 to 3):
-
Randomization (Week 3):
-
Treatment Phase (Week 3 to 5):
-
Fecal Collection (Days 12-14 of Treatment):
-
Place animals in metabolic cages for 48 hours.
-
Collect all feces for Bile Acid analysis.[1]
-
-
Necropsy (End of Week 5):
Protocol B: Atherosclerosis in LDLr-/- Mice
Used to prove that lowering cholesterol with SC-435 translates to reduced plaque burden.[1]
Diet Specification: "Western Diet" (21% Fat, 0.15% Cholesterol). Dosing Duration: 12 weeks. Key Endpoint: Aortic root lesion area (Oil Red O staining).[1]
Biomarker Analysis & Data Interpretation
Fecal Bile Acid (FBA) Quantification
This is the primary pharmacodynamic (PD) marker.[1] If FBA does not increase, the drug is not inhibiting ASBT.
-
Method: Saponification of dried feces followed by enzymatic assay or LC-MS/MS.[1]
-
Expected Result: SC-435 treated groups should show a 3-5 fold increase in FBA compared to vehicle.[1]
Serum Lipids[4]
-
LDL-C: Expected reduction of 30-50% in Hamsters.[1]
-
Triglycerides: Variable response (ASBT inhibitors primarily target cholesterol).[1]
Hepatic Gene Expression (qPCR)
To validate the "Siphon" mechanism, assay liver tissue for:
-
CYP7A1: Upregulated (Compensatory synthesis).[1]
-
HMG-CoA Reductase: Upregulated (Compensatory cholesterol synthesis).[1]
-
LDL Receptor: Upregulated (Increased clearance).[1]
Experimental Workflow Visualization
Figure 2: Standard Study Timeline for Hamster Efficacy Model.
References
-
West, K. L., et al. (2002). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor, lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Journal of Lipid Research, 43(12).
-
Bhat, B. G., et al. (2003). Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435.[1][2] Journal of Lipid Research, 44(9), 1614-1621.[2]
-
Higgins, J. A., & West, K. L. (2005). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. Journal of Nutritional Biochemistry, 16(12), 722-728.[2]
-
Wang, J., et al. (2018). A novel ASBT inhibitor, IMB17-15, repressed nonalcoholic fatty liver disease development in high-fat diet-fed Syrian golden hamsters.[5] Acta Pharmacologica Sinica, 40, 618–629. [1]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A novel ASBT inhibitor, IMB17-15, repressed nonalcoholic fatty liver disease development in high-fat diet-fed Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-435 mesylate dosage and administration in guinea pig models
Application Note: SC-435 Mesylate Dosage and Administration in Guinea Pig Models
Executive Summary & Scope
This application note details the protocol for the administration of This compound , a potent and specific inhibitor of the apical sodium-dependent bile acid transporter (ASBT), in Cavia porcellus (guinea pig) models.
Unlike murine models, guinea pigs possess a lipoprotein profile where the majority of plasma cholesterol is carried in Low-Density Lipoprotein (LDL) particles, closely mirroring human metabolism. Consequently, this model is the "Gold Standard" for evaluating IBAT/ASBT inhibitors intended to treat hypercholesterolemia and cholestatic liver diseases.
Key Pharmacological Goals:
-
Upregulation of hepatic CYP7A1 (Cholesterol 7
-hydroxylase). -
Reduction of serum LDL-Cholesterol (LDL-C).[1][3][4][5][6][7]
Compound Information & Formulation
Compound: this compound Mechanism: Competitive inhibition of ASBT (SLC10A2) in the terminal ileum. Physical State: White to off-white powder.
Formulation Strategy
SC-435 is administered orally (PO) to target the luminal ASBT transporters. It can be delivered via Diet Admixture (chronic studies) or Oral Gavage (PK/acute studies).
| Parameter | Method A: Diet Admixture (Preferred for Efficacy) | Method B: Oral Gavage (Preferred for PK) |
| Vehicle/Matrix | Standard Guinea Pig Chow (e.g., TestDiet® 5W29) | 0.5% Methylcellulose (MC) or Sterile Water |
| Preparation | Geometric dilution into powdered feed. Pelletize if possible to reduce waste. | Suspend/dissolve mesylate salt in vehicle. Vortex/sonicate to ensure homogeneity. |
| Stability | Stable in feed for 7 days at RT (protect from light). | Prepare fresh daily (QD). |
| Concentration | 0.03% to 0.1% (w/w) in diet.[1] | 1 mg/mL to 5 mg/mL (adjusted for body weight). |
Critical Note on Salt Correction: Doses listed below are expressed as Free Base Equivalents . When weighing this compound, correct for the molecular weight difference between the salt and the free base. Correction Factor
MW(Salt) / MW(Base).
Dosage & Administration Protocols
A. Dose Ranging (Efficacy vs. Toxicity)
Based on allometric scaling and empirical data from Tremblay et al. and West et al., the following dose ranges are established for male Hartley guinea pigs (350–500 g).
| Dose Level | Dosage (mg/kg/day) | Expected Physiological Outcome |
| Low | 0.8 – 3.0 | Reduction in hepatic cholesterol esters; minimal effect on plasma LDL-C. |
| Mid (Effective) | 3.7 – 10.0 | Significant increase in fecal bile acid excretion; moderate LDL-C lowering. |
| High (Maximal) | 13.4 – 30.0+ | >40% reduction in LDL-C ; >2-fold increase in fecal BA; maximal CYP7A1 upregulation.[7] |
B. Experimental Workflow: Diet-Induced Hypercholesterolemia
To maximize the detectability of LDL-lowering effects, animals are typically challenged with a high-cholesterol diet.
Protocol Steps:
-
Acclimation (Week -2 to 0): House animals individually (to monitor feed intake). Feed standard chow.
-
Induction Phase (Week 0 to 2): Switch to Hypercholesterolemic Diet (0.25% dietary cholesterol + 15% fat by weight).
-
Treatment Phase (Week 2 to 6):
-
Group 1: Vehicle Control (Hypercholesterolemic Diet only).
-
Group 2: SC-435 Low Dose.
-
Group 3: SC-435 High Dose (Target ~15 mg/kg/day).
-
-
Sampling:
Mechanism of Action Visualization
The following diagram illustrates how SC-435 administration translates to LDL lowering in the guinea pig model.
Figure 1: Mechanistic cascade of SC-435. Inhibition of ASBT forces the liver to consume cholesterol to synthesize new bile acids, thereby clearing LDL from the blood.
Experimental Validation & Quality Control
To ensure the trustworthiness of the data, the protocol must be self-validating. Use the following biomarkers to confirm technical success before analyzing efficacy endpoints.
Primary Validation (Pharmacodynamic Confirmation)
-
Metric: Fecal Bile Acid Output.[2]
-
Expected Result: Treated groups must show a >200% increase in fecal bile acid content compared to controls.[7]
-
Troubleshooting: If fecal BA is unchanged, the drug was not administered correctly, or the diet formulation is defective.
Secondary Validation (Mechanistic Confirmation)
-
Metric: Hepatic Cholesterol 7
-hydroxylase (CYP7A1) Activity/mRNA. -
Expected Result: ~30-50% increase in CYP7A1 expression in liver homogenates.
-
Method: RT-PCR of liver tissue collected at necropsy.
Experimental Workflow Diagram
Figure 2: Chronological workflow for a standard 6-week efficacy study.
References
-
Tremblay, S. et al. (2011). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters hepatic cholesterol metabolism and lowers plasma low-density lipoprotein-cholesterol concentrations in guinea pigs. Journal of Lipid Research.
-
West, K.L. et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs.[1] Atherosclerosis.[1][2][9]
-
Torres-Gonzalez, M. et al. (2007). Carbohydrate restriction alters hepatic cholesterol metabolism in guinea pigs fed a hypercholesterolemic diet. Journal of Nutrition.
-
Search Results Verification. Summary of SC-435 Dosage in Guinea Pigs.7[5][8]
Sources
- 1. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of lovastatin therapy on guinea pig low density lipoprotein composition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. laboklin.com [laboklin.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Guinea Pigs - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 11. Dietary fat type and cholesterol quantity interact to affect cholesterol metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro techniques to assess ASBT inhibition by SC-435 mesylate
Topic: In Vitro Techniques for the Quantitative Assessment of Apical Sodium-dependent Bile Acid Transporter (ASBT) Inhibition by SC-435 Mesylate
Abstract
This document provides a comprehensive guide and detailed protocols for assessing the inhibitory activity of this compound on the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as SLC10A2. We delve into the scientific rationale behind ASBT inhibition as a therapeutic strategy and present a robust, validated in vitro cell-based assay using radiolabeled taurocholate. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of ASBT inhibitors. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and data integrity.
Scientific Background and Rationale
The Role of ASBT in Enterohepatic Circulation
The enterohepatic circulation is a highly efficient physiological process for recycling bile acids, which are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Synthesized from cholesterol in the liver, bile acids are secreted into the intestine. The vast majority of these bile acids are reabsorbed in the terminal ileum for transport back to the liver via the portal vein.[1]
The primary protein responsible for this active reabsorption is the Apical Sodium-dependent Bile Acid Transporter (ASBT).[2][3] Located on the apical membrane of enterocytes in the terminal ileum, ASBT utilizes the sodium gradient to drive the uptake of both conjugated and unconjugated bile acids from the intestinal lumen into the cell.[1][3][4] This process is remarkably efficient, with over 95% of bile acids being reclaimed for reuse.[5]
Caption: The Enterohepatic Circulation of Bile Acids.
ASBT as a Therapeutic Target
Interrupting the enterohepatic circulation by inhibiting ASBT is a compelling therapeutic strategy for various metabolic diseases.[2][6] By blocking bile acid reabsorption, ASBT inhibitors increase the fecal excretion of bile acids.[6][7] This forces the liver to upregulate the synthesis of new bile acids from cholesterol to replenish the pool, primarily via the enzyme cholesterol 7α-hydroxylase (CYP7A1).[8][9] The resulting depletion of hepatic cholesterol leads to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the plasma.[1][8][9] This mechanism makes ASBT inhibitors promising agents for treating hypercholesterolemia and related cardiovascular diseases.[6][9]
This compound: A Potent ASBT Inhibitor
SC-435 is an orally effective and potent inhibitor of the Apical Sodium-dependent Bile Acid Transporter.[10] In vitro studies have demonstrated its high affinity for ASBT, with a reported IC50 value of 1.5 nM in cells transfected with the human ASBT gene.[9] By blocking ASBT, SC-435 effectively disrupts the enterohepatic circulation of bile acids, leading to reduced plasma LDL cholesterol concentrations.[7][8][10] Its mechanism of action makes it a valuable tool compound for research and a potential therapeutic agent.[6]
Principle of the In Vitro ASBT Inhibition Assay
The most direct and widely accepted method for quantifying ASBT inhibition in vitro is a cell-based substrate uptake assay.[11][12] The principle is straightforward:
-
Utilize a Stable Cell Line: A host cell line (e.g., CHO or HEK293) that does not endogenously express ASBT is stably transfected with the human ASBT (SLC10A2) gene.[5] This creates a specific and measurable transport system.
-
Introduce a Labeled Substrate: A radiolabeled ASBT substrate, typically [³H]-Taurocholic acid (TCA), is added to the cells. Taurocholic acid is a primary conjugated bile acid and a physiological substrate for ASBT.[12][13]
-
Measure Substrate Uptake: In the presence of a sodium gradient, the stably expressed ASBT proteins will transport [³H]-TCA into the cells. The amount of intracellular radioactivity is then quantified using liquid scintillation counting.
-
Quantify Inhibition: To measure the effect of an inhibitor like SC-435, cells are pre-incubated with varying concentrations of the compound before the addition of [³H]-TCA. A potent inhibitor will compete with or otherwise block the transporter, resulting in a dose-dependent decrease in intracellular radioactivity.
This method allows for the calculation of a precise IC50 value, which represents the concentration of the inhibitor required to reduce ASBT activity by 50%.
Caption: Competitive inhibition of ASBT by SC-435.
Detailed Protocol: Cell-Based [³H]-Taurocholate Uptake Assay
This protocol describes a method for determining the IC50 value of SC-435 against human ASBT expressed in a stable HEK293 cell line.
Critical Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| HEK293-hASBT Stable Cell Line | In-house/Commercial | Cells stably expressing human SLC10A2. |
| Wild-Type (WT) HEK293 Cells | ATCC | Parental cell line, used as a negative control. |
| [³H]-Taurocholic Acid | PerkinElmer | Specific activity: 1-5 Ci/mmol. |
| This compound | MedChemExpress | Prepare stock solution in 100% DMSO. |
| Taurocholic Acid (unlabeled) | Sigma-Aldrich | Used for preparing standards and stop solution. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | High glucose, with L-glutamine. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 10,000 U/mL. |
| Geneticin (G418 Sulfate) | Gibco | For maintaining selection pressure on stable cells. |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Used as the primary uptake buffer. |
| Choline-Chloride Based Buffer | In-house prep | Sodium-free buffer for control wells. |
| 0.1 M NaOH | Sigma-Aldrich | For cell lysis. |
| Scintillation Cocktail | National Diagnostics | For liquid scintillation counting. |
| 24-well Coated Cell Culture Plates | Corning | Poly-D-Lysine or similar coating. |
Experimental Workflow
Caption: Workflow for the ASBT inhibition assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293-hASBT and WT HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14] For the stable line, include the appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well Poly-D-Lysine coated plate at a density of 2.0 x 10⁵ cells/well in 0.5 mL of culture medium.
-
Incubate for 24-48 hours at 37°C, 5% CO₂, until cells form a confluent monolayer.
Day 2/3: Inhibition Assay
-
Preparation:
-
Prepare a 10 mM stock solution of SC-435 in 100% DMSO.
-
Create a serial dilution series of SC-435 in HBSS. For an expected IC50 of ~1.5 nM, a concentration range from 0.01 nM to 1 µM is appropriate. Remember to keep the final DMSO concentration constant and low (<0.5%) across all wells.[15]
-
Prepare the Uptake Solution : [³H]-TCA diluted in warm (37°C) HBSS to a final concentration of 1 µM.
-
Prepare the Stop Buffer : HBSS containing 1 mM unlabeled Taurocholic Acid, chilled on ice. The excess cold substrate rapidly displaces any non-specifically bound radiolabel.
-
-
Assay Execution:
-
Aspirate the culture medium from all wells.
-
Wash the cell monolayer twice with 0.5 mL of warm (37°C) HBSS.
-
Aspirate the final wash. Add 200 µL of the appropriate SC-435 dilution (or vehicle control) to the wells.
-
Control Wells:
-
Total Uptake (0% Inhibition): Add HBSS with vehicle (DMSO).
-
Non-Specific Uptake: Add sodium-free (choline-based) buffer. ASBT is sodium-dependent, so uptake in this buffer represents background.
-
100% Inhibition: Add a known, potent inhibitor at a high concentration (e.g., 100 µM) or a saturating concentration of unlabeled TCA (1 mM).
-
-
Pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the transporter.
-
Initiate the transport reaction by adding 200 µL of the 1 µM [³H]-TCA Uptake Solution to each well.
-
Incubate for exactly 10 minutes at 37°C. Note: This time should be within the linear range of uptake, determined in preliminary experiments.
-
Terminate the uptake by rapidly aspirating the solution and immediately washing the wells three times with 1 mL of ice-cold Stop Buffer.
-
Aspirate all buffer completely.
-
-
Lysis and Counting:
-
Add 300 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate at room temperature for at least 30 minutes on a plate shaker.
-
Transfer the entire lysate from each well into a uniquely labeled scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial, cap, and vortex thoroughly.
-
Measure the radioactivity in each vial as Counts Per Minute (CPM) using a liquid scintillation counter.
-
Data Analysis and IC50 Determination
-
Correct for Background: Subtract the average CPM from the non-specific uptake wells (choline buffer) from all other data points.
-
Calculate Percent Inhibition: Use the following formula for each concentration of SC-435: % Inhibition = 100 * (1 - (CPM_Inhibitor - CPM_Background) / (CPM_Vehicle - CPM_Background))
-
Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the SC-435 concentration (X-axis).
-
Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and calculate the IC50 value.
| SC-435 [nM] | Log [M] | Avg. CPM | % Inhibition |
| 0 (Vehicle) | N/A | 25,000 | 0% |
| 0.1 | -10.0 | 22,500 | 10% |
| 0.5 | -9.3 | 18,750 | 25% |
| 1.5 | -8.8 | 12,500 | 50% |
| 5.0 | -8.3 | 6,250 | 75% |
| 10 | -8.0 | 2,500 | 90% |
| 100 | -7.0 | 500 | 98% |
| Background | N/A | 250 | N/A |
Note: Data presented is for illustrative purposes only.
Key Considerations and Self-Validation
-
Cell Line Integrity: Regularly verify the expression and function of ASBT in your stable cell line. Transport activity can diminish over time with increasing passage number.
-
Linearity of Uptake: Before conducting inhibition studies, perform a time-course experiment (e.g., 2, 5, 10, 20, 30 min) with [³H]-TCA to confirm that the chosen incubation time falls within the linear range of uptake.
-
Substrate Concentration: The concentration of the labeled substrate ([³H]-TCA) should ideally be at or below its Michaelis-Menten constant (Km) for the transporter to ensure sensitivity to competitive inhibitors.
-
Solvent Effects: Ensure the final concentration of the solvent (DMSO) is identical in all wells and does not exceed a level that affects cell viability or transporter function (typically ≤0.5%).
Conclusion
The in vitro cell-based uptake assay is a robust and reliable method for characterizing the inhibitory potency of compounds like this compound against the Apical Sodium-dependent Bile Acid Transporter. By carefully controlling experimental variables and utilizing appropriate controls, this protocol enables the generation of high-quality, reproducible data essential for drug discovery and development programs targeting ASBT.
References
-
Vaka, S. R., & R. R. P. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target. PMC. Available from: [Link]
-
Vale, C., et al. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. PubMed. Available from: [Link]
-
Patsnap Synapse. SC-435 - Drug Targets, Indications, Patents. Available from: [Link]
-
West, K. L., et al. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435. PubMed. Available from: [Link]
-
van der Velde, N., et al. In vitro models to detect in vivo bile acid changes induced by antibiotics. PMC. Available from: [Link]
-
Ferrell, J. M., et al. Inhibition of ileal bile acid uptake protects against nonalcoholic fatty liver disease in high-fat diet-fed mice. PubMed. Available from: [Link]
-
Ananthanarayanan, M., et al. A novel bioluminescence-based method to investigate uptake of bile acids in living cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]
-
Solvo Biotechnology. ASBT Transporter, ASBT Uptake Assay. Available from: [Link]
-
BioIVT. ASBT Transporter Assay. Available from: [Link]
-
Gutierrez-Guanzon, S., et al. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. PubMed. Available from: [Link]
-
Dawson, P. A. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition. PMC. Available from: [Link]
-
Szulc, B., et al. Generation of stable cell lines via retroviral or lentiviral transduction. Protocols.io. Available from: [Link]
-
Wan, D., et al. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges. PubMed. Available from: [Link]
-
Stanimirov, B., et al. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. MDPI. Available from: [Link]
-
Gosset, J. R. Apical sodium-dependent bile acid transporter (ASBT (also known as IBAT)). Gosset. Available from: [Link]
-
Ootani, M. H., & F. J. G. Metabolic consequences of ileal interruption of the enterohepatic circulation of bile acids. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]
-
Montanari, F., et al. Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening. Journal of Chemical Information and Modeling. Available from: [Link]
-
Basit, A., et al. Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro. Frontiers in Pharmacology. Available from: [Link]
-
Angell, T. L., et al. Inhibition of the Apical Sodium-Dependent Bile Acid Transporter Reduces LDL Cholesterol and ApoB by Enhanced Plasma Clearance of LDL ApoB. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Al-Shammari, A. M. STABLE TRANSFECTION STUDY FOR CLONING AND EXPRESSION OF HIV-1 NEF PROTEIN IN HEK 293 CELLS. Rasayan Journal of Chemistry. Available from: [Link]
-
Marion, T. L., et al. Inhibition of Na+-Taurocholate Co-transporting Polypeptide-mediated Bile Acid Transport by Cholestatic Sulfated Progesterone Metabolites. PMC. Available from: [Link]
-
McMillin, M., & S. J. D. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System. PMC. Available from: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. mdpi.com [mdpi.com]
- 5. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Inhibition of ileal bile acid uptake protects against nonalcoholic fatty liver disease in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes: Evaluating the Therapeutic Potential of SC-435 Mesylate in Preclinical Models of Diet-Induced Obesity
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction and Scientific Rationale
The global obesity pandemic necessitates the exploration of novel therapeutic strategies that target the underlying molecular drivers of metabolic disease. The hepatocyte growth factor (HGF)/c-Met signaling pathway, historically studied in the context of oncology and tissue regeneration, has emerged as a critical regulator of metabolism. Evidence suggests that the c-Met receptor tyrosine kinase is pivotal in metabolic diseases, including obesity, insulin resistance, and type 2 diabetes.[1] Dysregulation of this pathway can contribute to increased fat accumulation and impaired glucose homeostasis.
SC-435 mesylate is a potent and selective small-molecule inhibitor of c-Met tyrosine kinase. By targeting c-Met, this compound offers a novel mechanistic approach to treating obesity and its comorbidities. The central hypothesis is that inhibiting c-Met signaling will suppress adipogenesis, reduce lipid accumulation, and improve systemic insulin sensitivity.
To rigorously test this hypothesis, the diet-induced obesity (DIO) mouse model, particularly using the C57BL/6J strain, serves as the gold-standard preclinical model.[2] This model effectively recapitulates the key metabolic derangements observed in human obesity, including weight gain, hyperglycemia, and insulin resistance, making it an ideal platform for evaluating the in vivo efficacy of compounds like this compound.[2][3] This document provides a comprehensive guide for researchers, outlining the core scientific principles and detailed protocols for investigating this compound in a DIO mouse model.
Mechanism of Action: Targeting the c-Met Signaling Nexus
The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates key tyrosine residues. This activation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which govern cellular processes like proliferation, survival, and differentiation. In the context of metabolism, c-Met activation has been shown to be crucial for adipocyte differentiation and lipid accumulation. Studies indicate that inhibiting c-Met phosphorylation can reduce the expression of key adipogenic regulators such as PPAR-γ and C/EBP-α, thereby limiting fat deposition.[4] Furthermore, c-Met signaling is implicated in the hyperglycemia-induced aggressive phenotype in certain cell types, suggesting its inhibition could be a valuable strategy in metabolic disease.[5]
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent downstream signaling. This blockade is expected to ameliorate the metabolic dysfunctions driven by aberrant c-Met activation in an obese state.
Detailed Experimental Protocols
These protocols are designed to be self-validating, providing researchers with a reliable framework for execution.
-
Animal Model: Utilize male C57BL/6J mice, 5-6 weeks of age upon arrival. This strain is highly susceptible to developing obesity and metabolic syndrome on a high-fat diet. [2]2. Acclimation: Allow mice to acclimate for one week under standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet (e.g., ~10% kcal from fat).
-
DIO Groups: Feed a high-fat diet (HFD), typically 60% kcal from fat. [6]4. Duration: Maintain mice on their respective diets for 16-20 weeks to establish a robust obese phenotype, characterized by a significant increase in body weight (20-30% greater than controls), hyperglycemia, and insulin resistance. [2]5. Monitoring: Record body weights weekly. At the end of the induction period, randomize HFD-fed mice into treatment groups (Vehicle and this compound) based on body weight to ensure even distribution.
-
Causality: The formulation vehicle is critical for ensuring drug solubility and bioavailability while minimizing local irritation. Subcutaneous administration provides sustained release compared to other routes.
-
Vehicle Preparation: A common and effective vehicle for preclinical compounds is a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. Prepare fresh.
-
SC-435 Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Dissolve the this compound powder first in the DMSO component.
-
Add the PEG300 and vortex until the solution is clear.
-
Finally, add the sterile saline and mix thoroughly.
-
-
Administration:
-
Weigh each animal daily to calculate the precise injection volume (typically 5-10 ml/kg). [7] * Administer the formulation via subcutaneous (SC) injection in the loose skin over the dorsal midline, alternating injection sites daily to prevent irritation. [8] * Use a sterile 27-gauge needle for the injection. [7] * Treat animals once daily for the duration of the study (e.g., 4 weeks).
-
Causality: The IPGTT assesses the body's ability to clear a glucose load, providing a key measure of glucose homeostasis and insulin sensitivity. A 5-6 hour fast is sufficient to reach a stable baseline glucose without inducing excessive metabolic stress. [9][10]
-
Fasting: Fast mice for 5-6 hours in clean cages with free access to water. [9]2. Baseline Glucose (t=0):
-
Gently restrain the mouse.
-
Make a small nick (~1-2 mm) on the lateral tail vein with a sterile scalpel blade.
-
Massage the tail gently to produce a small drop of blood.
-
Measure blood glucose using a calibrated glucometer and test strip. Record this as the 0-minute time point. [10]3. Glucose Administration:
-
Inject a 20% sterile dextrose solution intraperitoneally at a dose of 2 g/kg body weight. [9] * Start a timer immediately after the injection.
-
-
Subsequent Measurements: Collect blood from the same tail nick and measure glucose at 15, 30, 60, 90, and 120 minutes post-injection. [11]5. Post-Procedure: Return food to the cages and monitor the animals' recovery.
Causality: The IPITT directly measures the whole-body response to exogenous insulin, providing a clear indication of insulin sensitivity. DIO mice are insulin resistant and require a higher dose of insulin to elicit a response.
-
Fasting: Fast mice for 4-6 hours in clean cages with free access to water. [12][13]2. Baseline Glucose (t=0): Measure and record the baseline blood glucose level as described in the IPGTT protocol.
-
Insulin Administration:
-
Inject human insulin (e.g., Humulin R) intraperitoneally at a dose of 0.75-1.0 U/kg body weight. The higher end of the range is often necessary for insulin-resistant DIO mice. [14] * Start a timer immediately.
-
-
Subsequent Measurements: Measure blood glucose at 15, 30, 45, 60, and 90 minutes post-injection. [12]5. Safety Monitoring: Closely monitor animals for signs of severe hypoglycemia (lethargy, seizure). Keep a solution of 20% dextrose on hand for emergency administration if an animal becomes overly hypoglycemic. [14]
Causality: Histological analysis provides direct visual evidence of the drug's effect on target tissues, corroborating the metabolic data. Liver steatosis and adipocyte hypertrophy are hallmark features of diet-induced obesity. [15][16]
-
Euthanasia & Tissue Harvest: At the study endpoint, euthanize mice according to approved institutional guidelines. Immediately dissect the liver and epididymal white adipose tissue (eWAT).
-
Fixation: Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning & Staining: Cut 5 µm sections and mount them on glass slides. Stain with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis:
Data Presentation and Expected Outcomes
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The following tables summarize the experimental groups and anticipated results.
Table 1: Experimental Groups and Dosing Regimen
| Group ID | Diet | Treatment | Dose | Route | Frequency |
|---|---|---|---|---|---|
| 1 | Standard Chow | Vehicle | - | SC | Daily |
| 2 | High-Fat (60%) | Vehicle | - | SC | Daily |
| 3 | High-Fat (60%) | this compound | 10 mg/kg | SC | Daily |
Table 2: Summary of Expected Quantitative Outcomes
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound |
|---|---|---|---|
| Body Weight Change | Normal Gain | +++ (Significant Gain) | + (Attenuated Gain) |
| Food Intake | Normal | Normal to Slight Increase | Potential Decrease |
| IPGTT (AUC) | Normal | +++ (High) | + (Significantly Lower) |
| IPITT (% Glucose Drop) | Normal (~50-70%) | + (Blunted, ~10-30%) | ++ (Improved, ~30-50%) |
| Liver Weight | Normal | ++ (Increased) | + (Reduced) |
| eWAT Weight | Normal | +++ (Increased) | + (Significantly Reduced) |
| Avg. Adipocyte Size | Normal | +++ (Large) | + (Significantly Smaller) |
| Liver Steatosis Score | 0 (None) | 2-3 (Moderate-Severe) | 0-1 (None-Mild) |
(AUC = Area Under the Curve)
References
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Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC . (Source: vertexaisearch.cloud.google.com) 18
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High glucose induced c-Met activation promotes aggressive phenotype and regulates expression of glucose metabolism genes in HCC cells - PubMed Central . (Source: vertexaisearch.cloud.google.com) 5
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The Receptor Tyrosine Kinase c-Met Promotes Lipid Accumulation in 3T3-L1 Adipocytes . (Source: vertexaisearch.cloud.google.com) 4
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Diet-Induced Obesity (DIO) Mouse Model for In Vivo Metabolism Study - Creative Biolabs . (Source: vertexaisearch.cloud.google.com) 2
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c-MET signaling adaptors and mediators. When the tyrosines within the... - ResearchGate . (Source: vertexaisearch.cloud.google.com) 1
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Diet-Induced Obesity (DIO) Mouse Model | Melior Discovery . (Source: vertexaisearch.cloud.google.com) 3
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c-MET Protein - AbbVie Science . (Source: vertexaisearch.cloud.google.com) 19
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The glucose tolerance test in mice: Sex, drugs and protocol - PMC - NIH . (Source: vertexaisearch.cloud.google.com) 11
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Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise - PMC - PubMed Central . (Source: vertexaisearch.cloud.google.com) 15
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UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP . (Source: vertexaisearch.cloud.google.com) 7
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Intraperitoneal Insulin Tolerance Test - MMPC.org . (Source: vertexaisearch.cloud.google.com) 14
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Study outline 1 Body weight and composition 2 Energy Expenditure 4 Food intake and biochemical parameters 3 . (Source: vertexaisearch.cloud.google.com) 6
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Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support . (Source: vertexaisearch.cloud.google.com) 8
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Intraperitoneal glucose tolerance test (IP GTT) - MMPC.org . (Source: vertexaisearch.cloud.google.com) 9
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Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category - . (Source: vertexaisearch.cloud.google.com) 10
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A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC . (Source: vertexaisearch.cloud.google.com) 21
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Insulin Tolerance Test (ITT) - Melior Discovery . (Source: vertexaisearch.cloud.google.com) 12
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The Impact of Obesity on Liver Histology - ResearchGate . (Source: vertexaisearch.cloud.google.com) 16
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Targeted Lipidomics and Lipid Metabolism Elucidate Anti-Obesity Effects of Lactic Acid Bacteria-Fermented Purple Sweet Potato Tainung No. 73 Extract in Obese Mice - MDPI . (Source: vertexaisearch.cloud.google.com) 17
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High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC . (Source: vertexaisearch.cloud.google.com) 22
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Measuring changes in fecal bile acid excretion after SC-435 mesylate
Application Note & Protocol
Quantifying Alterations in Fecal Bile Acid Excretion Following Administration of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitor SC-435
Audience: Researchers, scientists, and drug development professionals in gastroenterology, hepatology, and metabolic disease.
Abstract: This document provides a comprehensive guide to measuring changes in fecal bile acid (BA) excretion in preclinical models following treatment with SC-435, a potent inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT). We detail the scientific rationale, a complete step-by-step protocol for sample collection and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation. The protocols described herein are designed to ensure technical accuracy and reproducibility for assessing the pharmacodynamic effects of ASBT inhibitors on the enterohepatic circulation of bile acids.
Introduction and Scientific Rationale
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine[1]. The body maintains a stable pool of bile acids through a highly efficient recycling system known as the enterohepatic circulation. Over 95% of bile acids secreted into the intestine are reabsorbed, primarily in the terminal ileum, and returned to the liver[1].
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT), is the primary protein responsible for this reabsorption process[2]. Pharmacological inhibition of ASBT presents a compelling therapeutic strategy for various metabolic and cholestatic liver diseases. By blocking BA reabsorption, ASBT inhibitors interrupt the enterohepatic circulation, leading to a significant increase in the excretion of bile acids in the feces[3].
This interruption triggers a critical homeostatic response in the liver. The reduced return of bile acids to hepatocytes alleviates the negative feedback inhibition on the enzyme Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting step in the classical pathway of bile acid synthesis[4][5][6]. This feedback loop is primarily mediated by the nuclear receptor Farnesoid X Receptor (FXR) [7][8][9]. Decreased FXR activation in the liver leads to the upregulation of CYP7A1 gene expression, boosting the conversion of cholesterol into new bile acids to replenish the pool[4][10]. This mechanism not only alters bile acid homeostasis but also impacts cholesterol metabolism, often resulting in lower plasma LDL-cholesterol levels[11].
SC-435 is a potent and orally active ASBT inhibitor[12][13]. By blocking ASBT, SC-435 effectively increases fecal bile acid excretion, which can alleviate liver damage in preclinical models of cholestasis and reduce plasma cholesterol[3][11][12]. Therefore, accurately measuring the increase in fecal BA excretion is a primary pharmacodynamic endpoint for evaluating the efficacy of SC-435 and other drugs in its class.
This guide provides a validated framework for quantifying these changes, ensuring robust and reliable data for preclinical drug development.
Core Signaling Pathway and Experimental Overview
The mechanism of action of SC-435 directly influences the FXR-mediated regulation of bile acid synthesis. The experimental workflow is designed to quantify the downstream consequences of this inhibition.
Mechanism of Action Diagram
The following diagram illustrates the proposed signaling pathway affected by SC-435.
Caption: Mechanism of SC-435 leading to increased fecal bile acid excretion and synthesis.
Experimental Workflow Diagram
The following diagram provides a high-level overview of the complete experimental protocol.
Caption: High-level experimental workflow from in-vivo study to final data analysis.
Detailed Protocols
Part A: In-Vivo Study and Sample Collection
1. Animal Model and Acclimatization:
-
Model: C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Housing: House animals individually in metabolic cages to allow for precise collection of feces, free from urine contamination.
-
Acclimatization: Allow animals a 3-5 day acclimatization period in the metabolic cages before the study begins. This minimizes stress-related physiological changes.
-
Diet: Provide a standard chow diet and water ad libitum. Note the specific diet composition, as it can influence baseline bile acid profiles.
2. Baseline Sample Collection:
-
Collect feces over a 24-hour period immediately before the first dose of SC-435. This sample will serve as the intra-animal baseline control.
-
Record the total weight of feces produced per animal. Store samples immediately at -80°C.
3. This compound Administration:
-
Formulation: Prepare SC-435 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).
-
Dosing: Administer SC-435 via oral gavage. A typical effective dose in mice is around 10-30 mg/kg/day[3]. A vehicle-only group must be included as a negative control.
-
Duration: Continue daily dosing for the duration of the treatment period (e.g., 3-14 days).
4. Treatment Period Sample Collection:
-
Collect feces continuously over 24-hour intervals throughout the treatment period.
-
Weigh the total fecal output for each 24-hour period and store samples immediately at -80°C until analysis.
Part B: Fecal Bile Acid Extraction and Quantification
This protocol is adapted from established high-throughput LC-MS/MS methods[14][15].
Materials:
-
Wet fecal samples (stored at -80°C)
-
Deuterated internal standards (IS) mix (e.g., d4-Cholic Acid, d4-Chenodeoxycholic Acid, d4-Deoxycholic Acid, d4-Glycocholic Acid, d4-Taurocholic Acid) in methanol.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
2 mL screw-cap tubes with ceramic beads
-
Bead beater/homogenizer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
LC-MS/MS system (e.g., Sciex 6500 QTRAP or Agilent 6495D)[1][14].
Protocol Steps:
-
Sample Preparation & Homogenization:
-
Tare a 2 mL screw-cap tube containing ceramic beads.
-
Add ~20-50 mg of wet fecal sample to the tube and record the precise weight.
-
Trustworthiness Check: Processing wet feces streamlines the workflow by eliminating a lyophilization step, but requires normalization to dry weight later[14][15]. To determine the dry/wet ratio, process a separate, parallel aliquot of the same fecal sample by drying it to a constant weight.
-
-
Extraction:
-
Add 1 mL of ice-cold 90% methanol containing the deuterated internal standard mix (e.g., at 100 nM concentration) to each tube. The IS corrects for extraction variability and matrix effects.
-
Homogenize the samples using a bead beater for 5-10 minutes.
-
Incubate the tubes on a shaker at 4°C for 1 hour to ensure complete extraction.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Dilution and Transfer:
-
Carefully transfer 100 µL of the supernatant to a new 1.5 mL tube.
-
Add 900 µL of 10% methanol. This 10-fold dilution helps minimize matrix effects during LC-MS/MS analysis.
-
Vortex briefly and transfer the final diluted extract to an LC-MS autosampler vial. Store at 4°C in the autosampler[15].
-
Part C: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a gradient to separate the various bile acid species over a short run time (e.g., 8-10 minutes)[14].
-
Example Gradient: Start at 30% B, ramp to 95% B over 6 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. Bile acids are readily detected as [M-H]⁻ ions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). This highly sensitive and specific mode requires defining the precursor ion (Q1) and a specific product ion (Q3) for each bile acid and internal standard.
-
MRM Transitions: Obtain optimized transitions for a panel of primary, secondary, and conjugated bile acids from literature or empirical testing[1][16].
-
-
Quantification and Data Processing:
-
Calibration Curve: Prepare a multi-point calibration curve (e.g., 1 nM to 10,000 nM) using certified bile acid standards. The curve must be prepared in the same matrix as the diluted samples (10% methanol) to ensure accuracy.
-
Data Analysis: Use the instrument's software (e.g., MassHunter, Analyst) to integrate the peak areas for each bile acid and its corresponding internal standard.
-
Calculate the concentration of each bile acid in the original fecal sample using the calibration curve and accounting for the dilution factor and initial sample weight.
-
Normalize the final concentration to the dry weight of the feces (µg of bile acid per mg of dry feces).
-
Data Presentation and Interpretation
The primary outcome is the change in the total amount of bile acids excreted per day. This is calculated by multiplying the concentration (µg/mg dry feces) by the total dry weight of feces collected over 24 hours.
Table 1: Example Data Presentation for Fecal Bile Acid Excretion
| Treatment Group | Animal ID | Total Fecal Output (mg dry wt/24h) | Total Bile Acids (µmol/g dry wt) | Total Daily BA Excretion (µmol/24h) | Fold Change vs. Baseline |
| Vehicle | 101 | 450.5 | 8.5 | 3.83 | 1.1 |
| 102 | 435.2 | 9.1 | 3.96 | 0.9 | |
| SC-435 | 201 | 480.1 | 65.2 | 31.30 | 8.2 |
| (10 mg/kg) | 202 | 465.8 | 71.5 | 33.31 | 8.5 |
Interpretation:
-
A significant increase (typically 5 to 10-fold) in the "Total Daily BA Excretion" in the SC-435 group compared to both their own baseline and the vehicle control group is expected and confirms potent ASBT inhibition[3].
-
Analyze the changes in the composition of the bile acid pool. Look for increases in both primary bile acids (like Cholic Acid and Chenodeoxycholic Acid) and their taurine/glycine conjugates, which reflects the upregulation of hepatic synthesis.
-
Complementary Assays (Self-Validation): To further strengthen the findings, consider measuring the hepatic gene expression of Cyp7a1. A significant upregulation in the SC-435 treated group provides mechanistic validation that the liver is responding to the increased fecal loss of bile acids by boosting synthesis[11][17][18].
References
-
West, K. L., et al. (2005). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. PubMed. [Link]
-
Reed, M. C., et al. (2021). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. National Institutes of Health (NIH). [Link]
-
Agilent Technologies. (2024). Deciphering the Microbiome: A Targeted LC/MSMS Method for the Analysis of Bile Acids in Biological Samples. Agilent Technologies. [Link]
-
Reiter, S., et al. (2021). High-throughput UHPLC-MS to screen metabolites in feces for gut metabolic health. bioRxiv. [Link]
-
Jones, J., et al. (2021). Extraction and quantitative determination of bile acids in feces. PubMed. [Link]
-
Fandrey, J., et al. (2020). (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System. National Institutes of Health (NIH). [Link]
-
Chiang, J. Y. L. (2013). Bile acids: regulation of synthesis. National Institutes of Health (NIH). [Link]
-
Chiang, J. Y. L., & Ferrell, J. M. (2019). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. National Institutes of Health (NIH). [Link]
-
Mak, P. A., et al. (1999). Discovery of farnesoid X receptor and its role in bile acid metabolism. National Institutes of Health (NIH). [Link]
-
Molinero, N., et al. (2021). Dynamics of the enterohepatic circulation of bile acids in healthy humans. Physiological Reviews. [Link]
-
Shimadzu Corporation. Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu. [Link]
-
Cariou, B., et al. (2005). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. AHA/ASA Journals. [Link]
-
Seidler, U., et al. (1997). NHE1, NHE2, and NHE3 contribute to regulation of intracellular pH in murine duodenal epithelial cells. American Physiological Society Journals. [Link]
-
Pathak, L. A., et al. (2018). Interactions Between Regulatory Variants in CYP7A1 (Cholesterol 7α-Hydroxylase) Promoter and Enhancer Regions Regulate CYP7A1 Expression. AHA/ASA Journals. [Link]
-
Price, N. R., et al. (2014). Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis. National Institutes of Health (NIH). [Link]
-
Baghdasaryan, A., et al. (2016). Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice. PubMed. [Link]
-
Zhou, J., et al. (2023). Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. MDPI. [Link]
-
Brown, D. A., et al. (2003). Critical role for NHE1 in intracellular pH regulation in pancreatic acinar cells. PubMed - NIH. [Link]
-
McMillin, M., & DeMorrow, S. (2017). Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System. Frontiers in Neuroscience. [Link]
-
Li, T., & Chiang, J. Y. L. (2016). Role of farnesoid X receptor in cholestasis. PubMed. [Link]
-
Molinero, N., et al. (2021). Dynamics of the enterohepatic circulation of bile acids in healthy humans. PubMed. [Link]
-
SC-435 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Kovbasnjuk, O., et al. (2013). Pathophysiology of Intestinal Na+/H+ Exchange. National Institutes of Health (NIH). [Link]
-
Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez LCMS. [Link]
-
Feng, D., et al. (2009). Significance and Mechanism of CYP7a1 Gene Regulation during the Acute Phase of Liver Regeneration. Molecular Endocrinology. [Link]
-
Boros, M., et al. (2021). Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line. MDPI. [Link]
-
Björkhem, I., et al. (2001). Effects of CYP7A1 overexpression on cholesterol and bile acid homeostasis. Journal of Lipid Research. [Link]
-
Al-Hilal, T. A., et al. (2022). Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery. MDPI. [Link]
-
Al-Ghadhban, S., & Battaglia, L. (2020). Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges. PubMed. [Link]
-
Farnesoid X receptor. Wikipedia. [Link]
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- 3. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Gene Expression Profiling of Liver Tissue Following SC-435 Mesylate Treatment
Introduction & Mechanistic Rationale
SC-435 mesylate is a potent, minimally absorbed inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as the Ileal Bile Acid Transporter (IBAT). By blocking the reabsorption of bile acids in the distal ileum, SC-435 disrupts enterohepatic circulation, forcing the liver to synthesize new bile acids from cholesterol.[1]
For drug development professionals, accurate quantification of hepatic gene expression is the primary method to verify target engagement and pharmacodynamic efficacy. The hallmark of SC-435 activity is the transcriptional upregulation of CYP7A1 (Cholesterol 7
The Challenge: Liver Tissue Complexity
Liver tissue presents unique challenges for gene expression analysis due to:
-
High RNase Activity: Rapid degradation of RNA post-harvest.
-
Complex Matrix: High levels of glycogen and lipids (especially in disease models like NASH/MASH) that co-precipitate with RNA, inhibiting downstream RT-qPCR enzymes.
This guide provides a self-validating workflow to quantify the hepatic response to SC-435, focusing on the FXR-SHP-CYP7A1 regulatory axis.
Experimental Workflow
The following diagram outlines the critical path from animal treatment to data generation.
Figure 1: End-to-end workflow for SC-435 pharmacodynamic assessment. Note the critical control point at tissue harvest.
Mechanistic Pathway & Biomarkers[1][2][3]
Understanding the signaling cascade is essential for selecting the correct gene targets. SC-435 does not act directly on the liver; it acts indirectly via the gut-liver axis.
Figure 2: Mechanism of Action.[2] SC-435 inhibition of IBAT reduces FGF15/19 signaling, releasing the brake (SHP) on CYP7A1.
Detailed Protocols
Protocol A: Liver Tissue Harvest (Critical Control Point)
Rationale: Liver tissue contains high levels of RNases. Ischemia triggers rapid mRNA degradation.
-
Preparation: Pre-label cryotubes and submerge in liquid nitrogen (LN2). Prepare a clean dissection area with RNaseZap™.
-
Euthanasia: Perform according to IACUC guidelines.
-
Resection: Immediately open the abdominal cavity. Resect the left lateral lobe (most consistent gene expression profile).
-
Rinse: Briefly dip tissue in ice-cold DEPC-PBS to remove blood (heme is a PCR inhibitor).
-
Snap Freeze: Cut a <100mg section and drop immediately into the LN2-cooled cryotube.
-
Time limit: <2 minutes from death to freeze.
-
Protocol B: Lipid-Optimized RNA Extraction
Rationale: Standard silica columns often clog with liver lipids. A phenol-chloroform (TRIzol) approach is required for high purity.
Reagents: TRIzol™ Reagent, Chloroform, Isopropanol, 75% Ethanol (fresh), GlycoBlue™ (coprecipitant).
-
Homogenization:
-
Add 1 mL TRIzol per 50-100 mg frozen tissue.
-
Crucial: Do not thaw tissue before adding TRIzol. Homogenize immediately using a bead beater (e.g., MagNA Lyser) or rotor-stator.
-
-
Phase Separation:
-
Incubate 5 min at RT.
-
Add 0.2 mL Chloroform. Shake vigorously for 15s. Incubate 3 min.
-
Centrifuge 12,000 x g for 15 min at 4°C.
-
-
Precipitation:
-
Transfer the clear, upper aqueous phase to a new tube.[3] Avoid the white interphase (contains DNA/Protein).
-
Add 0.5 mL Isopropanol and 1 µL GlycoBlue (improves pellet visibility).
-
Incubate 10 min at RT. Centrifuge 12,000 x g for 10 min at 4°C.
-
-
Wash (The Lipid Removal Step):
-
Elution:
-
Air dry pellet (5-10 min). Dissolve in 30-50 µL RNase-free water.
-
Measure QC: Target A260/A280 ~2.0; A260/A230 > 1.8 (Lower values indicate phenol or glycogen contamination).[3]
-
Protocol C: Gene Expression Analysis (RT-qPCR)
Primer Selection: Use validated TaqMan probes or design primers spanning exon-exon junctions to avoid gDNA amplification.
| Gene Symbol | Function | Expected Change (SC-435) | Rationale |
| CYP7A1 | Bile Acid Synthesis | UP (2-3 fold) | Primary biomarker of IBAT inhibition [1, 2]. |
| SHP (Nr0b2) | Transcriptional Repressor | DOWN | Result of reduced FXR activation. |
| CETP | Lipid Transfer | DOWN | Associated with improved lipid profile [1]. |
| ACTB / GAPDH | Housekeeping | No Change | Normalization controls. |
Procedure:
-
cDNA Synthesis: Use 1 µg total RNA with a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Run in triplicate.
-
Analysis: Calculate fold change using the
method relative to the Vehicle Control group.
Expected Results & Interpretation
When analyzing data from SC-435 treated subjects (e.g., guinea pigs, mice, or hamsters), the following profile confirms successful drug delivery and mechanism of action:
-
CYP7A1 Induction: You should observe a statistically significant increase in CYP7A1 mRNA. In guinea pigs, SC-435 has been shown to increase CYP7A1 activity and expression by approximately 2-fold [1].
-
Anti-Fibrotic Signals: In models of cholestasis (e.g., Mdr2-/- mice), SC-435 treatment reduces the expression of profibrogenic genes such as Col1a1 and inflammatory markers [2].
-
Serum Correlation: Gene expression changes should correlate with a reduction in serum Bile Acids and LDL cholesterol.
References
-
West, K. L., McGrane, M., Odom, D., Keller, B., & Fernandez, M. L. (2005). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. The Journal of Nutritional Biochemistry, 16(12), 722–728.[4] [Link]
-
Miethke, A. G., Zhang, W., Simmons, J., Taylor, A. E., Shi, T., Shanmukhappa, S. K., ... & Setchell, K. D. (2016). Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice.[5] Hepatology, 63(2), 512-523. [Link]
-
Bhat, B. G., Rapp, S. R., Beaudry, J. A., Napawan, N., Butteiger, D. N., Hall, K. A., ...[4] & Keller, B. T. (2003). Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435.[4] Journal of Lipid Research, 44(9), 1614-1621.[4] [Link]
-
Rioja, J. et al. (2021). Optimizing Protocols for High-Quality RNA Extraction from Blood and Liver Tissues. Journal of Experimental Zoology. [Link]
Sources
- 1. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Regulation of gene expression of hepatic drug metabolizing enzymes and transporters by the Toll-like receptor 2 ligand, Lipoteichoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Cellular Uptake and Bioactivity of SC-435 Mesylate Using High-Content Imaging of STAT3 Nuclear Translocation
Introduction: Targeting the c-Src/STAT3 Axis in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, upon activation, modulates genes controlling fundamental cellular processes such as proliferation, survival, and angiogenesis. In numerous malignancies, STAT3 is constitutively activated, contributing to tumor progression, immune evasion, and resistance to therapy, making it a highly attractive target for cancer drug development.[1] One of the key upstream, non-receptor tyrosine kinases responsible for STAT3 activation is the proto-oncogene c-Src.[2] The c-Src-mediated phosphorylation of STAT3 at tyrosine residue 705 (Tyr705) is a pivotal event, inducing STAT3 dimerization, subsequent translocation into the nucleus, and binding to DNA to activate target gene transcription.
SC-435 mesylate is a small molecule inhibitor targeting this pathway. As a derivative of sorafenib, it functions by activating Src-homology protein tyrosine phosphatase-1 (SHP-1), which in turn dephosphorylates and inactivates STAT3, thereby exerting anti-tumor effects.[3] Understanding the pharmacodynamics of SC-435—specifically, its ability to enter a cell and engage its target to prevent STAT3 activation—is crucial for its development.
This application note provides a comprehensive, field-proven protocol for quantifying the cellular uptake and bioactivity of this compound. We employ a high-content imaging (HCI) approach that measures the inhibition of STAT3 nuclear translocation. This method provides a robust, quantitative, and high-throughput-compatible assessment of drug efficacy at a subcellular level, linking compound uptake directly to its mechanism of action.[4][5]
Assay Principle: An Indirect Measure of Drug Efficacy
Directly visualizing unlabeled small molecules like SC-435 inside a cell is challenging.[6] Therefore, we utilize a robust, indirect immunofluorescence-based assay to measure the functional consequence of its cellular uptake: the inhibition of STAT3 phosphorylation and subsequent nuclear translocation.
The workflow is based on the following principle: In cancer cells with an activated c-Src/STAT3 pathway, phosphorylated STAT3 (p-STAT3) is predominantly localized within the nucleus. When these cells are treated with SC-435, successful cellular uptake and target engagement lead to a decrease in p-STAT3 levels. This prevents its accumulation in the nucleus. By staining the cells with an antibody specific for p-STAT3 (Tyr705) and a nuclear counterstain (e.g., Hoechst 33342), we can use automated microscopy and image analysis to quantify the fluorescence intensity of p-STAT3 within the nuclear and cytoplasmic compartments on a per-cell basis. A dose-dependent decrease in the nuclear p-STAT3 signal serves as a quantitative proxy for the cellular uptake and bioactivity of SC-435.
Caption: Assay principle for measuring SC-435 bioactivity.
Materials and Methods
Reagents and Consumables
-
Cell Line: A549 (human lung carcinoma) or other cell line with known constitutive STAT3 activation.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Control Inhibitor: Dasatinib (a known Src inhibitor) as a positive control.[7]
-
Assay Plates: 96- or 384-well, black-walled, clear-bottom imaging plates.
-
Primary Antibody: Rabbit anti-Phospho-STAT3 (Tyr705) mAb (e.g., Cell Signaling Technology #9131).[8]
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 488.
-
Nuclear Stain: Hoechst 33342 solution.
-
Reagents for Staining: 16% Paraformaldehyde (PFA), Triton™ X-100, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS).
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
Step 1: Cell Seeding
-
Culture A549 cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the imaging plates at a density of 5,000-8,000 cells per well in 100 µL of culture medium.
-
Causality Note: This density ensures a sub-confluent monolayer, which is critical for accurate automated cell segmentation during image analysis.
-
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
Step 2: Compound Treatment
-
Prepare a serial dilution series of this compound in culture medium. A typical 8-point, 3-fold dilution series starting from 30 µM is recommended.
-
Include wells for "Vehicle Control" (DMSO equivalent to the highest compound concentration) and "Positive Control" (e.g., 1 µM Dasatinib).
-
Carefully remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for a predetermined time, for example, 2 hours at 37°C and 5% CO₂.
-
Expertise Note: The optimal incubation time should be determined empirically via a time-course experiment (e.g., 30 min, 1, 2, 4, 6 hours) to capture the peak inhibitory effect before potential secondary effects or cytotoxicity occur.
-
Step 3: Immunofluorescence Staining
-
Fixation: Add 100 µL of 4% PFA in PBS to each well (for a final concentration of 2%). Incubate for 20 minutes at room temperature.[9]
-
Washing: Gently aspirate the fixative and wash the cells three times with 100 µL of PBS.
-
Permeabilization & Blocking: Add 100 µL of Blocking Buffer (PBS containing 0.1% Triton X-100 and 2% BSA) to each well. Incubate for 30 minutes at room temperature.[9]
-
Causality Note: Triton X-100 permeabilizes the cell and nuclear membranes, allowing antibodies to access intracellular epitopes. BSA blocks non-specific antibody binding sites, reducing background signal.
-
-
Primary Antibody Incubation: Dilute the anti-p-STAT3 antibody in fresh Blocking Buffer (typically 1:200 to 1:800 dilution). Aspirate the buffer from the wells and add 50 µL of the diluted primary antibody. Incubate overnight at 4°C.[9]
-
Washing: Wash the cells three times for 5 minutes each with 100 µL of PBS.
-
Secondary Antibody & Nuclear Stain Incubation: Dilute the Alexa Fluor 488 secondary antibody (e.g., 1:1000) and Hoechst 33342 (e.g., 1:2000) in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times for 5 minutes each with 100 µL of PBS.
-
Leave the final 100 µL of PBS in each well for imaging. Seal the plate.
High-Content Image Acquisition
-
Instrument Setup: Use a high-content imaging system equipped with automated focusing, a motorized stage, and appropriate filter sets for DAPI (for Hoechst) and FITC (for Alexa Fluor 488).
-
Objective: Select a 20x objective. This magnification provides a good balance between cellular detail and the number of cells captured per field.[10]
-
Image Channels:
-
Channel 1 (Nuclei): DAPI/Hoechst channel. Exposure time should be set to avoid saturation while providing a clear nuclear signal.
-
Channel 2 (p-STAT3): FITC/Alexa Fluor 488 channel. Set exposure based on the positive control wells to maximize dynamic range without saturating the signal.
-
-
Acquisition Protocol: Set the instrument to acquire at least four fields of view per well to ensure a statistically significant number of cells are analyzed.
High-Content Analysis and Data Interpretation
Image Analysis Workflow
The quantitative analysis is performed using a dedicated image analysis software package. The general workflow is as follows:
Caption: Automated image analysis workflow for the p-STAT3 translocation assay.
-
Nuclear Segmentation (Primary Mask): The software first identifies all nuclei in the image using the Hoechst channel. An intensity threshold is applied to create a "mask" for each individual nucleus.[10]
-
Cellular Segmentation (Secondary Mask): A secondary mask is then generated to define the cytoplasmic region. This is often done by creating a ring or collar of a defined pixel width around the primary nuclear mask.
-
Feature Extraction: The software measures the mean fluorescence intensity of the p-STAT3 signal (from the Alexa Fluor 488 channel) within the nuclear mask of each cell.
-
Data Filtering and Output: Cells that are touching the border of the image or are improperly segmented are excluded from the analysis. The software then outputs the mean nuclear p-STAT3 intensity for each cell.
Data Presentation and Interpretation
The primary output is the mean nuclear p-STAT3 intensity per well. This data is used to generate a dose-response curve by plotting the mean intensity against the log of the SC-435 concentration. From this curve, a half-maximal inhibitory concentration (IC50) value can be calculated, representing the concentration of SC-435 required to reduce the nuclear p-STAT3 signal by 50%.
Table 1: Example Dose-Response Data for SC-435
| SC-435 [µM] | Log [SC-435] | Mean Nuclear p-STAT3 Intensity (A.U.) | % Inhibition |
| 0 (Vehicle) | N/A | 15,230 | 0% |
| 0.04 | -1.39 | 14,985 | 2% |
| 0.12 | -0.92 | 12,810 | 16% |
| 0.37 | -0.43 | 8,540 | 44% |
| 1.11 | 0.05 | 4,115 | 73% |
| 3.33 | 0.52 | 1,890 | 88% |
| 10.0 | 1.00 | 1,550 | 90% |
| 30.0 | 1.48 | 1,530 | 90% |
| IC50 | ~0.45 µM |
Expected Results: Treatment with SC-435 is expected to cause a dose-dependent decrease in the nuclear p-STAT3 fluorescence intensity. The IC50 value provides a quantitative measure of the compound's potency in this cell-based assay. The positive control (Dasatinib) should show strong inhibition, while the vehicle control should exhibit a high nuclear p-STAT3 signal, validating the assay's performance.
References
-
STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]
-
Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma. Oncotarget. [Link]
-
Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides. ResearchGate. [Link]
-
High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]
-
Imaging small molecules in cells. Nature Portfolio. [Link]
-
Automated Nuclear Translocation Assays. Agilent Technologies. [Link]
Sources
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alitheagenomics.com [alitheagenomics.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
SC-435 mesylate solubility and stability in laboratory solvents
Welcome to the technical support resource for SC-435 mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the solubility and stability of this compound in common laboratory solvents. Our goal is to equip you with the necessary knowledge to ensure the successful and reproducible use of this compound in your experiments.
Introduction to this compound
SC-435 is a potent and orally effective inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, SC-435 disrupts the enterohepatic circulation, leading to increased hepatic bile acid synthesis from cholesterol. This mechanism has been shown to lower plasma low-density lipoprotein (LDL) cholesterol concentrations and reduce atherosclerosis in preclinical models.[2][3] Given its mechanism of action, SC-435 is a valuable tool for research in cholesterol metabolism, dyslipidemia, and related cardiovascular diseases.
The mesylate salt form of SC-435 is often utilized in research settings. Mesylate salts are frequently prepared for basic drug compounds to enhance properties such as solubility and stability.[4][5] However, understanding the specific characteristics of this compound in various laboratory solvents is critical for accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[6] this compound is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: How do I prepare a stock solution of a specific molarity in DMSO?
A2: To prepare a stock solution of a desired molarity, you can use the following table which is based on the molecular weight of this compound (739.00 g/mol ). Please note that the actual molecular weight may vary slightly between batches due to hydration, so it is always best to refer to the Certificate of Analysis provided with your specific lot of the compound.
| Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
| 1 mM | 1.35 mL | 6.76 mL | 13.53 mL |
| 5 mM | 0.27 mL | 1.35 mL | 2.71 mL |
| 10 mM | 0.14 mL | 0.68 mL | 1.35 mL |
| 50 mM | 0.027 mL | 0.14 mL | 0.27 mL |
Table 1: Solvent Volumes for Preparing this compound Stock Solutions in DMSO.
Q3: What is the solubility of this compound in other solvents like ethanol or aqueous buffers?
A3: While this compound is highly soluble in DMSO, its solubility in other common laboratory solvents has not been extensively reported in publicly available literature. Generally, mesylate salts of organic compounds tend to have improved aqueous solubility compared to their free base forms.[4][5] However, due to the lipophilic nature of the parent SC-435 molecule, its solubility in purely aqueous solutions is expected to be limited. The solubility in ethanol may be moderate but is likely lower than in DMSO. We strongly recommend performing a solubility test in your specific aqueous buffer or cell culture medium before preparing working solutions. A detailed protocol for determining experimental solubility is provided in the "Protocols" section of this guide.
Q4: How should I store the solid compound and my stock solutions?
A4:
-
Solid Compound: The lyophilized powder of this compound should be stored at -20°C for long-term storage.
-
Stock Solutions in DMSO: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always seal the vials tightly to protect from moisture.
Q5: What is the mechanism of action of SC-435?
A5: SC-435 is an inhibitor of the apical sodium-codependent bile acid transporter (ASBT).[1][2] This transporter is primarily located in the terminal ileum and is responsible for the reabsorption of bile acids from the intestine back into the bloodstream. By inhibiting ASBT, SC-435 blocks this reabsorption, leading to increased fecal excretion of bile acids. The liver then compensates for the loss of bile acids by increasing their synthesis from cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[3]
Caption: Mechanism of action of SC-435.
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound upon dilution of the DMSO stock solution in aqueous buffer or media. | The concentration of this compound in the final working solution exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your experiment. 2. Increase the DMSO concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume. 4. Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious as prolonged heating can affect its stability. Always cool to the experimental temperature before use. |
| Inconsistent or no biological effect observed. | Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution. The compound is not soluble in the final experimental medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from the solid compound. Ensure that the solid has been stored correctly at -20°C. 2. Check Storage of Aliquots: Ensure that stock solution aliquots have not been subjected to multiple freeze-thaw cycles. 3. Confirm Solubility: Perform a visual inspection of your final working solution for any signs of precipitation (cloudiness, particulates). If necessary, perform the experimental solubility determination as outlined in the "Protocols" section. 4. Recalculate Concentration: Double-check all calculations for the preparation of the stock and working solutions. |
| Difficulty dissolving the solid compound in DMSO. | The compound may have absorbed moisture, which can affect its solubility. The purity of the DMSO may be compromised (e.g., by water absorption). | 1. Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. 2. Gentle Warming and Vortexing: Gently warm the vial to 37°C and vortex for a few minutes to aid dissolution. Sonication can also be used if available. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of this compound. For example, weigh 1 mg of the compound.
-
Solvent Addition: Based on the desired concentration of 10 mM and a starting mass of 1 mg, add 0.14 mL (140 µL) of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Caption: Workflow for preparing a stock solution of this compound.
Protocol for Assessing Experimental Solubility in Aqueous Media
This protocol provides a method to estimate the solubility of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Experimental aqueous buffer or cell culture medium
-
Clear microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your DMSO stock solution in your aqueous medium. For example, prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and is at a level tolerated by your experimental system (typically ≤ 0.5%).
-
Incubate: Incubate the solutions at your experimental temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. Look for cloudiness, a visible pellet after brief centrifugation, or particulate matter.
-
Determine Approximate Solubility: The highest concentration that remains a clear, precipitate-free solution is your approximate experimental solubility limit. It is recommended to use concentrations below this limit for your experiments to ensure the compound is fully dissolved.
Stability Considerations
The stability of this compound in solution is crucial for obtaining reliable experimental results. Here are some key considerations:
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your DMSO stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is the best practice.
-
Aqueous Stability: The stability of this compound in aqueous solutions has not been extensively characterized. Mesylate esters can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[4] It is recommended to prepare fresh working solutions in your aqueous buffer or medium immediately before each experiment. Do not store working solutions for extended periods unless you have validated their stability under your specific storage conditions.
-
Photostability: While no specific data is available for this compound, many organic molecules are sensitive to light. It is good laboratory practice to protect solutions of this compound from direct light exposure by using amber vials or by wrapping vials in aluminum foil.
References
- MedchemExpress. SC-435 | Bile Acid Transporter Inhibitor. MedchemExpress.com. Accessed February 7, 2026.
- MedKoo Biosciences. This compound | CAS#289037-67-8. MedKoo Biosciences. Accessed February 7, 2026.
- Bhat BG, Rapp SR, Beaudry JA, et al. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435. J Lipid Res. 2003;44(9):1614-1621.
- West KL, Zern TL, Butteiger DN, Keller BT, Fernandez ML. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs.
- Huff MW, et al. Inhibition of the Apical Sodium-Dependent Bile Acid Transporter Reduces LDL Cholesterol and ApoB by Enhanced Plasma Clearance of LDL ApoB. Arterioscler Thromb Vasc Biol. 2004;24(10):1923-1929.
- Wikipedia. Mesylate. Wikipedia. Accessed February 7, 2026.
- Slater, et al. The selection of a suitable salt of a drug candidate. Pharm Dev Technol. 1999;4(3):387-395.
- Rao A, et al. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH. Dig Dis Sci. 2018;63(11):2859-2871.
- West KL, McGrane M, Odom D, Keller B, Fernandez ML. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. J Nutr Biochem. 2005;16(12):722-728.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems. Chemistry Steps. Accessed February 7, 2026.
- Master Organic Chemistry. Tosylates And Mesylates. Master Organic Chemistry. Accessed February 7, 2026.
- The Journal of Organic Chemistry. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
- Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. RSC Publishing. Accessed February 7, 2026.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. ICH. Accessed February 7, 2026.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mesylate - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. medkoo.com [medkoo.com]
SC-435 Mesylate Technical Support Center: Investigating Potential Off-Target Effects in Cell Culture
Welcome to the technical support center for SC-435 mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in cell culture. We will address the known mechanism of action of this compound and provide a framework for investigating potential off-target effects, particularly on common signaling pathways.
Introduction: Understanding this compound's Primary Mechanism of Action
This compound is primarily and potently characterized as an inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT or SLC10A2).[1][2][3] Its main function is to block the reabsorption of bile acids in the terminal ileum, thereby disrupting their enterohepatic circulation.[3] This leads to an increased fecal excretion of bile acids. Consequently, the liver compensates by synthesizing new bile acids from cholesterol, a process that can lead to a reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2]
It is crucial for researchers to recognize that SC-435 is not classified as a kinase inhibitor. However, as with many small molecule inhibitors, the potential for off-target effects on various cellular processes, including kinase-mediated signaling pathways, should be considered, especially at higher concentrations.[4][5][6] This guide will provide a structured approach to identifying and troubleshooting such potential off-target effects in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows unexpected changes in a signaling pathway I believe is regulated by a kinase. Is this a known off-target effect?
While SC-435 is an ASBT inhibitor, unexpected cellular responses could indicate off-target activity.[4][5] There is no widespread, documented evidence of SC-435 directly inhibiting a specific kinase. However, indirect effects or off-target binding at high concentrations cannot be entirely ruled out without experimental validation.
Q2: What are the common signaling pathways that can be affected by off-target activities of small molecule inhibitors?
Commonly affected pathways include, but are not limited to, the JAK/STAT, MAPK/ERK, PI3K/Akt, and NF-κB pathways.[7] These pathways are central to cellular processes like proliferation, differentiation, and apoptosis, and their components (including various kinases) can be susceptible to unintended interactions with small molecules.[4][5]
Q3: How can I determine if the effects I'm observing are due to an off-target interaction of this compound in my cell culture?
To investigate potential off-target effects, a systematic approach is necessary. This includes:
-
Dose-response experiments: Determine if the observed effect is concentration-dependent. Off-target effects often manifest at higher concentrations than those required for on-target activity.
-
Use of structurally unrelated inhibitors: Employ another ASBT inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it suggests the effect may be specific to the chemical structure of SC-435 and potentially an off-target effect.
-
Direct assessment of kinase activity: If a specific kinase is suspected to be an off-target, perform an in vitro kinase assay with purified enzyme and SC-435.[8][9][10]
-
Rescue experiments: If SC-435 is hypothesized to inhibit a particular off-target kinase, attempt to rescue the phenotype by activating the downstream signaling of that kinase through alternative means.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This section provides detailed troubleshooting steps for researchers who observe unexpected cellular responses when using this compound.
Scenario 1: Unexpected Inhibition of Cell Proliferation
Observation: Treatment with this compound at micromolar concentrations leads to a significant decrease in cell proliferation in a cell line that does not express ASBT.
Potential Cause: This is a strong indicator of an off-target effect. Many signaling pathways that regulate cell proliferation are controlled by kinases. For instance, the JAK/STAT pathway is a crucial regulator of cell growth and differentiation.[11][12][13]
Troubleshooting Steps:
-
Confirm ASBT Expression: Verify that your cell line does not express the ASBT/SLC10A2 gene using RT-qPCR or western blotting. If the cells are ASBT-negative, any observed effect is likely off-target.
-
Assess Key Proliferation Pathways:
-
Western Blot Analysis: Examine the phosphorylation status of key proteins in proliferation pathways. For the JAK/STAT pathway, probe for phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727, as well as total STAT3.[14][15][16] Also, assess the phosphorylation of upstream kinases like JAK1 and JAK2.[12]
-
Control Compounds: Include a well-characterized STAT3 inhibitor (e.g., Stattic) as a positive control for the inhibition of this pathway.[14]
-
-
Experimental Workflow for Investigating p-STAT3 Levels:
Caption: Workflow for assessing p-STAT3 levels.
Scenario 2: Unexplained Changes in Gene Expression
Observation: RNA-sequencing or qPCR data reveals significant changes in the expression of genes known to be regulated by a specific signaling pathway (e.g., interferon-stimulated genes regulated by the JAK/STAT pathway) following SC-435 treatment.
Potential Cause: This could be due to SC-435 interfering with the activity of transcription factors, such as STATs, that are regulated by upstream kinases.
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to identify the signaling pathways most significantly affected by the observed gene expression changes.
-
Transcription Factor Activity Assays:
-
Luciferase Reporter Assay: Use a reporter construct containing a promoter with binding sites for the suspected transcription factor (e.g., a STAT3-responsive element driving luciferase expression). A decrease in luciferase activity in the presence of SC-435 would suggest interference with this pathway.
-
Nuclear Translocation Analysis: Perform immunofluorescence or western blotting of nuclear and cytoplasmic fractions to determine if SC-435 affects the translocation of the transcription factor (e.g., STAT3) from the cytoplasm to the nucleus upon stimulation.
-
Visualizing Potential Off-Target Mechanisms
The following diagram illustrates the known on-target pathway of SC-435 and a hypothetical off-target interaction with the JAK/STAT pathway.
Caption: On-target vs. hypothetical off-target pathway of SC-435.
Quantitative Data Summary: Hypothetical Dose-Response
The following table presents hypothetical data from a cell viability assay to illustrate how to distinguish on-target from potential off-target effects based on the IC50 values in ASBT-positive versus ASBT-negative cell lines.
| Cell Line | ASBT Expression | SC-435 IC50 (Bile Acid Uptake) | SC-435 IC50 (Cell Viability) | Interpretation |
| Caco-2 | High | ~10 nM | > 50 µM | On-target effect observed at low nM concentrations with minimal cytotoxicity. |
| HEK293 | None | N/A | ~25 µM | Cytotoxicity observed at high µM concentrations, suggesting a potential off-target effect. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.[17][18] Treat with vehicle control, SC-435 (e.g., 1 µM, 5 µM, 10 µM, 25 µM), and a positive control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: ASBT-Mediated Bile Acid Uptake Assay
-
Cell Culture: Plate ASBT-expressing cells (e.g., Caco-2) in 24-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of SC-435 or vehicle control for 30 minutes at 37°C.
-
Bile Acid Uptake: Add radiolabeled taurocholic acid (a bile acid) to the wells and incubate for 10 minutes at 37°C.
-
Washing and Lysis: Wash the cells with ice-cold PBS to remove extracellular radiolabeled bile acid. Lyse the cells.
-
Scintillation Counting: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of bile acid uptake at each concentration of SC-435 to determine the IC50 value.
Conclusion
While this compound is a specific and potent inhibitor of the apical sodium-codependent bile acid transporter, it is essential to be vigilant for potential off-target effects, especially when using it in cell culture models at concentrations that exceed the IC50 for its primary target. The troubleshooting guides and experimental protocols provided here offer a systematic approach to identifying and characterizing any unexpected cellular responses. By employing these strategies, researchers can ensure the scientific integrity of their findings and gain a clearer understanding of the biological effects of SC-435 in their experimental systems.
References
-
SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. PubMed.[Link]
-
SC-435 - Drug Targets, Indications, Patents. Patsnap Synapse.[Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.[Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer.[Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.[Link]
-
The JAK/STAT pathway. YouTube.[Link]
-
The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy.[Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.[Link]
-
STAT3 pathway in cancers: Past, present, and future. Medicinal Research Reviews.[Link]
-
Combined STAT3 and BCR-ABL1 Inhibition Induces Synthetic Lethality in Therapy-Resistant Chronic Myeloid Leukemia. Clinical Cancer Research.[Link]
-
Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells. Oncotarget.[Link]
-
Activating mutations of the gp130/JAK/STAT pathway in human diseases. Progress in Molecular Biology and Translational Science.[Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
Cell Cultivation Handbook. Wako.[Link]
-
Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. * Rockland.* [Link]
Sources
- 1. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Activating mutations of the gp130/JAK/STAT pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. youtube.com [youtube.com]
- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined STAT3 and BCR-ABL1 Inhibition Induces Synthetic Lethality in Therapy-Resistant Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational combination of MEK inhibitor and the STAT3 pathway modulator for the therapy in K-Ras mutated pancreatic and colon cancer cells | Oncotarget [oncotarget.com]
- 17. nacalai.com [nacalai.com]
- 18. cosmobio.co.jp [cosmobio.co.jp]
Technical Support Center: SC-435 Mesylate Application Guide
[1]
Executive Summary: The "Resistance" Paradox
This compound is a potent, minimally absorbed inhibitor of SLC10A2 (ASBT).[1] In preclinical settings, "resistance" rarely stems from target mutation. Instead, it typically manifests as compensatory homeostatic adaptation . The liver senses bile acid (BA) depletion and aggressively upregulates cholesterol synthesis (via HMG-CoA reductase) or shifts the bile acid pool composition, negating the therapeutic benefit.
This guide provides the protocols to distinguish between Technical Failure (formulation/assay issues) and Biological Adaptation (true physiological resistance).[1]
Diagnostic Workflow: Why is SC-435 Failing?
Before modifying your hypothesis, execute this troubleshooting logic to isolate the root cause.
Diagram 1: The SC-435 Efficacy Troubleshooting Tree
Caption: Diagnostic logic flow to distinguish between target engagement failure (Technical) and homeostatic compensation (Biological Resistance).
Module 1: Technical Troubleshooting (Formulation & Dosing)[1]
Issue: The mesylate salt enhances solubility, but SC-435 is prone to precipitation in the high-pH environment of the distal ileum if not formulated correctly, leading to "pseudo-resistance."
FAQ: Formulation & Stability
Q: My this compound stock solution is cloudy. Can I still use it? A: No. Cloudiness indicates free base precipitation.[1] this compound is hygroscopic.[1]
-
Correct Protocol: Dissolve in DMSO (up to 100 mM) for stock storage at -20°C. For in vivo dosing, dilute into an aqueous vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80) immediately prior to use.[1]
-
Critical Check: Ensure the final pH of the dosing suspension is < 6.0. At neutral/basic pH, the mesylate counterion dissociates, and the hydrophobic parent compound may precipitate before reaching the ileum.
Q: I am dosing 10 mg/kg in C57BL/6 mice but see no FBA increase. Is the dose too low? A: It is likely a vehicle mismatch rather than dose insufficiency.[1] SC-435 is potent (IC50 ~1.5 nM).[1][2]
Module 2: Overcoming Biological Resistance (Compensatory Pathways)[1]
Issue: You observe robust Fecal Bile Acid (FBA) excretion (Target Engagement confirmed), but serum cholesterol or liver steatosis markers remain unchanged.
Mechanism of Action & Resistance Pathways
The primary mechanism of resistance to SC-435 is the HMG-CoA Reductase Feedback Loop .[1]
-
SC-435 blocks ASBT
Bile acids lost in feces.[1][2] -
Liver converts cholesterol to bile acids (CYP7A1 upregulated).[1]
-
Hepatic cholesterol pool drops.[1]
-
Resistance Step: SREBP-2 is cleaved, entering the nucleus to upregulate HMGCR (cholesterol synthesis).[1] The liver synthesizes cholesterol faster than SC-435 depletes it.[1]
Diagram 2: The Compensatory Resistance Loop
Caption: SC-435 depletes hepatic cholesterol via CYP7A1.[1] Resistance occurs when HMG-CoA Reductase (HMGCR) restores the pool, preventing LDL uptake.[1]
Protocol: Breaking the Resistance Loop
Solution: Dual inhibition is required in competent models (e.g., wild-type mice/dogs).[1]
| Component | Role | Recommended Reagent/Dose |
| SC-435 | Deplete Bile Acid Pool | 0.01% w/w (Dietary) or 10 mg/kg QD |
| Statin | Block Compensatory Synthesis | Atorvastatin (10 mg/kg) or Simvastatin |
| Outcome | Synergistic LDL Lowering | Prevents the HMGCR rebound effect.[1] |
Evidence: In guinea pigs and dogs, SC-435 monotherapy reduced cholesterol by ~12-15%, but combination with a statin achieved >35% reduction, overcoming the synthesis compensation [1, 2].
Module 3: Advanced Characterization (Microbiome & Bypass)[1]
Issue: In chronic dosing models (e.g., >12 weeks), efficacy may wane due to microbiome shifts. Bacteria may deconjugate bile acids, allowing them to be absorbed passively in the colon (bypassing the blocked ASBT in the ileum).
Step-by-Step: Validating Passive Bypass
-
Sample Collection: Collect serum from "resistant" mice.[1]
-
Assay: Perform LC-MS/MS for bile acid profiling.
-
Analysis: Calculate the ratio of Unconjugated (Cholic Acid) to Conjugated (Taurocholic Acid) .
Key Experimental Benchmarks (Self-Validation)
Use these reference values to validate your SC-435 model performance.
| Parameter | Expected Change (Responder) | Indication of Resistance/Failure |
| Fecal Bile Acids | Increase > 250% (2.5-fold) | Increase < 50% (Dosing/Vehicle issue) |
| Hepatic CYP7A1 mRNA | Increase > 2-fold | No change (Target not engaged) |
| Hepatic HMGCR mRNA | Increase > 1.5-fold | No change (Suggests model insensitivity) |
| Serum C4 | Increase (Marker of synthesis) | No change |
| Serum FGF15/19 | Decrease (Ileal hormone) | No change (ASBT not blocked) |
References
-
Bhat, B. G., et al. (2003).[3] "Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435."[1][2][3][4] Journal of Lipid Research, 44(9), 1614-1621.[1][3] Link
-
West, K. L., et al. (2003).[5] "SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs."[1][3] Atherosclerosis, 171(2), 201-210.[1][3] Link
-
West, K. L., et al. (2005).[3] "SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs."[1][3][6] Journal of Nutritional Biochemistry, 16(12), 722-728.[1][3] Link
-
Rao, A., et al. (2016).[5] "Ileal Bile Acid Transporter Inhibition Ameliorates Experimental Non-Alcoholic Steatohepatitis." PLOS ONE. (Contextual grounding for SC-435 in NASH models). Link[1]
Sources
- 1. Netarsudil Mesylate | C30H35N3O9S2 | CID 90410375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of intestinal absorption of cholesterol by ezetimibe or bile acids by SC-435 alters lipoprotein metabolism and extends the lifespan of SR-BI/apoE double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-435 Mesylate Technical Support Center: Optimizing Treatment Duration for Chronic Studies
Welcome to the technical support center for SC-435 mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based guidance on optimizing the treatment duration of this compound in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Initial search results indicate that SC-435 is an orally effective inhibitor of the apical sodium-codependent bile acid transporter (ASBT).[1][2][3] Its primary mechanism involves blocking the intestinal absorption of bile acids, which leads to their increased fecal excretion.[2] This disruption of enterohepatic circulation of bile acids prompts the liver to synthesize new bile acids from cholesterol, thereby lowering plasma low-density lipoprotein-cholesterol (LDL-C) concentrations.[2][3]
It is important to note that the initial premise of the topic, which links this compound to CDC7 kinase inhibition, appears to be a misunderstanding based on the available literature. The primary target of SC-435 is consistently identified as ASBT. Therefore, this guide will focus on optimizing its use as an ASBT inhibitor in chronic studies.
Q2: What is the relevance of CDC7 kinase in the context of this topic?
A2: Cell division cycle 7 (CDC7) kinase is a crucial regulator of DNA replication and is a promising target in cancer therapy due to its overexpression in many cancer cells.[4][5][6] CDC7 inhibitors work by preventing the phosphorylation of substrates necessary for the initiation of DNA replication, leading to replication stress and cell death in cancer cells.[4] While CDC7 inhibition is a significant area of oncology research, there is no direct evidence in the provided search results to suggest that this compound is a CDC7 inhibitor. Researchers interested in CDC7 inhibition should explore compounds specifically designed and validated for this target, such as TAK-931 or BMS-863233/XL413.[5][7]
Q3: What are the primary therapeutic areas for which this compound is being investigated in chronic studies?
A3: Based on its mechanism of action as an ASBT inhibitor, SC-435 is primarily investigated for conditions related to bile acid and cholesterol metabolism. These include non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, type 2 diabetes mellitus, and atherosclerosis.[2] Chronic studies are essential to evaluate its long-term efficacy in lowering cholesterol and its impact on these metabolic diseases.
Q4: What are the general considerations for designing a chronic study with a kinase inhibitor?
A4: Although SC-435 is not a kinase inhibitor, the principles for designing chronic studies with targeted therapies share common ground. Key considerations include:
-
Dose-finding studies: To determine the optimal dose that balances efficacy and toxicity.[8][9]
-
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling: To understand the drug's exposure-response relationship.[10]
-
Toxicity monitoring: Regular monitoring for adverse effects is crucial in long-term studies.[11][12][13]
-
Development of resistance: For anti-cancer agents, understanding and monitoring for mechanisms of resistance is critical.[14]
Troubleshooting Guide for Chronic this compound Studies
Q1: I am observing unexpected toxicity in my long-term animal study. What could be the cause and how can I mitigate it?
A1:
-
Causality: Unexpected toxicity in chronic studies can arise from the accumulation of the drug or its metabolites, off-target effects, or interactions with the animal's physiology over time.[11] With ASBT inhibitors like SC-435, altered bile acid homeostasis could potentially lead to gastrointestinal disturbances or impact the absorption of fat-soluble vitamins and other nutrients.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose and frequency are appropriate for the animal model and align with published preclinical data, if available.[15][16] Consider dose reduction or intermittent dosing schedules.
-
Comprehensive Toxicity Monitoring: Implement a robust monitoring plan. This should include regular body weight measurements, clinical observations, and periodic collection of blood for hematology and clinical chemistry analysis (e.g., liver function tests).[12][13]
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of key organs (liver, intestines, kidneys) to identify any drug-related changes.[13]
-
Nutritional Support: If malabsorption is suspected, consider providing dietary supplements, particularly fat-soluble vitamins.
-
Q2: The therapeutic effect of SC-435 seems to diminish over the course of my chronic study. What could be the reason?
A2:
-
Causality: A decrease in efficacy over time could be due to several factors, including metabolic adaptation, changes in the expression of the ASBT target, or the development of compensatory mechanisms by the body to counteract the drug's effect.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Ensure the stability of SC-435 in your formulation over the study duration.
-
Pharmacokinetic Analysis: If possible, collect plasma samples at different time points during the study to determine if the drug's exposure is maintained. A decrease in plasma concentration could indicate increased metabolism or clearance.
-
Pharmacodynamic Biomarker Analysis: Measure downstream biomarkers of ASBT inhibition. An increase in fecal bile acid excretion and upregulation of hepatic cholesterol 7α-hydroxylase (CYP7A1) are expected pharmacodynamic effects.[3] Assessing these markers can confirm continued target engagement.
-
Evaluate Compensatory Mechanisms: Investigate potential compensatory pathways, such as changes in cholesterol synthesis or absorption, that might counteract the effects of SC-435.
-
Q3: How do I establish an optimal and humane chronic dosing regimen for SC-435 in my animal model?
A3:
-
Causality: The optimal dosing regimen should provide sustained therapeutic effect with minimal toxicity. This requires a balance between maintaining sufficient drug exposure and allowing for periods of recovery if needed.
-
Troubleshooting Steps:
-
Start with a Dose-Range Finding Study: Conduct a short-term study (e.g., 2-4 weeks) with a range of doses to identify a well-tolerated dose that shows a pharmacodynamic effect (e.g., increased fecal bile acids).
-
Consider Intermittent Dosing: Depending on the half-life of SC-435 and the desired level of target engagement, an intermittent dosing schedule (e.g., 5 days on, 2 days off) might be as effective as continuous daily dosing while reducing the risk of cumulative toxicity.
-
Monitor Animal Welfare Closely: Implement a clear set of humane endpoints. If animals show signs of distress or significant weight loss, dose reduction or temporary cessation of treatment should be considered.
-
Incorporate Recovery Groups: In longer-term studies, including satellite groups of animals that are taken off treatment can help determine if any observed toxicities are reversible.[17]
-
Experimental Protocols
Protocol 1: Establishing a Chronic Dosing Regimen for SC-435 in a Mouse Model of Atherosclerosis
-
Objective: To determine a safe and effective dose of SC-435 for a long-term (e.g., 12-week) atherosclerosis study in apoE-/- mice.
-
Preliminary Dose-Range Finding Study (4 weeks):
-
Use male apoE-/- mice, 8 weeks of age.
-
Administer SC-435 via oral gavage or formulated in the diet at three different dose levels (e.g., 3, 10, and 30 mg/kg/day), based on published data.[18] Include a vehicle control group.
-
Monitor body weight twice weekly and perform daily clinical observations.
-
At the end of 4 weeks, collect blood for lipid profile analysis and liver function tests. Collect liver and intestinal tissue for histopathology.
-
-
Selection of Chronic Study Dose: Based on the results of the dose-range finding study, select the highest dose that did not cause significant toxicity and demonstrated a desirable effect on plasma cholesterol levels.
-
Chronic Study (12 weeks):
-
Use the selected dose of SC-435.
-
Monitor body weight weekly.
-
Collect blood for lipid profiles at baseline, mid-point (6 weeks), and end of the study (12 weeks).
-
At the end of the study, perfuse the animals and collect the aorta for en face analysis of atherosclerotic lesion area.
-
Protocol 2: Monitoring for and Mitigating Toxicity in Long-Term SC-435 Studies
-
Objective: To proactively monitor for potential toxicities and have a plan to address them.
-
Monitoring Plan:
-
Clinical Observations: Daily cage-side observations for any signs of illness (e.g., lethargy, ruffled fur, diarrhea).
-
Body Weight: Measure body weight twice weekly. A sustained weight loss of >15% should trigger a dose reduction or temporary cessation of treatment.
-
Blood Work: Perform a complete blood count (CBC) and serum chemistry panel (including liver enzymes ALT and AST) at baseline and at the end of the study. For longer studies, an interim blood draw may be warranted.
-
-
Mitigation Strategy:
-
If signs of toxicity are observed, reduce the dose by 50%.
-
If toxicity persists, consider switching to an intermittent dosing schedule.
-
If severe toxicity is observed, euthanize the animal and perform a full necropsy and histopathological analysis to determine the cause.
-
Data Presentation
Table 1: Example Dosing and Monitoring Schedule for a 12-Week Chronic Study with SC-435
| Week | Dosing Schedule | Body Weight Monitoring | Blood Collection | Endpoint Analysis |
| 0 | Begin daily oral gavage | Twice weekly | Baseline (pre-dose) | |
| 1-5 | Continue daily dosing | Twice weekly | ||
| 6 | Continue daily dosing | Twice weekly | Mid-point | |
| 7-11 | Continue daily dosing | Twice weekly | ||
| 12 | Final dose | Final measurement | Terminal | Aortic lesion analysis, histopathology |
Visualizations
Diagram 1: Mechanism of Action of SC-435
Caption: SC-435 inhibits the ASBT, blocking bile acid reabsorption.
Diagram 2: Experimental Workflow for Optimizing Chronic Treatment
Caption: Workflow for optimizing chronic dosing of SC-435.
References
- Patsnap Synapse. (2024, June 21). What are CDC7 inhibitors and how do they work?
- MedchemExpress.com. SC-435 | Bile Acid Transporter Inhibitor.
- Patsnap Synapse. SC-435 - Drug Targets, Indications, Patents.
- PubMed. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs.
- AACR Journals. (2011, April 15). Abstract 4125: Identification of candidate predictive biomarkers for the cdc7 kinase inhibitor BMS-863233/XL413.
- BioSpace. (2024, May 23). CDC 7 Kinase Inhibitor Clinical Landscape.
- AACR Journals. FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials | Clinical Cancer Research.
- PMC. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent.
- ASCO Publications. (2024, May 29). Effect of CDC7 inhibition and MYC degradation on neuroendocrine transformation in the lung and prostate cancer. | Journal of Clinical Oncology.
- Frontiers. (2024, December 1). Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database.
- PubMed. (2018, October 5). Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach.
- PMC - NIH. (2025, October 21). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products.
- PMC. (2024, May 31). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations.
- PMC. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- NIH. (2019, October 2). Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway.
- PubMed. CDC7 as a novel biomarker and druggable target in cancer.
- Friends of Cancer Research. Optimizing Dosing in Oncology Drug Development.
- (2023, April 28). A Real-World Evidence-Based Study of Long-Term Tyrosine Kinase Inhibitors Dose Reduction or Discontinuation in Patients with Chronic Myeloid Leukaemia.
- Monitoring Patients on Long-Term Medications.
- Santa Cruz Biotechnology. Cdc7 (DCS-341): sc-56274.
- ACS Publications. Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches | Chemical Research in Toxicology.
- MSD Veterinary Manual. Toxicities from Illicit and Abused Drugs - Toxicology.
- Seton Hall University. (2016, August 24). Cdc7 inhibitor for the treatment of cancer.
- PubMed. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435.
- Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
- PMC. Targeting CDC7 potentiates ATR-CHK1 signaling inhibition through induction of DNA replication stress in liver cancer.
- Optimizing Chemotherapy Dose and Schedule by Norton-Simon Mathematical Modeling.
- ResearchGate. (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?
- PMC - NIH. (2025, June 6). Improving the Dosing Schedules of Targeted Anticancer Agents.
- Oxford Academic. Cardiotoxicity Associated with Targeting Kinase Pathways in Cancer.
- PMC. (2024, July 26). CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation.
- Veterian Key. (2016, September 10). Therapeutic Drug Monitoring.
- A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity. (2025, August 7).
- PubMed. Novel Bile Acid-Dependent Mechanisms of Hepatotoxicity Associated with Tyrosine Kinase Inhibitors.
- ResearchGate. CDC7 silencing improves chemo-treatment efficiency in resistant SCLC...
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC7 as a novel biomarker and druggable target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database [frontiersin.org]
- 12. cms7.netnews.cz [cms7.netnews.cz]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 14. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Dosing Schedules of Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SC-435 mesylate experiments
Welcome to the dedicated technical support resource for SC-435 mesylate. As a potent and selective inhibitor of the Apical Sodium-Codependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT), SC-435 is a critical tool for researchers investigating cholesterol metabolism, bile acid signaling, and related therapeutic areas.[1][2] This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and ensure the generation of reliable, reproducible data.
Troubleshooting Guide
Inconsistent results can be a significant source of frustration in research. This section is designed to address specific experimental issues you may encounter when working with this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step workflow to identify and resolve the problem.
Question 1: Why am I observing high variability in my cell-based assay results, such as IC50 values, when using SC-435?
Inconsistent IC50 values in cell-based assays are a common challenge when working with small molecule inhibitors.[3] The variability can often be traced back to issues with compound handling, assay setup, or the biological system itself.
Causality Behind the Issue:
This compound, like many small molecules, has specific solubility and stability characteristics that must be respected to ensure an accurate and consistent effective concentration in your experiments.[4] Furthermore, the cellular response to ASBT inhibition can be influenced by various factors including cell line specific expression of the transporter, culture conditions, and the duration of the experiment.
Troubleshooting Workflow:
Caption: A step-by-step workflow for diagnosing inconsistent IC50 values.
Step-by-Step Protocol:
-
Reagent Integrity and Handling Verification:
-
Solubility Check: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved in 100% DMSO before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate.
-
Stability Assessment: Avoid multiple freeze-thaw cycles by aliquoting the stock solution upon receipt. Store aliquots at -20°C or -80°C, protected from light.[5] Prepare fresh dilutions in your cell culture media for each experiment.
-
Concentration Confirmation: An error in the initial weighing or dilution calculations can lead to inconsistent results. If possible, confirm the concentration of your stock solution using a suitable analytical method.
-
-
Assay Protocol Optimization:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number can significantly impact the apparent IC50.
-
Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a consistent inhibitory effect.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[6] Test a range of serum concentrations to see if this impacts your results.
-
-
Cellular System Characterization:
-
ASBT Expression: Confirm that your chosen cell line expresses the apical sodium-codependent bile acid transporter (ASBT/IBAT). This can be done using qPCR or Western blotting.
-
Cell Line Authenticity: Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
-
Data Analysis Review:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data.
-
Outlier Analysis: Implement a systematic method for identifying and handling outliers in your data.
-
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO for stock solution | Ensures complete dissolution of the compound.[4] |
| Storage | -20°C or -80°C in aliquots | Minimizes degradation from freeze-thaw cycles.[5] |
| Cell Seeding | Consistent density across all wells | Variations in cell number can alter the inhibitor-to-target ratio. |
| Incubation Time | Empirically determined (24-72h) | Allows for sufficient time to observe the biological effect. |
Question 2: My Western blot results for downstream targets of SC-435 are not reproducible. What are the likely causes?
Inconsistent Western blot data can be particularly challenging as it involves multiple steps where variability can be introduced. When investigating the effects of SC-435, you are likely probing for changes in proteins involved in cholesterol and bile acid metabolism.[7]
Causality Behind the Issue:
The inhibition of ASBT by SC-435 initiates a signaling cascade that can be influenced by the metabolic state of the cells, the timing of sample collection, and the technical execution of the Western blot.
Troubleshooting Workflow:
Sources
- 1. Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SC-435 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SC-435 Mesylate-Induced GI Side Effects
The Mechanism-Toxicity Paradox
Q: Why does SC-435 cause diarrhea even at therapeutic doses?
A: The gastrointestinal side effects of SC-435 are "on-target" toxicities, meaning they result directly from the drug's primary mechanism of action rather than off-target binding.
SC-435 inhibits the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) in the terminal ileum. While this effectively lowers the systemic bile acid pool (therapeutic intent), it forces a massive spillover of bile acids into the colon.
The Cascade:
-
Ileal Blockade: SC-435 prevents ~95% of bile acid reabsorption.
-
Colonic Spillover: High concentrations of dihydroxy bile acids (e.g., chenodeoxycholate) enter the colon.
-
Secretory Stimulation: These bile acids activate TGR5 receptors on colonic epithelial cells and stimulate serotonin (5-HT) release from enterochromaffin cells.
-
Result: Increased chloride secretion (
) and water retention + high motility = Secretory Diarrhea .
Visualizing the Pathway
Figure 1: The dual-pathway of SC-435 efficacy vs. toxicity. Note that efficacy and diarrhea stem from the exact same inhibition event.
Formulation & Vehicle Optimization (Troubleshooting)
Q: My this compound is precipitating in the vehicle. How do I fix this?
A: The mesylate salt form is chosen for solubility, but it is pH-sensitive. Mesylate salts are acidic; if you attempt to neutralize them aggressively or use a basic vehicle, the drug will revert to its free base form and precipitate.
Troubleshooting Matrix: Vehicle Selection
| Issue | Probable Cause | Corrective Action |
| Immediate Precipitation | Vehicle pH is too high (> pH 6.5). | Do NOT use PBS or Carbonate buffers directly. Use Water for Injection (WFI) or 0.5% Methylcellulose (MC) in water. |
| Gelling/Clumping | Inadequate wetting of the hydrophobic powder. | Pre-wet with a small volume (1-2%) of Tween 80 or DMSO before adding the bulk aqueous phase. |
| Variable Efficacy | Suspension settling during dosing. | Switch to a viscous carrier: 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.1% Xanthan Gum . |
Recommended Protocol for Oral Gavage (Solution/Suspension):
-
Weigh this compound.
-
Add 0.5% Tween 80 (wetting agent). Vortex for 30 seconds.
-
Slowly add 0.5% Methylcellulose (400 cP) in distilled water while vortexing.
-
Final pH Check: Ensure pH is between 4.0–6.0. Do not adjust to pH 7.4.
In Vivo Management Strategies (FAQs)
Q: Can I prevent diarrhea without stopping the drug?
A: Yes. You cannot eliminate the mechanism, but you can manage the physiological response.
Strategy A: Dose Titration (The "Ramp-Up" Method)
The colon possesses a reserve capacity to absorb bile acids passively, but it requires time to upregulate.
-
Standard Error: Starting immediately at the efficacy dose (e.g., 10 mg/kg).
-
Correct Protocol:
-
Days 1-3: 1 mg/kg (Acclimatization).
-
Days 4-6: 5 mg/kg.
-
Day 7+: 10 mg/kg (Target Dose).
-
-
Why: This allows colonic epithelial cells to adapt to the hyper-osmolar environment.
Strategy B: Dietary Modulation
-
Avoid: High-fiber "chow" diets rich in fermentable oligosaccharides. Fermentation + Bile Acids = Severe Bloating.
-
Use: Purified diets (e.g., AIN-93G).
-
Bile Acid Sequestrants? Caution. Adding resins (Cholestyramine) will reduce diarrhea but will also bind SC-435 , neutralizing your drug. If you must use them, dose them 4 hours apart from SC-435.
Strategy C: Hydration Support
If testing in mice (C57BL/6 or similar), provide hydrogel packs on the cage floor. Bile acid diarrhea causes rapid dehydration. Hydrogels allow ad libitum hydration without the energy cost of reaching a water bottle.
Pharmacodynamic Verification Protocol
Q: How do I know if I reduced the side effects or just failed to dose the drug properly?
A: You must validate target engagement. If diarrhea stops but Fecal Bile Acids (FBA) drop, you have lost efficacy.
The "Gold Standard" Validation Workflow:
-
Collect Feces: 24-hour collection using metabolic cages (or grab sampling at T=24h).
-
Extract: Homogenize dried feces in 75% Ethanol (60°C for 2 hours).
-
Assay: Total Bile Acid enzymatic assay (fluorometric).
-
Success Criteria:
-
Efficacy: Fecal Bile Acids > 200% increase vs. Vehicle.
-
Safety: Body weight loss < 10% over 7 days.
-
Decision Tree: Troubleshooting In Vivo Results
Figure 2: Logical workflow for diagnosing experimental outcomes.
References
-
Mechanism of Action & Efficacy
- West, K. L., et al. (2003). SC-435, an ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Cardiovascular Drug Reviews.
-
ASBT Inhibition & Cholestasis Models
-
Baghdasaryan, A., et al. (2016). Inhibition of intestinal bile acid absorption improves cholestatic liver and bile duct injury in a mouse model of sclerosing cholangitis. Journal of Hepatology.[1]
-
-
Bile Acid Diarrhea Mechanisms
-
Vehicle & Formulation (General Mesylate Salts)
- Elder, D. P., et al. (2010). Pharmaceutical salt selection: mesylates. International Journal of Pharmaceutics.
Sources
- 1. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Bile Acid Enterohepatic Cycle by Intestinal Microbiota Alleviates Alcohol Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SC-435 Mesylate in Animal Models
Executive Overview
SC-435 mesylate is a potent, orally active inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, it interrupts enterohepatic circulation, forcing the liver to consume cholesterol to synthesize new bile acids.
While SC-435 is a gold standard for studying cholestatic liver disease (e.g., PFIC, ALGS) and hypercholesterolemia, researchers often report high inter-subject variability . This guide addresses the root causes of this variability—ranging from species-specific bile acid composition to formulation stability—and provides standardized protocols to ensure data reproducibility.
Troubleshooting Guide: Variability & Response
Q1: Why am I seeing inconsistent cholesterol lowering in my mouse model compared to published guinea pig data?
Diagnosis: Species-Specific Lipoprotein Metabolism. Mechanism: This is likely not a failure of the drug, but an inappropriate endpoint for the species.
-
Guinea Pigs: Like humans, guinea pigs carry the majority of their cholesterol in LDL particles. SC-435 effectively lowers LDL-C in this species by upregulating hepatic LDL receptors (West et al., 2003).
-
Mice: Mice are HDL-dominant. ASBT inhibition in wild-type mice often results in a less dramatic reduction in total plasma cholesterol because the HDL pool is less sensitive to the bile acid flux than the LDL pool.
-
Solution: For mouse models (e.g., C57BL/6), focus on fecal bile acid excretion and hepatic CYP7A1 expression as primary pharmacodynamic (PD) markers. For cholesterol efficacy, use ApoE-/- or Ldlr-/- mice, or switch to the guinea pig model if LDL-C is your primary endpoint.
Q2: My fecal bile acid data is highly variable (high SD) within the same treatment group. What is wrong?
Diagnosis: Circadian Rhythm & Coprophagy Artifacts. Mechanism:
-
Circadian Flux: Bile acid synthesis and ASBT expression follow a strict circadian rhythm. Spot sampling feces leads to massive noise.
-
Coprophagy: Mice consume ~40% of their feces. If they re-ingest feces containing high concentrations of excreted bile acids (due to SC-435), it artificially alters the "input" and complicates the "output" measurement. Solution:
-
Collection: Use metabolic cages to collect feces over a full 24-hour period (72-hour is optimal). Do not rely on spot collection.
-
Housing: Use wire-bottom cages during the collection window to prevent coprophagy, ensuring the fecal output represents true excretion.
Q3: The drug precipitates in my oral gavage vehicle. How do I improve solubility?
Diagnosis: Salting-Out Effect or pH Instability. Mechanism: SC-435 is a mesylate salt.[1] While this improves solubility over the free base, it is sensitive to the common ion effect in saline-based vehicles and pH shifts. Solution:
-
Avoid: Pure saline (0.9% NaCl) can suppress solubility due to the chloride ion.
-
Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. The surfactant (Tween) prevents crystal growth, and the polymer (MC) maintains a stable suspension.
-
Protocol: Predissolve SC-435 in a small volume of DMSO (max 5% final volume) before slowly adding the aqueous phase with vortexing.
Q4: Animals in the chronic high-dose group are losing weight despite normal food intake. Is this toxicity?
Diagnosis: Malabsorption of Fat-Soluble Vitamins. Mechanism: Potent ASBT inhibition can deplete the bile acid pool below the critical micelle concentration (CMC) required for lipid digestion. This impairs the absorption of dietary fats and vitamins (A, D, E, K). Solution:
-
Dietary Supplement: For studies >4 weeks, supplement the diet with fat-soluble vitamins.
-
Monitoring: Monitor INR (for Vitamin K deficiency) if bleeding events occur. This is a known on-target effect, not off-target toxicity.
Mechanism of Action & Feedback Loops
Understanding the signaling pathway is critical for interpreting biomarker data. SC-435 acts in the ileum but drives effects in the liver via the FGF15/19 axis.
Figure 1: Mechanism of SC-435.[1][2][3][4][5][6] Inhibition of ASBT interrupts the enterohepatic circulation, leading to increased fecal excretion and compensatory upregulation of hepatic CYP7A1.
Standardized Experimental Protocols
Protocol A: Preparation of SC-435 Medicated Diet
Preferred method for chronic studies (reduces stress-induced variability).
Reagents:
-
Standard Chow (e.g., AIN-93G or Western Diet).
-
This compound (Solid powder).[1]
-
Vehicle for pre-mix: Ethanol (absolute).
Step-by-Step:
-
Calculate Dose:
-
Target Dose: 0.006% (w/w) is a common starting effective dose for Mdr2-/- mice (Miethke et al., 2016).
-
Calculation: For 1 kg diet, you need 60 mg of SC-435.
-
-
Solubilization: Dissolve 60 mg SC-435 in 20 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.
-
Dispersion: Spray the ethanol solution evenly over 1 kg of diet pellets (or mix into powder form) in a rotating mixer.
-
Drying: Dry the diet in a fume hood or vacuum oven at room temperature for 24 hours to evaporate all ethanol.
-
Critical Check: Weigh the diet before and after drying to ensure solvent removal.
-
-
Storage: Store at 4°C in light-protected bags. Stable for 2 weeks.
Protocol B: Oral Gavage Formulation (Acute/Sub-chronic)
Used for precise dosing (mg/kg) or PK studies.
Reagents:
-
This compound.[1]
-
DMSO (Sigma D2650).
-
0.5% Methylcellulose (400 cP) in dH2O.
Step-by-Step:
-
Weighing: Weigh the required amount of SC-435 (correcting for salt factor if using free base calculations; MW of mesylate salt is ~739 g/mol ).
-
Wetting: Add DMSO to 5% of the final volume. Vortex until clear.
-
Suspension: Slowly add the 0.5% Methylcellulose solution while vortexing continuously.
-
Homogenization: If particles are visible, sonicate for 5 minutes in a water bath.
-
Dosing Volume: Administer at 10 mL/kg (mice) or 5 mL/kg (rats).
-
Note: Prepare fresh daily. Do not store aqueous suspensions >24 hours.
-
Data Reference Tables
Table 1: Species-Specific Dosing & Response
| Parameter | Mouse (C57BL/6 or Mdr2-/-) | Guinea Pig (Hartley) | Rat (Sprague-Dawley) |
| Primary Indication | Cholestasis (Mdr2-/-), Diabetes | Hypercholesterolemia | PK / Toxicology |
| Typical Dose (Diet) | 0.006% - 0.03% (w/w) | 0.01% - 0.1% (w/w) | 0.01% - 0.1% (w/w) |
| Typical Dose (Gavage) | 10 - 30 mg/kg/day | 5 - 15 mg/kg/day | 10 - 100 mg/kg/day |
| Lipoprotein Profile | HDL-Dominant | LDL-Dominant (Human-like) | HDL-Dominant |
| Key Biomarker | Serum Bile Acids, ALT, ALP | Plasma LDL-C, Aortic Cholesterol | Fecal Bile Acids |
| Reference | Miethke et al., 2016 | West et al., 2003 | Bhat et al., 2003 |
Table 2: Vehicle Compatibility Matrix
| Vehicle Component | Compatibility | Notes |
| Water | Poor | SC-435 is poorly soluble in pure water. |
| Saline (0.9% NaCl) | Poor | Chloride ions may cause salting out. |
| DMSO | Excellent | Soluble >50 mg/mL. Use as stock (max 5-10% in vivo). |
| 0.5% Methylcellulose | Good | Recommended for suspensions. |
| Corn Oil | Moderate | Can be used, but absorption kinetics differ from aqueous. |
Troubleshooting Logic Flow
Use this decision tree to diagnose unexpected results in your study.
Figure 2: Troubleshooting Decision Tree for SC-435 Experimental Variability.
References
-
Bhat, B. G., et al. (2003). Inhibition of ileal bile acid transport and reduced atherosclerosis in apoE-/- mice by SC-435.[1] Journal of Lipid Research, 44(9), 1614–1621.[1] [Link]
-
West, K. L., et al. (2003). SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs.[6] Atherosclerosis, 171(2), 201–210.[1] [Link]
-
Miethke, T., et al. (2016). Pharmacological inhibition of the ileal sodium-dependent bile acid transporter improves cholestatic liver disease in mice. Hepatology, 63(2), 51A. (Cited in context of Mdr2-/- studies). [Link]
-
West, K. L., et al. (2005). SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs.[1] The Journal of Nutritional Biochemistry, 16(12), 722–728.[1] [Link]
-
Dawson, P. A. (2011). Animal Models to Study Bile Acid Metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 851–858. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | C12H14ClNO3S | CID 132354025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]
Validation & Comparative
A Comparative Guide to Novel vs. Traditional Bile Acid Modulators for LDL-C Reduction: SC-435 and Cholestyramine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lowering low-density lipoprotein cholesterol (LDL-C) remains a cornerstone of cardiovascular disease prevention. For decades, bile acid sequestrants like cholestyramine have been utilized as a therapeutic option. However, the landscape is evolving with the development of more targeted mechanisms. This guide provides an in-depth comparison of cholestyramine, a non-absorbable bile acid-binding resin, and SC-435, a novel, minimally absorbed inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT).
Both agents effectively lower LDL-C by interrupting the enterohepatic circulation of bile acids, which ultimately upregulates hepatic LDL receptor expression. However, their distinct mechanisms—non-specific binding versus targeted transport inhibition—lead to significant differences in specificity, potential for drug-drug interactions, and gastrointestinal tolerability. This guide will dissect these mechanisms, compare preclinical efficacy data, and propose a robust experimental workflow for a head-to-head comparison to generate critical data for drug development professionals.
Cholestyramine: The Established Bile Acid Sequestrant
Cholestyramine is a large, non-absorbable anion-exchange resin that has been in clinical use for over 50 years.[1] It is not absorbed from the gastrointestinal tract and is excreted in the feces.[2]
Mechanism of Action
The primary mechanism of cholestyramine involves the non-specific binding of negatively charged bile acids in the intestine.[3][4] This binding forms an insoluble complex that prevents the reabsorption of bile acids in the jejunum and ileum.[2][5] The resulting depletion of the bile acid pool returning to the liver triggers a compensatory response. To replenish bile acids, hepatocytes increase the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][2] This increased demand for intracellular cholesterol leads to the upregulation of hepatic LDL receptors, which enhances the clearance of LDL-C from the bloodstream.[2][3][6]
Caption: Mechanism of SC-435 (ASBT Inhibitor).
Comparative Efficacy and Performance
Direct head-to-head clinical trials are unavailable. However, data from separate preclinical and clinical studies allow for a preliminary comparison.
| Parameter | SC-435 (ASBT Inhibitor) | Cholestyramine (Bile Acid Sequestrant) |
| Mechanism | Specific inhibition of ASBT in the terminal ileum. [7][8] | Non-specific binding of bile acids throughout the intestine. [3][4] |
| LDL-C Reduction | ~20% reduction in miniature pigs at 10 mg/kg/day. [7] | 15-30% reduction in humans, dose-dependent. [2][5][9] |
| ApoB Reduction | ~10-35% reduction in miniature pigs. [7][10] | Data less consistently reported; primary effect is on LDL-C. |
| Key Molecular Effect | Increased LDL-apoB fractional catabolic rate. [7][10] | Increased conversion of cholesterol to bile acids. [2] |
| Common Side Effects | Expected to be primarily GI-related (e.g., diarrhea) due to increased bile acids in the colon. [8] | Gastrointestinal distress (bloating, constipation), unpalatability, impaired absorption of fat-soluble vitamins and other drugs. [4][8][11] |
| Drug Interactions | Lower potential for binding interactions; may alter absorption of drugs reliant on bile acids. | High potential; binds many anionic drugs, requiring spaced dosing. [5] |
Proposed Experimental Protocol: Head-to-Head Comparison in a Preclinical Hypercholesterolemia Model
To provide definitive comparative data, a robust, self-validating preclinical study is essential. The choice of an appropriate animal model and relevant endpoints is critical for translating findings.
Objective: To directly compare the efficacy and mechanistic effects of SC-435 and cholestyramine on lipid metabolism in a validated hypercholesterolemic animal model.
Model Rationale: The LDL receptor-deficient (Ldlr-/-) mouse fed a high-fat, high-cholesterol "Western" diet is a standard and well-characterized model that develops atherosclerosis and hypercholesterolemia relevant to human disease.
Step-by-Step Methodology
-
Animal Acclimation & Diet:
-
Procure 40 male Ldlr-/- mice (8 weeks old).
-
Acclimatize for 2 weeks with ad libitum access to standard chow and water.
-
Switch all animals to a Western diet (21% fat, 0.2% cholesterol) for 4 weeks to induce a stable hypercholesterolemic phenotype.
-
-
Baseline Measurements & Randomization (Week 0):
-
Collect baseline blood samples via tail vein for lipid profiling (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Measure baseline body weight.
-
Randomize animals into four groups (n=10 per group) based on baseline LDL-C levels to ensure even distribution.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
Group 2 (Cholestyramine): Administer cholestyramine mixed in the diet at a clinically relevant dose (e.g., 2% w/w).
-
Group 3 (SC-435 Low Dose): Administer SC-435 at a low dose (e.g., 3 mg/kg) daily by oral gavage.
-
Group 4 (SC-435 High Dose): Administer SC-435 at a high dose (e.g., 10 mg/kg) daily by oral gavage.
-
-
Treatment Period (8 Weeks):
-
Continue Western diet for all groups.
-
Administer treatments daily.
-
Monitor body weight and food consumption weekly.
-
Collect blood samples at Week 4 for interim lipid analysis.
-
-
Terminal Procedures (Week 8):
-
Collect final blood samples for comprehensive lipid and lipoprotein analysis.
-
Perform a 24-hour fecal collection for quantification of fecal bile acid and neutral sterol excretion.
-
Euthanize animals and harvest tissues:
-
Liver: Snap-freeze a portion in liquid nitrogen for gene expression (qPCR for Cyp7a1, Ldlr, Hmgcr) and Western blot (LDLR protein). Fix a separate portion for histology (H&E, Oil Red O).
-
Ileum: Harvest terminal ileum for gene expression analysis of the ASBT transporter (Slc10a2).
-
-
Experimental Workflow Diagram
Caption: Preclinical Head-to-Head Experimental Workflow.
Conclusion for the Research Professional
Both cholestyramine and the ASBT inhibitor SC-435 leverage the interruption of bile acid enterohepatic circulation to effectively lower LDL-C. Cholestyramine's utility is often limited by poor tolerability and a high potential for drug interactions stemming from its non-specific binding mechanism.
SC-435 represents a more targeted and potentially more tolerable therapeutic strategy. By specifically inhibiting the ASBT transporter, it achieves the same downstream biological effect—upregulation of hepatic LDL receptors—with a more refined pharmacological profile. The proposed preclinical study would provide crucial head-to-head data on efficacy, dose-response, and the precise molecular changes induced by each compound, offering invaluable insights for future clinical development and positioning. The superior specificity of ASBT inhibition may translate into a better safety profile and improved patient compliance, representing a significant advancement in lipid-lowering therapy.
References
- Vertex AI Search. (2024). Time in Rodeio, BR.
- Patsnap Synapse. (2024). What is the mechanism of Cholestyramine?
- Journal of Lipid Research. (N.A.). Mechanisms of Action of Cholestyramine in the Treatment of Hypercholesterolemia.
- Oreate AI. (2026). Understanding Cholestyramine: A Key Player in Managing Cholesterol Levels.
- Circulation Research. (2016). The Success Story of LDL Cholesterol Lowering.
- NCBI Bookshelf. (2025). Cholestyramine Resin - StatPearls.
- PubMed. (N.A.). Inhibition of both the apical sodium-dependent bile acid transporter and HMG-CoA reductase markedly enhances the clearance of LDL apoB.
- California Medicine. (N.A.). Hypercholesteremia—Treatment with Cholestyramine, a Bile Acid Sequestering Resin.
- PubMed. (1984). The Lipid Research Clinics Coronary Primary Prevention Trial results. I. Reduction in incidence of coronary heart disease.
- PubMed. (N.A.). Decrease in LDL and increase in HDL concentrations in type II hyperlipoproteinaemic patients on low-dose combination therapy of cholestyramine and Complamin.
- ACP Journal Club. (2020). Long-term benefit of cholesterol reduction.
- PubMed. (N.A.). Inhibition of the apical sodium-dependent bile acid transporter reduces LDL cholesterol and apoB by enhanced plasma clearance of LDL apoB.
- AccessPharmacy. (N.A.). Lipid-Lowering Drugs | Basic Concepts in Pharmacology.
- StatPearls - NCBI Bookshelf. (N.A.). Lipid-Lowering Drug Therapy.
- ClinicalTrials.gov. (N.A.). Card Expert Search.
- StatPearls - NCBI Bookshelf. (2023). Antilipemic Agent Bile Acid Sequestrants.
- Family Heart Foundation. (2024). Bile Acid Sequestrants.
- Arteriosclerosis, Thrombosis, and Vascular Biology. (N.A.). Inhibition of the Apical Sodium-Dependent Bile Acid Transporter Reduces LDL Cholesterol and ApoB by Enhanced Plasma Clearance of LDL ApoB.
- YouTube. (2023). How Statins Work to Lower Cholesterol: A Visual Explanation.
- PubMed. (2022). Bile Acid Sequestrants for Hypercholesterolemia Treatment Using Sustainable Biopolymers: Recent Advances and Future Perspectives.
- MedlinePlus Medical Encyclopedia. (2024). Bile acid sequestrants for cholesterol.
- NIH. (N.A.). Cholesterol dependent downregulation of mouse and human apical sodium dependent bile acid transporter (ASBT) gene expression: molecular mechanism and physiological consequences.
- PubMed. (N.A.). Statins: mechanism of action and effects.
- Netherlands Journal of Medicine. (2013). Ezetimibe and bile acid sequestrants are attractive add-on therapies to lower LDL-C.
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A Comparative Guide to the In Vivo Efficacy of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors
For researchers and drug development professionals navigating the landscape of metabolic and cholestatic disease therapeutics, Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors represent a promising class of molecules. By targeting the primary mechanism of bile acid reabsorption in the terminal ileum, these inhibitors modulate the enterohepatic circulation, impacting not only bile acid homeostasis but also lipid metabolism and gut signaling. This guide provides an in-depth, objective comparison of the in vivo efficacy of different ASBT inhibitors, grounded in experimental data to inform preclinical and clinical research strategies.
The Rationale for ASBT Inhibition: A Tale of Two Strategies
The therapeutic premise of ASBT inhibition is straightforward: blocking the reuptake of bile acids from the intestine increases their fecal excretion. This interruption of the enterohepatic circulation triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver, thereby lowering systemic cholesterol levels. Furthermore, the increased concentration of bile acids in the colon can stimulate the secretion of beneficial gut hormones like glucagon-like peptide-1 (GLP-1).
However, the field has evolved to encompass two distinct strategic approaches based on the pharmacokinetic properties of the inhibitors:
-
Gut-Restricted ASBT Inhibitors: These molecules are designed for minimal systemic absorption, concentrating their action within the gastrointestinal tract. This localized effect is intended to maximize the impact on fecal bile acid excretion while minimizing potential off-target systemic side effects.
-
Systemic ASBT Inhibitors: In contrast, these inhibitors are orally bioavailable and distribute systemically, enabling them to target ASBT not only in the ileum but also in other tissues where it is expressed, such as the bile ducts and kidneys. This multi-organ targeting offers a potentially broader therapeutic effect, particularly in severe cholestatic conditions.
This guide will delve into the in vivo performance of representative inhibitors from both categories, providing a comparative analysis of their efficacy in relevant preclinical models.
Comparative In Vivo Efficacy: A Data-Driven Analysis
Direct head-to-head in vivo comparisons of a wide array of ASBT inhibitors are scarce in the published literature. Therefore, this guide presents a synthesis of data from individual studies to facilitate an informed, indirect comparison. The following tables summarize key efficacy parameters observed in various preclinical models for prominent gut-restricted and systemic ASBT inhibitors.
Gut-Restricted ASBT Inhibitors: In Vivo Performance
| Inhibitor | Animal Model | Key Efficacy Findings | Reference(s) |
| SC-435 | Mdr2-/- Mice (Model of sclerosing cholangitis) | 14-day treatment led to an 8-fold increase in fecal bile acid excretion, a >98% reduction in serum total and hydrophobic bile acids, and significant decreases in plasma ALT (86%), total bilirubin (93%), and ALP (55%).[1][2] | [1][2] |
| Guinea Pigs (Atherosclerosis model) | Reduced LDL cholesterol by 40-70% and aortic arch cholesterol content by 25-42%. Increased fecal bile acids by 2.5- to 4-fold. | ||
| Odevixibat (A4250) | Mdr2-/- Mice | Reduced serum and bile acid levels and improved cholestatic liver disease.[3] | [3] |
| Maralixibat | N/A (Primarily clinical data) | Effectively reduces serum bile acids and pruritus in pediatric patients with cholestatic diseases like Alagille syndrome and PFIC.[4] | [4] |
| Elobixibat (A3309) | Constipated Dogs | Dose-dependently increased feces weight and serum 7αC4 concentrations (a biomarker of bile acid synthesis) by 3- to 7-fold after 26 days.[5] | [5] |
| GSK2330672 | Alcohol-induced Liver Steatosis Mouse Model | Attenuated hepatic steatosis and liver injury. Decreased intestinal bile acid accumulation and serum bile acid concentrations.[6] | [6] |
Systemic vs. Gut-Restricted ASBT Inhibitors: A Head-to-Head Comparison
A pivotal study directly compared the systemic inhibitor A3907 with the gut-restricted inhibitor A3309 (Elobixibat) in mouse models of cholestasis, providing invaluable comparative insights.[3][7][8][9][10]
| Parameter | A3907 (Systemic) | A3309 (Gut-Restricted) | Animal Model | Reference |
| Fecal Bile Acid Excretion | Significantly increased | Significantly increased | Normal and BDL Mice | [3] |
| Urinary Bile Acid Excretion | Significantly increased in BDL mice | No significant change in BDL mice | Bile Duct Ligation (BDL) Mice | [3][7] |
| Serum Bile Acid Levels | Significantly reduced in BDL mice | No significant change in BDL mice | BDL Mice | [3][7] |
| Liver Injury Markers (ALT, AST) | Significantly reduced in BDL mice | No significant improvement in BDL mice | BDL Mice | [3][7] |
These findings underscore a critical mechanistic distinction: while both classes of inhibitors effectively block intestinal bile acid reabsorption, systemic inhibitors offer an alternative route for bile acid excretion via the kidneys. This renal clearance pathway becomes particularly crucial in conditions of severe cholestasis, such as that mimicked by bile duct ligation, where the primary route of fecal excretion is compromised.[7][11]
Mechanistic Insights and Experimental Causality
The choice between a gut-restricted and a systemic ASBT inhibitor is fundamentally a decision about the desired therapeutic mechanism and the specific pathophysiology being addressed.
The Logic of Gut Restriction
The core principle behind gut-restricted inhibitors is to maximize the local concentration in the ileum to potently inhibit ASBT, thereby driving fecal bile acid excretion. This approach is predicated on the hypothesis that minimizing systemic exposure will reduce the risk of off-target effects.[12] The resulting increase in colonic bile acids is not merely a disposal route but an active signaling event, stimulating GLP-1 secretion and potentially modulating the gut microbiome.
Caption: Mechanism of gut-restricted ASBT inhibitors.
The Rationale for Systemic Inhibition
Systemic ASBT inhibitors, by virtue of their distribution to the liver and kidneys, offer a multi-pronged approach.[3][7][8][9][10] In severe cholestasis where biliary secretion into the intestine is impaired, a gut-restricted inhibitor may have limited efficacy. A systemic inhibitor, however, can still promote the excretion of accumulated bile acids through the kidneys.[7][11] This dual-excretion pathway may provide a more robust reduction in the total body bile acid pool in such disease states.
Caption: Multi-organ targeting by systemic ASBT inhibitors.
Experimental Protocols: A Guide to In Vivo Assessment
The robust evaluation of ASBT inhibitors in vivo relies on well-characterized animal models and standardized analytical methods. Here, we detail the methodologies for two commonly employed preclinical models.
Mdr2-/- Mouse Model of Sclerosing Cholangitis
The Mdr2 knockout mouse lacks a canalicular phospholipid transporter, leading to the secretion of "toxic" bile deficient in phospholipids, which causes progressive cholestasis and fibrosis, mimicking human sclerosing cholangitis.[1][13][14]
Step-by-Step Methodology:
-
Animal Model: Mdr2-/- mice (typically on an FVB/N background) and wild-type littermates are used.
-
Housing and Diet: Animals are housed in a controlled environment with a standard chow diet. For some studies, a high-fat diet may be used to exacerbate the phenotype.
-
Inhibitor Administration: The ASBT inhibitor is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage. A vehicle control group is essential.
-
Treatment Duration: Treatment duration can range from a few days to several weeks, depending on the study endpoints.
-
Sample Collection: At the end of the treatment period, blood is collected for serum analysis of liver enzymes (ALT, AST, ALP) and bile acids. The liver is harvested for histological analysis (H&E, Sirius Red for fibrosis) and gene expression studies. Feces are collected to measure bile acid excretion.
-
Analytical Methods: Serum and fecal bile acids are typically quantified using liquid chromatography-mass spectrometry (LC-MS).[15][16][17][18] Liver enzymes are measured using standard clinical chemistry analyzers.
Caption: Workflow for Mdr2-/- mouse model studies.
Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
The BDL model creates a physical obstruction of the common bile duct, leading to a rapid and severe cholestasis that mimics obstructive jaundice.[7][11][19][20] This model is particularly useful for evaluating the efficacy of systemic ASBT inhibitors.
Step-by-Step Methodology:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then double-ligated with surgical silk and transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Post-Operative Care: Animals receive appropriate post-operative analgesia and are closely monitored for recovery.
-
Inhibitor Administration: Daily oral administration of the ASBT inhibitor or vehicle commences, often starting on the day of surgery or shortly after.
-
Sample Collection and Analysis: Similar to the Mdr2-/- model, blood, liver, and urine are collected at the study endpoint for the analysis of liver injury markers, bile acids, and histological changes. Urine collection is critical in this model to assess renal bile acid excretion.
Potential Off-Target Effects and Safety Considerations
A comprehensive comparison of ASBT inhibitors must also consider their safety profiles and potential off-target effects. The most commonly reported side effect for both gut-restricted and systemic ASBT inhibitors is diarrhea, which is a direct consequence of the increased concentration of bile acids in the colon stimulating fluid secretion.[21]
For systemic inhibitors, a thorough evaluation of potential effects on other transporters and cellular processes in tissues like the liver and kidneys is crucial. However, current data suggests that compounds like A3907 are well-tolerated in preclinical models and early human trials.[3][7][8][9][10]
It is also important to note that long-term ASBT inhibition can lead to fat-soluble vitamin malabsorption, and monitoring of vitamin levels may be necessary in chronic treatment settings.[4]
Conclusion and Future Directions
The field of ASBT inhibition offers a diverse and promising therapeutic landscape. Gut-restricted inhibitors have demonstrated clear efficacy in conditions where enhancing fecal bile acid excretion is the primary goal, such as chronic constipation and certain forms of cholestasis. Systemic inhibitors, with their unique ability to promote renal bile acid clearance, represent a potentially more effective strategy for severe obstructive cholestatic diseases.
The choice of an optimal ASBT inhibitor for a specific indication will depend on a careful consideration of the underlying pathophysiology and the desired therapeutic outcome. Future research should focus on more direct, head-to-head comparative studies in a wider range of preclinical models to further elucidate the relative strengths and weaknesses of different inhibitors. Additionally, a deeper understanding of the long-term consequences of modulating the enterohepatic circulation, including effects on the gut microbiome and systemic metabolism, will be critical for the continued development of this exciting class of drugs.
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A Head-to-Head Comparison of SC-435 Mesylate and Ezetimibe in Cholesterol Reduction
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, the inhibition of intestinal cholesterol absorption remains a cornerstone of managing hypercholesterolemia. Ezetimibe, a well-established Niemann-Pick C1-Like 1 (NPC1L1) inhibitor, has been a clinical mainstay for years. However, the exploration of alternative pathways to modulate cholesterol homeostasis continues. This guide provides a detailed, head-to-head comparison of ezetimibe and SC-435 mesylate, a preclinical inhibitor of the apical sodium-codependent bile acid transporter (ASBT). By examining their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, this document offers a comprehensive resource for researchers in cardiovascular drug discovery.
Unraveling the Mechanisms of Action: Two Distinct Approaches to Lowering Cholesterol
Ezetimibe and this compound achieve their cholesterol-lowering effects through fundamentally different, yet complementary, pathways within the enterohepatic circulation.
Ezetimibe: Direct Blockade of Cholesterol Absorption
Ezetimibe's mechanism of action is centered on the direct inhibition of the NPC1L1 protein, a critical transporter for cholesterol and other sterols across the brush border membrane of enterocytes in the small intestine[1][2]. By binding to NPC1L1, ezetimibe effectively blocks the uptake of dietary and biliary cholesterol into the enterocytes[1][2][3]. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream[4][5].
Figure 2. Mechanism of action of this compound.
Performance Evaluation: A Preclinical Head-to-Head Analysis
Direct comparative clinical trial data for this compound and ezetimibe is unavailable, as this compound remains in the preclinical stage of development. However, a key study in a murine model of atherosclerotic coronary heart disease provides valuable insights into their relative efficacy.
In Vivo Efficacy in a Murine Model
A study utilizing SR-BI/apoE double knockout (dKO) mice, a model that develops hypercholesterolemia and occlusive coronary atherosclerosis, directly compared the effects of ezetimibe and this compound.[6] The findings from this study are summarized in the table below.
| Compound | Dose | Effect on IDL/LDL-sized Lipoprotein Cholesterol | Effect on Median Lifespan |
| Ezetimibe | 0.005% (w/w) in chow | 35% decrease | 27% increase |
| This compound | 0.01% (w/w) in chow | 37% decrease | 57% prolongation |
Data sourced from a study in SR-BI/apoE double knockout mice.[6]
In this preclinical model, both compounds demonstrated significant efficacy in reducing pro-atherogenic lipoproteins. Notably, while the reduction in IDL/LDL cholesterol was comparable between the two agents, this compound exhibited a more pronounced effect on extending the lifespan of these disease-prone mice.[6] This suggests that the indirect mechanism of depleting hepatic cholesterol through the inhibition of bile acid reabsorption may confer additional benefits beyond direct cholesterol absorption blockade in this specific model.
Clinical Efficacy of Ezetimibe
Ezetimibe has a well-documented clinical profile. As a monotherapy, ezetimibe typically reduces LDL cholesterol levels by 15-22%.[5] When added to statin therapy, it provides an additional 21-27% reduction in LDL cholesterol.[5] The IMPROVE-IT trial, a large-scale clinical study, demonstrated that the addition of ezetimibe to simvastatin therapy in patients with acute coronary syndrome resulted in a 24% further reduction in LDL cholesterol and a significant, albeit modest, 2% reduction in cardiovascular events.[7]
Pharmacokinetic and Safety Profiles
A comprehensive comparison of the pharmacokinetic and safety profiles is limited by the preclinical status of this compound.
Ezetimibe
-
Pharmacokinetics : Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized to its active glucuronide metabolite. Both ezetimibe and its metabolite undergo enterohepatic recycling, contributing to a long elimination half-life of approximately 22 hours, which supports once-daily dosing.[5][8] Food does not significantly affect its bioavailability.[8]
-
Safety Profile : Ezetimibe is generally well-tolerated. The most commonly reported side effects include upper respiratory tract infections, diarrhea, and joint pain.[4] When used in combination with statins, there may be an increased risk of muscle pain.[4] Serious side effects are rare.[4]
This compound
-
Pharmacokinetics : Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and metabolic pathways, are not extensively available in the public domain. As an ASBT inhibitor intended for intestinal action, it is plausible that systemic absorption may be limited by design to minimize off-target effects.
-
Safety Profile : The safety profile of this compound in humans has not been established. As a class, ASBT inhibitors have been investigated for various indications, and their systemic side effects would be a key consideration in their clinical development.
Experimental Protocols for Comparative Evaluation
To further elucidate the comparative efficacy and mechanisms of this compound and ezetimibe, standardized in vitro and in vivo experimental models are essential. Below are representative protocols that can be adapted for a direct comparison.
In Vitro Cholesterol Uptake Assay
This assay is designed to measure the direct inhibitory effect of the compounds on cholesterol uptake in a relevant cell line.
Figure 3. Workflow for in vitro cholesterol uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Plate Caco-2 cells (a human intestinal epithelial cell line that expresses NPC1L1) in a 96-well plate and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare stock solutions of this compound and ezetimibe in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in serum-free culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add the prepared compound dilutions or a vehicle control. Pre-incubate the cells for 1 hour at 37°C.
-
Cholesterol Uptake: Prepare a working solution of a fluorescently-labeled cholesterol analog (e.g., NBD-cholesterol) in serum-free medium. Add this solution to each well and incubate for 2-4 hours at 37°C.
-
Termination and Measurement: Aspirate the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized fluorescent cholesterol. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm for NBD).
-
Data Analysis: Calculate the percentage of cholesterol uptake inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value for each compound.
In Vivo Hypercholesterolemia Model
This protocol outlines a general approach to induce hypercholesterolemia in an animal model to assess the in vivo efficacy of the test compounds.
Figure 4. Workflow for in vivo hypercholesterolemia model.
Step-by-Step Methodology:
-
Animal Model: Use male C57BL/6J mice, a commonly used strain for studying diet-induced hypercholesterolemia.
-
Diet-Induced Hypercholesterolemia: After a one-week acclimatization period on a standard chow diet, switch the mice to a high-fat, high-cholesterol diet to induce elevated plasma cholesterol levels. Maintain this diet for the duration of the study.
-
Treatment Groups: After 4 weeks on the atherogenic diet, randomly assign the mice to different treatment groups: vehicle control, this compound (at various doses), and ezetimibe (at various doses).
-
Drug Administration: Administer the compounds or vehicle daily via oral gavage for a period of 4 to 8 weeks.
-
Monitoring and Sample Collection: Monitor the body weight and food consumption of the animals weekly. At the end of the treatment period, collect blood samples for lipid analysis and harvest tissues (liver, small intestine) for further molecular analysis.
-
Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
-
Gene Expression Analysis: Isolate RNA from liver and intestinal tissues and perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of genes involved in cholesterol metabolism, such as NPC1L1, ASBT, HMG-CoA reductase, and the LDL receptor.
Conclusion and Future Directions
The head-to-head comparison of this compound and ezetimibe reveals two distinct yet effective strategies for lowering LDL cholesterol at the preclinical level. Ezetimibe, with its well-defined clinical profile, acts as a direct inhibitor of cholesterol absorption. This compound, an ASBT inhibitor, offers an alternative, indirect approach by enhancing the liver's consumption of cholesterol for bile acid synthesis.
The preclinical data in a relevant disease model suggest that ASBT inhibition with this compound may offer comparable, if not superior, benefits in terms of overall survival, warranting further investigation. Future research should focus on elucidating the detailed pharmacokinetic and safety profile of this compound and other ASBT inhibitors. Ultimately, clinical trials will be necessary to determine the therapeutic potential of this class of compounds in the management of hypercholesterolemia, both as a monotherapy and in combination with other lipid-lowering agents. The complementary mechanisms of action of NPC1L1 and ASBT inhibitors also raise the intriguing possibility of a dual-inhibition strategy for a more potent reduction in LDL cholesterol.
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A Comparative Guide to SC-435 Mesylate and Statin Combination Therapy for Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of SC-435 mesylate in combination with statins for the management of hyperlipidemia. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this therapeutic strategy, benchmarked against established and emerging alternatives. The information herein is grounded in preclinical and clinical data, with a focus on mechanistic rationale and experimental validation.
The Evolving Landscape of Hyperlipidemia Management: Beyond Statin Monotherapy
Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) in the bloodstream, is a cornerstone of atherosclerotic cardiovascular disease (ASCVD). For decades, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors, or statins, have been the first-line therapy, effectively reducing LDL-C and cardiovascular events.[1] Statins inhibit the rate-limiting step in cholesterol biosynthesis, leading to an upregulation of hepatic LDL receptors and increased clearance of LDL-C from circulation.[2]
However, a significant portion of high-risk patients fail to achieve optimal LDL-C goals with statin monotherapy due to insufficient efficacy or statin intolerance, which often manifests as muscle-related side effects.[1] This clinical gap has spurred the development of non-statin therapies that can be used in combination with statins to achieve more aggressive LDL-C reduction through complementary mechanisms of action. This guide focuses on a promising, albeit preclinical, agent, this compound, and compares its potential combination with statins against other established and novel therapeutic options.
This compound: A Novel Approach to Cholesterol Lowering
This compound is an inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[3] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum, a critical step in the enterohepatic circulation.
Mechanism of Action: Disrupting Enterohepatic Circulation
By inhibiting ASBT, this compound effectively blocks the reabsorption of bile acids, leading to their increased fecal excretion.[3] This interruption of the enterohepatic circulation compels the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool. The increased hepatic demand for cholesterol results in the upregulation of hepatic LDL receptors, leading to enhanced clearance of LDL-C from the plasma.[3]
Figure 1: Mechanism of action of this compound.
The Synergistic Potential: this compound in Combination with Statins
The distinct mechanisms of action of this compound and statins present a compelling rationale for their combined use. While statins directly inhibit cholesterol synthesis, this compound promotes cholesterol catabolism into bile acids. This dual approach is hypothesized to result in a more profound reduction in LDL-C than either agent alone.
Preclinical Evidence: A Study in Guinea Pigs
The guinea pig is a well-regarded animal model for studying cholesterol and lipoprotein metabolism due to its lipid profile being similar to that of humans.[4][5] A key preclinical study investigated the effects of this compound as monotherapy and in combination with simvastatin in guinea pigs.
Experimental Design: Male Hartley guinea pigs were fed a hypercholesterolemic diet for a period of 4 weeks. The animals were divided into different treatment groups, including a control group, a group receiving this compound monotherapy, and a group receiving a combination of this compound and simvastatin. Plasma lipid profiles were analyzed at the end of the study.
Key Findings: Guinea pigs treated with the highest dose of this compound (13.4 mg/kg/day) exhibited a significant 44% reduction in LDL-cholesterol concentrations compared to the control group.[3] While the specific quantitative data for the combination therapy from this particular study is not detailed in the available literature, the rationale for such a combination is strong. Atorvastatin and simvastatin have been shown to effectively lower LDL cholesterol in guinea pigs by an average of 48% and 61% at doses of 10 and 20 mg/kg, respectively.[3] The combination of two agents with distinct mechanisms is expected to yield an additive or synergistic effect on LDL-C reduction.
Performance Comparison with Other Alternatives
The therapeutic landscape for hyperlipidemia offers several alternatives to a potential this compound and statin combination. The following sections provide a comparative overview of these alternatives, supported by experimental data.
Ezetimibe + Statin
Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[6] This mechanism complements that of statins, which reduce cholesterol synthesis.
Clinical Efficacy: The addition of ezetimibe to statin therapy has been shown to provide an additional 15-20% reduction in LDL-C levels.[6] A meta-analysis of 14 trials demonstrated that adding ezetimibe to a high-intensity statin resulted in a significant incremental lowering of LDL-C by 14%.[7] The IMPROVE-IT trial, a landmark study, found that adding ezetimibe to simvastatin in patients after acute coronary syndrome lowered LDL cholesterol by 24% and reduced the risk of cardiovascular events by 2%.[8]
PCSK9 Inhibitors + Statin
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors in the liver.[9] By inhibiting PCSK9, monoclonal antibodies like alirocumab and evolocumab, and the small interfering RNA (siRNA) inclisiran, increase the number of available LDL receptors, leading to a dramatic reduction in plasma LDL-C.
Clinical Efficacy: PCSK9 inhibitors, when added to statin therapy, can lower LDL-C by an additional 50-60%.[10] Clinical trials have consistently demonstrated their potent LDL-C-lowering effects. For instance, in the ORION-10 and ORION-11 trials, inclisiran, on top of maximally tolerated statin therapy, resulted in a placebo-corrected LDL-C reduction of 52.3% and 49.9%, respectively, at day 510.[8] Both alirocumab and evolocumab have also shown comparable efficacy in reducing LDL-C levels in patients with familial hypercholesterolemia.[4]
Bempedoic Acid + Statin
Bempedoic acid is an ATP-citrate lyase (ACLY) inhibitor, which acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[11] A key feature of bempedoic acid is that it is a prodrug activated primarily in the liver, with limited exposure to skeletal muscle, potentially reducing the risk of muscle-related side effects.[11]
Clinical Efficacy: In clinical trials, bempedoic acid has been shown to reduce LDL-C by 17-28% as a monotherapy.[12] When added to statin therapy, it provides an additional LDL-C reduction. Dose-response models predict that combining bempedoic acid with a low dose of a statin can achieve similar LDL-C lowering as a much higher dose of the statin alone.[13] For example, atorvastatin 20 mg plus bempedoic acid 180 mg is predicted to lower LDL-C by 54%, which is comparable to the 54% reduction seen with atorvastatin 80 mg alone.[13]
Bile Acid Sequestrants + Statin
Bile acid sequestrants, such as cholestyramine and colesevelam, work by binding to bile acids in the intestine and preventing their reabsorption.[14] This mechanism is similar to that of this compound.
Clinical Efficacy: When added to statin therapy, bile acid sequestrants can provide an additional LDL-C reduction of approximately 16.2%.
Data Summary: A Head-to-Head Comparison
| Therapeutic Strategy | Mechanism of Action | Additional LDL-C Reduction (with Statin) | Key Supporting Evidence |
| This compound + Statin | ASBT Inhibition + HMG-CoA Reductase Inhibition | Preclinical data suggests significant reduction | Guinea Pig Studies[3] |
| Ezetimibe + Statin | NPC1L1 Inhibition + HMG-CoA Reductase Inhibition | ~15-25% | IMPROVE-IT Trial[8] |
| PCSK9 Inhibitors + Statin | PCSK9 Inhibition + HMG-CoA Reductase Inhibition | ~50-60% | FOURIER, ODYSSEY, ORION Trials[8][10] |
| Bempedoic Acid + Statin | ACLY Inhibition + HMG-CoA Reductase Inhibition | ~17-28% (as monotherapy) | CLEAR Outcomes Trial[12] |
| Bile Acid Sequestrants + Statin | Bile Acid Sequestration + HMG-CoA Reductase Inhibition | ~16% | Meta-analysis of RCTs |
Experimental Protocols
Preclinical Efficacy Assessment in a Guinea Pig Model of Hyperlipidemia
Objective: To evaluate the lipid-lowering efficacy of a test compound alone and in combination with a statin.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used due to their human-like lipoprotein profile.[4][5]
-
Diet-Induced Hyperlipidemia: Animals are fed a high-fat, high-cholesterol diet for a minimum of 3-4 weeks to induce a stable hypercholesterolemic state.
-
Treatment Groups: Animals are randomized into several groups:
-
Vehicle Control (receiving the diet and vehicle)
-
Test Compound Monotherapy (e.g., this compound at various doses)
-
Statin Monotherapy (e.g., simvastatin at a clinically relevant dose)
-
Combination Therapy (Test Compound + Statin)
-
-
Dosing: Compounds are typically administered orally once daily for a period of 3-4 weeks.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period via cardiac puncture or from the retro-orbital sinus under anesthesia. Plasma is separated by centrifugation.
-
Lipid Profile Analysis (HPLC):
-
Principle: High-Performance Liquid Chromatography (HPLC) separates lipoproteins based on their size.
-
Sample Preparation: Plasma samples are diluted with an appropriate buffer.
-
Chromatography: A gel permeation chromatography (GPC) column is used to separate the lipoprotein fractions (VLDL, LDL, HDL).
-
Detection: The eluting fractions are passed through a detector (e.g., UV-Vis or a cholesterol assay reagent system) to quantify the cholesterol content in each fraction.
-
Data Analysis: The area under the curve for each lipoprotein peak is calculated to determine the concentration of cholesterol in each fraction.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between treatment groups.
Figure 2: Experimental workflow for preclinical efficacy assessment.
In Vivo Safety Pharmacology Assessment
Objective: To evaluate the potential adverse effects of a test compound on major physiological systems.
Methodology:
-
Core Battery Tests (ICH S7A/S7B Guidelines):
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is performed in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Respiratory System: Respiratory rate and tidal volume are measured in conscious animals using whole-body plethysmography.
-
-
Dose Selection: A range of doses, including and exceeding the anticipated therapeutic dose, are evaluated to establish a dose-response relationship for any observed adverse effects.
-
Data Analysis: The data are analyzed to identify any statistically significant and biologically relevant changes in the monitored parameters compared to a vehicle control group.
Conclusion and Future Directions
The combination of this compound with a statin represents a mechanistically sound approach to achieving significant LDL-C reduction. Preclinical data in a relevant animal model are promising. However, further research, including comprehensive preclinical safety studies and well-designed clinical trials, is necessary to establish the efficacy and safety of this combination in humans.
A thorough comparison with existing and emerging therapies is crucial for positioning any new agent in the clinical landscape. While PCSK9 inhibitors offer the most potent LDL-C lowering, their cost and injectable route of administration can be limiting factors. Orally administered agents like ezetimibe and bempedoic acid provide convenient and effective add-on options to statins. The future of hyperlipidemia management will likely involve a personalized approach, where the choice of therapy is tailored to the individual patient's risk profile, LDL-C goals, and tolerability. This compound, with its novel mechanism of action, could potentially carve out a niche in this evolving therapeutic paradigm, particularly if it demonstrates a favorable safety profile and synergistic efficacy with statins in clinical settings.
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Effects of Combined Therapy with Ezetimibe Plus Simvastatin After Drug-Eluting Stent Implantation in a Porcine Coronary Restenosis Model. PMC. Retrieved from [Link]
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1-[4-[4[(4 R,5 R)-3,3-Dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane Methanesulfonate (SC-435), an Ileal Apical Sodium-Codependent Bile Acid Transporter Inhibitor Alters Hepatic Cholesterol Metabolism and Lowers Plasma Low-Density Lipoprotein-Cholesterol Concentrations in Guinea Pigs. DOI. Retrieved from [Link]
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Hypocholesterolemic effects of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in the guinea pig: atorvastatin versus simvastatin. PubMed. Retrieved from [Link]
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Effect of Ezetimibe Added to High-Intensity Statin Therapy on Low-Density Lipoprotein Cholesterol Levels: A Meta-Analysis. PMC. Retrieved from [Link]
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A Meta-Analysis Assessing Additional LDL-C Reduction from Addition of a Bile Acid Sequestrant to Statin Therapy. PubMed. Retrieved from [Link]
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Upfront Combination of Statin and Ezetimibe for Patients With Acute Coronary Syndrome: Time for a New Approach? American Heart Association Journals. Retrieved from [Link]
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Effects of Alirocumab and Evolocumab on Cardiovascular Mortality and LDL-C: Stratified According to the Baseline LDL-C Levels. IMR Press. Retrieved from [Link]
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Efficacy and safety of inclisiran versus PCSK9 inhibitor versus statin plus ezetimibe therapy in hyperlipidemia: a systematic review and network meta-analysis. PMC. Retrieved from [Link]
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PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice. PMC. Retrieved from [Link]
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Effect of Bile Acid Sequestrants on the Risk of Cardiovascular Events: A Mendelian Randomization Analysis. American Heart Association Journals. Retrieved from [Link]
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Bempedoic acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions. MDPI. Retrieved from [Link]
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A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. PMC. Retrieved from [Link]
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Efficacy of Alirocumab, Evolocumab, and Inclisiran in Patients with Hypercholesterolemia at Increased Cardiovascular Risk. MDPI. Retrieved from [Link]
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Pharmacodynamic effect of bempedoic acid and statin combinations: predictions from a dose–response model. Oxford Academic. Retrieved from [Link]
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Use of Combination Statin and Bile Acid Sequestrant Therapy to Treat Dyslipidemia. SpringerLink. Retrieved from [Link]
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RPLC-ion-trap-FTMS method for lipid profiling of plasma: method validation and application to p53 mutant mouse model. Scholarly Publications Leiden University. Retrieved from [Link]
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Study Details | NCT07268625 | Evaluating Bioequivalence of a Fixed Dose Combination Versus Individual Tablets of Bempedoic Acid / Ezetimibe, and Atorvastatin. ClinicalTrials.gov. Retrieved from [Link]
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(PDF) Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Long-Term Efficacy of SC-435 Mesylate in Preclinical Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. The quest for novel therapeutic agents that can effectively halt or reverse the progression of this disease is a paramount goal in cardiovascular research. This guide provides a comprehensive comparison of SC-435 mesylate, a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), with established and emerging therapies in preclinical models of atherosclerosis. Through a detailed examination of its mechanism of action, long-term efficacy data, and a head-to-head comparison with other agents, this document serves as a critical resource for researchers engaged in the development of next-generation anti-atherosclerotic drugs.
The Scientific Rationale: Targeting Bile Acid Reabsorption in Atherosclerosis
The enterohepatic circulation of bile acids plays a pivotal role in cholesterol homeostasis. The apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT), is the primary protein responsible for the reabsorption of bile acids in the terminal ileum. Inhibition of ASBT presents a compelling therapeutic strategy for lowering cholesterol levels and mitigating atherosclerosis.
By blocking ASBT, this compound disrupts the reabsorption of bile acids, leading to their increased fecal excretion. This interruption of the enterohepatic circulation triggers a compensatory response in the liver, where the synthesis of new bile acids from cholesterol is upregulated. This process increases the demand for cholesterol, leading to an upregulation of hepatic low-density lipoprotein (LDL) receptors and enhanced clearance of LDL cholesterol from the circulation, a key driver of atherosclerosis.[1]
Visualizing the Mechanism: this compound's Impact on Cholesterol Metabolism
Caption: Long-term atherosclerosis study workflow.
Detailed Methodologies
1. Animal Model and Housing:
-
Strain: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6J background, aged 6-8 weeks at the start of the study.
-
Housing: Mice should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet and Treatment Groups:
-
Acclimatization: One week of standard chow diet upon arrival.
-
Atherogenic Diet: All mice are switched to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol for the entire 16-week duration. [2]* Treatment Groups (n=10-15 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: Atorvastatin (e.g., 10 mg/kg/day)
-
Group 4: Rosuvastatin (e.g., 5 mg/kg/day)
-
Group 5: Ezetimibe (e.g., 10 mg/kg/day)
-
Group 6: Bempedoic acid (e.g., 30 mg/kg/day)
-
-
Administration: All treatments are administered daily via oral gavage.
3. In-Life Monitoring and Sample Collection:
-
Body Weight and Food Intake: Monitored weekly.
-
Blood Collection: Blood samples are collected via the tail vein at baseline (week 0), midpoint (week 8), and at termination (week 16) for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
4. Terminal Procedures and Tissue Harvest:
-
Fasting: Mice are fasted for 4-6 hours before termination.
-
Anesthesia and Euthanasia: Mice are anesthetized with isoflurane, and blood is collected via cardiac puncture. Euthanasia is performed by an approved method.
-
Perfusion and Tissue Collection: The vascular system is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The aorta (from the heart to the iliac bifurcation) and the liver are carefully dissected.
5. Atherosclerotic Plaque Analysis:
-
En Face Analysis: The aorta is opened longitudinally, stained with Oil Red O, and the total plaque area is quantified as a percentage of the total aortic surface area using image analysis software.
-
Aortic Root Histology: The heart and aortic root are embedded in OCT compound, and serial cryosections are prepared. Sections are stained with:
-
Oil Red O for neutral lipids.
-
Hematoxylin and eosin (H&E) for general morphology.
-
Masson's trichrome for collagen content (fibrous cap thickness).
-
Immunohistochemistry for macrophage (e.g., Mac-2/CD68) and smooth muscle cell (e.g., α-actin) content.
-
-
Quantitative Analysis: Lesion area and composition are quantified using image analysis software.
6. Gene Expression Analysis:
-
RNA Extraction: RNA is extracted from a portion of the liver.
-
Quantitative Real-Time PCR (qPCR): Gene expression of key targets involved in cholesterol metabolism (e.g., Cyp7a1, Hmgcr, Ldlr) is quantified.
7. Statistical Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance between groups is determined using one-way ANOVA with an appropriate post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is considered statistically significant.
Conclusion and Future Directions
This compound, as a potent ASBT inhibitor, demonstrates significant long-term efficacy in reducing hypercholesterolemia and atherosclerotic plaque development in the well-established ApoE-/- mouse model. Its unique mechanism of action, centered on enhancing the body's natural cholesterol disposal pathway, positions it as a promising therapeutic candidate, both as a monotherapy and in combination with other lipid-lowering agents.
The provided comparative data and detailed experimental protocol offer a robust framework for researchers to further validate and extend these findings. Future long-term studies directly comparing this compound with other leading therapies within the same experimental design are crucial to definitively establish its relative efficacy and potential clinical utility. Such studies will be instrumental in guiding the development of novel and more effective treatment strategies for the millions of individuals affected by atherosclerotic cardiovascular disease.
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Comparative efficacy of the addition of ezetimibe to statin vs statin titration in patients with hypercholesterolaemia: systematic review and meta-analysis. International Journal of Clinical Practice. [Link]
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Ezetimibe and atherosclerotic cardiovascular disease: a systematic review and meta-analysis. Frontiers in Cardiovascular Medicine. [Link]
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Bempedoic acid and its role in contemporary management of hyperlipidemia in atherosclerosis. Future Cardiology. [Link]
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Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor Bempedoic Acid. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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A Paradigm Shift in Hypercholesterolemia Treatment: A Comparative Analysis of SC-435 Mesylate and Traditional Bile Acid Sequestrants
For decades, the management of hypercholesterolemia has been a cornerstone of cardiovascular disease prevention. Among the therapeutic arsenal, bile acid sequestrants have long been established as a non-systemic approach to lowering low-density lipoprotein cholesterol (LDL-C). However, the advent of novel mechanistic classes, such as apical sodium-codependent bile acid transporter (ASBT) inhibitors, exemplified by SC-435 mesylate, prompts a critical re-evaluation of treatment strategies. This guide provides a comprehensive comparative analysis of this compound and traditional bile acid sequestrants—cholestyramine, colestipol, and colesevelam—grounded in experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.
Delineating the Mechanisms: A Tale of Two Strategies
A fundamental distinction between this compound and traditional bile acid sequestrants lies in their mode of action within the gastrointestinal tract. While both aim to interrupt the enterohepatic circulation of bile acids, they achieve this through fundamentally different molecular interactions.
The Sequestration Approach: A Physical Entrapment
Traditional bile acid sequestrants are large, non-absorbable polymers that act as anion-exchange resins.[1][2] Their cationic charge facilitates the binding of negatively charged bile acids in the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces.[1][2] This physical sequestration prevents the reabsorption of bile acids, compelling the liver to upregulate the synthesis of new bile acids from cholesterol to replenish the depleted pool. This increased demand for cholesterol leads to an upregulation of hepatic LDL receptors, enhancing the clearance of LDL-C from the bloodstream.[1][2]
dot
Caption: Mechanism of traditional bile acid sequestrants.
The ASBT Inhibition Strategy: A Targeted Blockade
This compound represents a more targeted approach. It is a potent inhibitor of the apical sodium-codependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[3][4] This transporter is primarily responsible for the active reabsorption of bile acids from the terminal ileum back into the portal circulation. By inhibiting ASBT, SC-435 effectively blocks this reuptake mechanism, leading to increased fecal excretion of bile acids.[5][6] Similar to sequestrants, this interruption of the enterohepatic circulation stimulates hepatic bile acid synthesis from cholesterol, upregulates LDL receptors, and ultimately lowers plasma LDL-C levels.[5][7]
dot
Caption: Mechanism of this compound (ASBT inhibitor).
Comparative Efficacy: Insights from Preclinical and In Vitro Data
Direct head-to-head clinical trials comparing this compound with traditional bile acid sequestrants are not yet available. However, a comparative analysis can be inferred from existing preclinical and in vitro studies.
LDL-C Lowering Potential
Preclinical studies in guinea pigs have demonstrated the potent LDL-C lowering effects of SC-435. In one study, a high dose of SC-435 monotherapy resulted in a 40% reduction in LDL-C compared to controls.[6] When combined with simvastatin, the reduction in LDL-C reached 70%.[6]
Traditional bile acid sequestrants have a long history of clinical use and their efficacy is well-documented. Monotherapy with these agents typically results in LDL-C reductions of 15% to 30%.[8] Colesevelam, a second-generation sequestrant, is reported to be four to six times more potent than cholestyramine in lowering total and LDL-C levels.[9]
| Compound Class | Agent | LDL-C Reduction (Monotherapy) | Supporting Evidence |
| ASBT Inhibitor | SC-435 | ~40% (in guinea pigs) | [6] |
| Bile Acid Sequestrant | Cholestyramine | 15-30% | [8] |
| Bile Acid Sequestrant | Colestipol | 15-30% | [8] |
| Bile Acid Sequestrant | Colesevelam | 15-30% | [8] |
Table 1: Comparative LDL-C Lowering Efficacy.
Bile Acid Binding and Excretion
The efficacy of these agents is directly linked to their ability to increase fecal bile acid excretion.
-
SC-435: In guinea pigs, high-dose SC-435 treatment led to a 2.5-fold increase in fecal bile acid excretion.[6]
-
Bile Acid Sequestrants: The binding capacity of sequestrants varies. In vitro studies have shown that cholestyramine has a rapid binding rate for various bile acids.[10] Colesevelam has a high affinity for both dihydroxy and trihydroxy bile acids.[9] In vivo studies in rodents demonstrated that colesevelam was at least twice as potent as cholestyramine in increasing fecal bile acid excretion.
Safety and Tolerability: A Key Differentiator
The side effect profiles of ASBT inhibitors and bile acid sequestrants are a critical consideration in their clinical application.
Gastrointestinal Side Effects
-
Bile Acid Sequestrants: The most common adverse effects associated with traditional sequestrants are gastrointestinal in nature, including constipation, bloating, and abdominal discomfort.[11] These effects are often dose-limiting and can lead to poor patient adherence.
-
ASBT Inhibitors: Clinical trials with other ASBT inhibitors have also reported dose-dependent diarrhea and abdominal pain.[12] This is a direct consequence of increased bile acid concentrations in the colon.
Systemic Effects and Drug Interactions
-
Bile Acid Sequestrants: Being non-absorbable, sequestrants have a favorable systemic safety profile. However, their binding properties can interfere with the absorption of concomitant medications and fat-soluble vitamins (A, D, E, and K).[11]
-
This compound: As a non-absorbable ASBT inhibitor, SC-435 is also expected to have minimal systemic side effects.[5] The potential for drug-drug interactions is likely lower than that of sequestrants, as it does not physically bind to other molecules in the same manner.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of this compound and traditional bile acid sequestrants, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Bile Acid Binding Assay (for Sequestrants)
Objective: To determine and compare the bile acid binding capacity and kinetics of cholestyramine, colestipol, and colesevelam.
Methodology:
-
Preparation of Bile Acid Solutions: Prepare solutions of individual bile acids (e.g., glycocholic acid, taurocholic acid) at various concentrations in a buffer simulating intestinal pH (e.g., pH 6.8).
-
Incubation: Incubate a fixed amount of each sequestrant with the bile acid solutions at 37°C with constant agitation for different time points (for kinetic analysis) or until equilibrium is reached (for capacity analysis).
-
Separation: Centrifuge the samples to pellet the sequestrant-bile acid complex.
-
Quantification: Measure the concentration of unbound bile acids in the supernatant using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the amount of bile acid bound per gram of sequestrant. For equilibrium studies, fit the data to a binding isotherm (e.g., Langmuir) to determine the maximum binding capacity (Bmax) and the binding affinity (Kd).
dot
Caption: Workflow for in vitro bile acid binding assay.
In Vivo Evaluation in a Hypercholesterolemic Animal Model
Objective: To compare the in vivo efficacy and mechanism of action of this compound and a representative bile acid sequestrant (e.g., colesevelam).
Animal Model: Male Hartley guinea pigs or apoE-/- mice on a high-cholesterol diet are suitable models due to their human-like lipoprotein metabolism.[5][6]
Methodology:
-
Acclimatization and Diet: Acclimatize animals and feed them a high-cholesterol diet to induce hypercholesterolemia.
-
Treatment Groups: Randomly assign animals to treatment groups: Vehicle control, this compound, and the comparator sequestrant at various doses.
-
Drug Administration: Administer the compounds orally for a predefined period (e.g., 4-12 weeks).
-
Sample Collection: Collect blood samples periodically for lipid analysis and feces for bile acid analysis. At the end of the study, collect liver tissue.
-
Biochemical Analyses:
-
Plasma Lipids: Measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Fecal Bile Acids: Quantify total fecal bile acid excretion using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Hepatic Gene and Protein Expression:
-
Cholesterol 7α-hydroxylase (CYP7A1) activity: Measure the rate-limiting enzyme in bile acid synthesis using a radioisotopic assay or by quantifying its product, 7α-hydroxy-4-cholesten-3-one.[7][15][16]
-
LDL Receptor Expression: Quantify hepatic LDL receptor protein levels by immunoblotting or ligand blotting.[17][18]
-
-
dot
Caption: Workflow for in vivo comparative evaluation.
Conclusion and Future Directions
This compound, with its targeted inhibition of ASBT, represents a mechanistically distinct and potentially more potent alternative to traditional bile acid sequestrants for the management of hypercholesterolemia. Preclinical data suggest a significant LDL-C lowering effect, which warrants further investigation in clinical settings.
The key differentiators lie in the specificity of action and the potential for a more favorable side effect profile, particularly concerning drug-drug interactions. However, the potential for gastrointestinal side effects with ASBT inhibitors requires careful dose-finding studies.
Future research should focus on direct comparative clinical trials to definitively establish the relative efficacy and safety of this compound versus modern bile acid sequestrants like colesevelam. Furthermore, exploring the long-term effects of both classes of drugs on the gut microbiome and overall metabolic health will provide a more holistic understanding of their therapeutic value. The experimental frameworks outlined in this guide provide a robust starting point for such critical investigations.
References
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West KL, et al. SC-435, an ileal apical sodium-codependent bile acid transporter inhibitor alters mRNA levels and enzyme activities of selected genes involved in hepatic cholesterol and lipoprotein metabolism in guinea pigs. J Pharmacol Exp Ther. 2003;307(1):257-63. [Link]
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SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor: Hypocholesterolemic mechanisms of action in the guinea pig. ResearchGate. [Link]
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Plasma lipid and lipoprotein concentrations in control and SC-435 plus... ResearchGate. [Link]
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Lally, J et al. SC-435, an ileal apical sodium co-dependent bile acid transporter (ASBT) inhibitor lowers plasma cholesterol and reduces atherosclerosis in guinea pigs. Atherosclerosis. 2003;167(1):15-24. [Link]
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Bempedoic Acid, an Inhibitor of Cholesterol Biosynthesis, Reduces Cardiovascular Events. Medicina (Kaunas). 2023;59(5):953. [Link]
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Baghdasaryan, A et al. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans. Hepatology. 2023;78(3):709-724. [Link]
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Antilipemic Agent Bile Acid Sequestrants. StatPearls. [Link]
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Binding of bile acids to anion-exchanging drugs in vitro. Gut. 1972;13(6):490-4. [Link]
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Bile acid sequestrants - How do they work? (Pharmacology, Indications, Side effects). YouTube. [Link]
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Bile Acid Binding Resins: Cholestyramine, Cholestipol, Cholesevalam USMLE Step 1. YouTube. [Link]
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Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system. ResearchGate. [Link]
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Colesevelam hydrochloride: a novel bile acid-binding resin. Expert Opin Pharmacother. 2001;2(1):121-8. [Link]
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Computational models for drug inhibition of the human apical sodium-dependent bile acid transporter. Mol Pharm. 2009;6(5):1595-608. [Link]
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In vitro bile acid-binding capacity of different samples and... ResearchGate. [Link]
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Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Metabolites. 2022;12(7):643. [Link]
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Determination of hepatic cholesterol 7alpha-hydroxylase activity in man. J Lipid Res. 1976;17(3):257-61. [Link]
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Effect of the bile-acid sequestrant colestipol on postprandial serum bile-acid concentration: evaluation by bioluminescent enzymic analysis. Clin Chem. 1988;34(1):31-4. [Link]
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Pathways and Molecular Mechanisms Governing LDL Receptor Regulation. Circ Res. 2018;123(2):239-257. [Link]
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Draft Guidance on Cholestyramine. accessdata.fda.gov. [Link]
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Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood. J Lipid Res. 1997;38(4):765-73. [Link]
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Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system. PLoS One. 2023;18(10):e0292543. [Link]
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In vitro comparison of bile acid binding to colesevelam HCl and other bile acid sequestrants. ResearchGate. [Link]
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Exploring the Role of Bempedoic Acid in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives. J Clin Med. 2024;13(13):3768. [Link]
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General methods for the analysis of bile acids and related compounds in feces. ResearchGate. [Link]
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Animal models to study bile acid metabolism. ResearchGate. [Link]
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Regulation of hepatic LDL receptors by mTORC1 and PCSK9 in mice. J Clin Invest. 2012;122(4):1273-82. [Link]
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Extraction and quantitative determination of bile acids in feces. Edith Cowan University. [Link]
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In vitro Bioequivalence Studies in Tablet Formulation Containing 625 mg of Colesevelam Hydrochlorides. Walsh Medical Media. [Link]
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Animal Models to Study Bile Acid Metabolism. Curr Protoc Pharmacol. 2014;66:5.63.1-5.63.22. [Link]
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In vitro characterization of sodium glycocholate binding to cholestyramine resin. Pharm Res. 1996;13(4):603-9. [Link]
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ASBT/IBAT Inhibitors: A New Option for the Treatment of Cholestatic Pruritus. Front Pharmacol. 2018;9:944. [Link]
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Clinical utility of bile acid sequestrants in the treatment of dyslipidemia: a scientific review. South Med J. 2006;99(3):257-73. [Link]
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Detection and quantitation of low density lipoprotein (LDL) receptors in human liver by ligand blotting, immunoblotting, and radioimmunoassay. LDL receptor protein content is correlated with plasma LDL cholesterol concentration. J Clin Invest. 1986;78(3):816-23. [Link]
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Cholesterol 7 alpha-hydroxylase – Knowledge and References. Taylor & Francis. [Link]
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A Study of AZD8233 in Participants With Dyslipidemia. ClinicalTrials.gov. [Link]
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Stage-dependent Effects of Systemic ASBT Inhibition in a Cholestasis-induced Cholemic Nephropathy Mouse Model. ResearchGate. [Link]
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High-throughput UHPLC-MS to screen metabolites in feces for gut metabolic health. bioRxiv. [Link]
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Biology and Physiology of the LDL Receptor. National Lipid Association. [Link]
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Risks and wider benefits of bile acid sequestrant therapy. [Link]
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Efficacy and Safety of Bempedoic Acid in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease. J Clin Transl Hepatol. 2023;11(6):1349-1358. [Link]
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Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice. J Hepatol. 2021;74(4):887-895. [Link]
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An improved method for assay of cholesterol 7 alpha-hydroxylase activity. J Lipid Res. 1987;28(7):860-4. [Link]
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The LDL receptor is regulated by membrane cholesterol as revealed by fluorescence fluctuation analysis. J Lipid Res. 2018;59(9):1666-1678. [Link]
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A high-performance liquid chromatographic method for the assay of cholesterol 7 alpha-hydroxylase activity. Anal Biochem. 1991;196(2):412-6. [Link]
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Independent Validation Guide: SC-435 Mesylate (Volixibat) Research Findings
Executive Summary & Compound Identity
SC-435 Mesylate (chemically synonymous with the early development code for Volixibat ) is a highly potent, minimally absorbed inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).
Unlike systemic therapeutics, SC-435 is engineered for luminal restriction . Its primary mechanism is the interruption of enterohepatic circulation (EHC) within the terminal ileum. By blocking the reuptake of bile acids, it forces their excretion, thereby lowering serum bile acids (sBA) and reducing hepatic bile acid load—a critical endpoint for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[1][2]
This guide provides an independent framework to validate published findings regarding SC-435, focusing on its mechanistic integrity, comparative efficacy against approved IBAT inhibitors (Maralixibat, Odevixibat), and robust bench-level protocols.
Mechanistic Validation: The IBAT Inhibition Pathway
To validate SC-435, one must first confirm its site of action. The drug targets the SLC10A2 gene product (ASBT) on the apical membrane of ileocytes.
Mechanistic Logic
-
Normal Physiology: ~95% of bile acids are reabsorbed in the ileum via ASBT, recirculating to the liver via the portal vein.
-
SC-435 Intervention: SC-435 binds to the exofacial pocket of ASBT.
-
Downstream Effect: This blockade reduces the bile acid pool returning to the liver, stimulating hepatic de novo bile acid synthesis (via CYP7A1 upregulation) and lowering circulating atherogenic lipids and toxic bile salts.
Visualization: Enterohepatic Interruption
The following diagram illustrates the specific blockade point of SC-435 within the EHC.
Figure 1: Mechanism of Action. SC-435 targets the terminal ileum, blocking the ASBT transporter and shunting bile acids to the colon for excretion.
Comparative Pharmacology: SC-435 vs. Competitors
When designing validation experiments, it is crucial to benchmark SC-435 against approved alternatives. The table below synthesizes data from recent clinical and preclinical findings.
Key Insight for Researchers: While Maralixibat and Odevixibat are approved for pediatric indications (PFIC/ALGS), SC-435 (Volixibat) is currently carving a niche in adult cholestatic indications (PBC/PSC), potentially due to a distinct tolerability profile regarding diarrhea, a class-wide side effect.
| Feature | This compound (Volixibat) | Maralixibat (Livmarli) | Odevixibat (Bylvay) |
| Target | ASBT (IBAT) Inhibitor | ASBT (IBAT) Inhibitor | ASBT (IBAT) Inhibitor |
| Systemic Absorption | Minimal (Luminally restricted) | Minimal (<1% bioavailability) | Minimal (Negligible) |
| Primary Indication | Adult Cholestasis (PBC, PSC) | Pediatric (ALGS, PFIC) | Pediatric (PFIC, ALGS) |
| Potency (IC50) | ~0.5 - 5 nM (hASBT) | ~0.5 - 1 nM (hASBT) | ~0.2 - 1 nM (hASBT) |
| sBA Reduction | >50% reduction in 75% of patients (Phase 2b) | Significant reduction observed | Significant reduction observed |
| Formulation Advantage | Mesylate salt enhances solubility (>39 mg/mL) | Chloride salt | Free acid/Salt |
Technical Note on Potency: Published IC50 values vary significantly based on the substrate concentration ([3H]-Taurocholate) and cell line (CHO vs. HEK293). In your validation, run SC-435 alongside Maralixibat as a positive control. If SC-435 shows >10x shift in IC50 compared to Maralixibat, check your mesylate salt solubility—improper dissolution in DMSO is a common source of error.
Experimental Validation Protocol
To independently validate the potency of SC-435, the In Vitro [3H]-Taurocholate Uptake Assay is the gold standard.
A. Experimental Workflow Logic
The following diagram outlines the critical path for a self-validating uptake assay.
Figure 2: Validation Workflow. A step-by-step path for quantifying ASBT inhibition using radiolabeled substrates.
B. Detailed Protocol: [3H]-Taurocholate Inhibition Assay
Objective: Determine the IC50 of this compound in hASBT-overexpressing HEK293 cells.
Materials:
-
Compound: this compound (dissolved in 100% DMSO to 10 mM stock).
-
Substrate: [3H]-Taurocholate (specific activity ~1-5 Ci/mmol).
-
Cells: HEK293 stably transfected with human SLC10A2 (ASBT).
-
Buffer: HBSS (pH 7.4) containing 137 mM NaCl (Sodium is required for transport).
Step-by-Step Methodology:
-
Cell Seeding (Day -1):
-
Seed hASBT-HEK293 cells in 24-well plates coated with Poly-D-Lysine.
-
Control: Seed wild-type (untransfected) HEK293 cells in parallel wells to determine non-specific background uptake.
-
-
Preparation (Day 0):
-
Wash cells 2x with warm HBSS.
-
Equilibrate cells in HBSS for 10 minutes at 37°C.
-
Critical Step: Ensure this compound is fully solubilized. The mesylate form is highly soluble (>30 mg/mL in aqueous buffers), but stock solutions should be made in DMSO to prevent hydrolysis over long-term storage.
-
-
Uptake Reaction:
-
Prepare dosing solution: 10 µM Taurocholate (spiked with 0.5 µCi/mL [3H]-TC) + SC-435 (Concentration range: 0.1 nM to 1000 nM).
-
Initiate uptake by replacing buffer with dosing solution.
-
Incubate for 10 minutes at 37°C.
-
Scientist's Note: Do not exceed 15 minutes. You must measure the initial rate of transport to ensure linearity.
-
-
Termination:
-
Aspirate dosing solution immediately.
-
Wash 3x with Ice-Cold PBS containing 1 mM BSA (BSA helps strip surface-bound radiolabel).
-
-
Quantification:
-
Lyse cells with 0.1 N NaOH (200 µL/well) for 30 minutes.
-
Transfer lysate to scintillation vials.
-
Measure radioactivity (CPM) via liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific uptake (Wild-Type wells) from total uptake.
-
Normalize data to "Vehicle Control" (DMSO only, 100% uptake).
-
Fit curve using non-linear regression (log(inhibitor) vs. response) to calculate IC50.
-
References
-
Mirum Pharmaceuticals. (2024).[3] Volixibat (SC-435) Mechanism of Action and Clinical Trials in Cholestatic Liver Diseases. Mirum Clinical Trials. [Link]
-
Comparison of IBAT Inhibitors. (2025). Indirect Comparison of Maralixibat and Odevixibat for PFIC. National Institutes of Health (PubMed). [Link]
-
BioSpace. (2024). Volixibat Granted Breakthrough Therapy Designation for Cholestatic Pruritus in PBC.[1] BioSpace News. [Link]
-
ClinicalTrials.gov. (2024). A Study to Evaluate Efficacy and Safety of Volixibat in Patients With Itching Caused by PBC (VANTAGE). U.S. National Library of Medicine. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of SC-435 Mesylate and Other Investigational Compounds
In the fast-paced environment of drug discovery and development, the proper handling and disposal of investigational compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the disposal of SC-435 mesylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is founded on the precautionary principle, treating this compound as a potent, potentially cytotoxic agent. These procedures are designed to meet rigorous safety standards and can be adapted for other investigational pharmaceuticals with unknown hazard profiles.
Part 1: Core Directive - Hazard Assessment & the Precautionary Principle
As this compound is an investigational compound, comprehensive hazard data is likely unavailable. Therefore, it must be handled as a hazardous substance with the potential for cytotoxic, mutagenic, or other toxic effects. The foundational principle of this guide is to minimize exposure and prevent environmental release through stringent containment and disposal protocols. All personnel handling this compound must be trained on the potential hazards and the procedures outlined below. The responsibility for proper waste characterization and disposal lies with the generator of the waste.[1]
Part 2: Scientific Integrity & Logic - A Self-Validating System of Protocols
The following protocols are designed to create a closed-loop system of safety, ensuring that from the moment of use to the point of final disposal, this compound is contained and managed according to best practices for potent pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Given the unknown but potentially high potency of this compound, a comprehensive PPE strategy is non-negotiable. The goal is to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers protection in case the outer glove is breached. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Prevents accidental splashes from reaching the eyes. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form. | Mitigates the risk of inhaling aerosolized particles of the compound. |
This PPE ensemble should be donned before handling this compound and removed in a manner that prevents cross-contamination.
Spill Management Protocol
Immediate and correct response to a spill is critical. All labs working with this compound must have a dedicated spill kit containing the following: absorbent pads, designated waste bags for cytotoxic compounds, PPE, and a scoop and scraper for solid material.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described above.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads, working from the outside in.
-
Solids: Gently cover with damp absorbent pads to prevent the powder from becoming airborne.
-
-
Clean the Area: Once absorbed, use forceps or other tools to place the contaminated materials into a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (see Decontamination Procedures below), followed by 70% ethanol.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[2][3]
Part 3: Waste Handling and Disposal Workflow
The proper segregation and disposal of waste contaminated with this compound are crucial for safety and regulatory compliance.
Waste Segregation and Containerization
All waste streams must be segregated at the point of generation. It is imperative not to mix hazardous waste with general laboratory trash.
| Waste Type | Description | Container | Labeling |
| Grossly Contaminated Waste | Unused or expired pure compound, concentrated solutions. | White, 5-gallon, screw-top hazardous waste container.[4] | "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound." |
| Trace Contaminated Waste | Contaminated PPE, bench paper, empty vials, plasticware. | Purple cytotoxic waste bags or rigid containers with purple lids.[2][5] | "Cytotoxic Waste," "Incinerate Only." |
| Contaminated Sharps | Needles, syringes, glass vials, or any sharp item contaminated with this compound. | Puncture-proof sharps container with a purple lid.[5] | "Cytotoxic Sharps," "Incinerate Only." |
All waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
Decontamination of Work Surfaces
Surfaces and equipment that come into contact with this compound must be decontaminated. A two-step process is recommended:
-
Initial Decontamination: Wipe surfaces with a solution known to degrade a broad spectrum of chemicals, such as a diluted sodium hypochlorite solution, followed by a neutralizing agent like sodium thiosulfate.
-
Final Rinse: Wipe down the surfaces with 70% ethanol to remove any residues.
All cleaning materials must be disposed of as trace-contaminated cytotoxic waste.
Final Disposal Pathway
The ultimate fate of all this compound waste is high-temperature incineration.[4][8] This is the most effective method for destroying potent pharmaceutical compounds and ensuring they do not enter the environment.
The workflow for final disposal is as follows:
-
Full, properly labeled waste containers are sealed in the laboratory's SAA.
-
The containers are transported by trained personnel to the institution's central hazardous waste storage area.
-
A licensed hazardous waste contractor collects the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.
This process must be documented in accordance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
References
-
eviQ Education. (n.d.). Handling hazardous drugs and related waste safely for hospital services staff. Retrieved from [Link]
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University of Virginia. (n.d.). DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. Retrieved from [Link]
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UI Health Care. (n.d.). Investigational Product Disposal and Destruction. Retrieved from [Link]
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Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
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Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?. Retrieved from [Link]
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Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
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University of Colorado Denver. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from [Link]
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National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
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Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
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Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of SC-435 Mesylate: Personal Protective Equipment and Disposal
Understanding the Risk: A Cautious Approach to a Novel Compound
SC-435 is an orally effective ASBT inhibitor investigated for its ability to alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations.[1] As a biologically active molecule, it is prudent to assume that SC-435 mesylate may have potent physiological effects. Similar complex molecules used in research have been shown to pose significant health risks, including the potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[2][3] Therefore, a conservative approach to handling, which minimizes all potential routes of exposure (inhalation, ingestion, and skin contact), is essential.
Core Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial when handling compounds of unknown toxicity. The following table outlines the recommended PPE, moving from minimum requirements to more stringent measures for higher-risk procedures.
| PPE Component | Standard Handling (Weighing, solution prep) | High-Risk Operations (Potential for aerosolization) |
| Body Protection | Fully buttoned lab coat | Disposable gown over lab coat |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand Protection | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves, with the outer pair changed frequently |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood | A properly fitted N95 respirator or higher, used in conjunction with a chemical fume hood |
This tiered approach ensures that the level of protection is commensurate with the risk of exposure. For all laboratory work involving chemical hazards, the minimum attire includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]
Step-by-Step Guide to Safe Handling of this compound
The following workflow is designed to minimize the risk of exposure at each stage of the handling process.
Caption: A stepwise workflow for the safe handling of this compound.
1. Preparation and Donning PPE:
-
Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment, including spatulas, weigh paper, vials, and solvents.
-
Don the appropriate PPE as outlined in the table above. For standard handling, this includes a lab coat, safety glasses, and double nitrile gloves.
2. Weighing and Solution Preparation:
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize the risk of inhalation.
-
Use a dedicated spatula and weigh paper for the compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[5]
-
Cap the vial containing the stock solution securely and label it clearly with the compound name, concentration, solvent, and date of preparation.
3. Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Carefully doff PPE, starting with the outer pair of gloves, followed by the gown (if used), face shield, and goggles. The inner pair of gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Caption: A diagram illustrating the proper disposal streams for waste contaminated with this compound.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and disposable plasticware, should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a designated hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.
All waste containers must be sealed and disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[2]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound while ensuring a safe and secure laboratory environment for all.
References
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- MedchemExpress. (n.d.). SC-435 | Bile Acid Transporter Inhibitor.
- USP. (2020, February 21). Sunitinib Malate Safety Data Sheet.
- Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
- AECI Plant Health. (n.d.). Safety Data Sheet (SDS) MAN 435SC/02.
- MedKoo Biosciences. (n.d.). This compound | CAS#289037-67-8.
- MG Chemicals. (2025, November 6). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Ethyl methanesulfonate.
- Clariant. (2017, April 24). Safety Data Sheet.
- Westcoat Specialty Coating Systems. (n.d.). SC-35 Camel Water-Based Stain Safety Data Sheet (SDS).
- Connor, T. H., & McDiarmid, M. A. (2006). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Clinical journal of oncology nursing, 10(3), 379–384.
- van der Vleuten, M. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2799.
- Labcompare. (n.d.). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts.
- WSU. (n.d.). FLORAMITE® SC.
- Imedex, LLC. (2018, February 6). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors.
- National Center for Biotechnology Information. (n.d.). S(-)-WIN 55,212-3 mesylate salt.
- National Center for Biotechnology Information. (n.d.). Deferoxamine Mesylate.
- Labtag Blog. (2023, May 18). Personal Protective Equipment & Keeping Lab Personnel Safe.
- Medicosis Perfectionalis. (2018, September 1). Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL.
- YOUTH Clean Tech. (2025, February 9). PPE in Labs: Choosing the Right Protection.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
